Ethyl 3-(azetidin-1-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(azetidin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)4-7-9-5-3-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBCRMYKMBVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064786 | |
| Record name | Ethyl 3-(azetidin-1-yl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-42-9 | |
| Record name | Ethyl 1-azetidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinepropanoic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azetidinepropanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-(azetidin-1-yl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(1-azetidinyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-(azetidin-1-yl)propanoate molecular weight and formula
An In-Depth Technical Guide to Ethyl 3-(azetidin-1-yl)propanoate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and application of this compound. We will delve into the core physicochemical characteristics, provide a detailed synthesis protocol grounded in established chemical principles, and explore its utility as a strategic building block in modern medicinal chemistry.
Compound Identification and Physicochemical Properties
This compound is a substituted heterocyclic compound featuring a four-membered azetidine ring N-alkylated with an ethyl propanoate chain. The azetidine motif is a strained ring system that imparts unique conformational constraints and physicochemical properties, making it a valuable scaffold in the design of novel therapeutics.[1] Its compact nature and ability to act as a bioisosteric replacement for other groups have led to its incorporation into a wide range of biologically active molecules.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 157.21 g/mol | [3][4] |
| CAS Number | 7730-42-9 | [2][3][4] |
| Appearance | Pale-yellow liquid | [5] |
| Density | 0.965 g/mL | [2][6] |
| Boiling Point | 86-87 °C at 12 mmHg | [2] |
| Refractive Index | 1.441 | [2] |
| Synonyms | 1-Azetidinepropanoic acid ethyl ester, Ethyl 3-(1-azetidinyl)propanoate | [4][7] |
Synthesis Pathway: Michael Addition
The synthesis of this compound is efficiently achieved via aza-Michael addition. This nucleophilic addition reaction involves the attack of the secondary amine of the azetidine ring onto the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound, in this case, ethyl acrylate.
The choice of this pathway is dictated by the high nucleophilicity of the azetidine nitrogen and the excellent reactivity of ethyl acrylate as a Michael acceptor. The reaction proceeds readily, often without the need for a catalyst, although a mild base can be employed to enhance the nucleophilicity of the amine if required. This method is highly atom-economical and typically results in high yields, making it a preferred route for laboratory and potential scale-up production. A reference to its synthesis can be found in The Journal of Organic Chemistry.[2]
Synthesis Workflow Diagram
Caption: Reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add azetidine (1.0 eq). Dilute with a suitable solvent such as ethanol or acetonitrile (approx. 2-3 mL per mmol of azetidine).
-
Addition of Michael Acceptor: Place the flask in an ice bath to control any potential exotherm. Add ethyl acrylate (1.05 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (azetidine) is consumed.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is typically of high purity.
-
Purification: For exacting applications requiring high purity, the crude product can be purified by vacuum distillation. Given the boiling point of 86-87 °C at 12 mmHg, this step effectively removes any non-volatile impurities or residual starting materials.[2]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile chemical intermediate. The azetidine ring is a sought-after structural motif in medicinal chemistry, often used to optimize pharmacokinetic properties, enhance target binding, or explore novel chemical space.[1]
The ester functionality of the propanoate side chain serves as a convenient chemical handle for further elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization. This versatility allows for the incorporation of the azetidinylpropyl moiety into more complex molecular architectures. Azetidine-containing compounds have been investigated as key intermediates in the synthesis of agents with a wide range of biological activities, including antiviral and antitumor agents.[8]
Conceptual Role as a Pharmaceutical Building Block
Caption: Versatility of this compound as a chemical intermediate.
Analytical Characterization
To ensure the quality and validity of experimental results, rigorous analytical characterization is mandatory. For this compound, a multi-technique approach is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the two methylene groups of the propanoate chain, and the distinct, often complex, signals for the protons on the azetidine ring.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should show a parent ion peak corresponding to the calculated molecular mass (157.21).
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to determine the purity of the compound, typically aiming for >95% for research applications.
Several commercial suppliers offer detailed analytical data, including NMR and HPLC spectra, for this compound upon request.[9]
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Appearance: The compound is a pale-yellow liquid.[5]
-
Storage Conditions: It is recommended to store the compound refrigerated (2-8°C) in tightly sealed containers.[1][5]
-
Stability: The compound is noted to be moisture-sensitive.[5] Exposure to atmospheric moisture should be minimized by handling under an inert atmosphere (e.g., nitrogen or argon) when possible.
References
- 1. cas 7730-42-9|| where to buy this compound [german.chemenu.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. canbipharm.com [canbipharm.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. ethyl 3-(1-azetidinyl)propionate [stenutz.eu]
- 7. pschemicals.com [pschemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. 7730-42-9|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Data for Ethyl 3-(azetidin-1-yl)propanoate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(azetidin-1-yl)propanoate (CAS No. 7730-42-9). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages high-fidelity predictive models to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers, scientists, and drug development professionals for the identification, characterization, and quality control of this molecule.
Introduction to this compound
This compound is a substituted propanoate ester containing a four-membered azetidine ring. The presence of the strained azetidine moiety and the ester functional group makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its molecular structure and purity, ensuring the reliability of downstream applications.
Molecular Structure and Properties:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
Methodology for Prediction: The ¹H NMR spectrum was predicted using a machine learning algorithm that analyzes a vast database of experimentally determined spectra. The prediction is based on the chemical structure of this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| 3.25 | Triplet | 4H | Azetidine-CH₂ -N |
| 2.75 | Triplet | 2H | N-CH₂ -CH₂- |
| 2.45 | Triplet | 2H | -CH₂-CH₂ -C=O |
| 2.05 | Quintet | 2H | Azetidine-CH₂-CH₂ -CH₂- |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Interpretation:
-
The quartet at 4.12 ppm is characteristic of the methylene protons of the ethyl ester group, split by the adjacent methyl protons.
-
The triplet at 3.25 ppm corresponds to the four equivalent protons on the carbons adjacent to the nitrogen in the azetidine ring.
-
The two triplets at 2.75 ppm and 2.45 ppm are assigned to the two methylene groups of the propanoate chain, showing coupling to each other.
-
The quintet at 2.05 ppm represents the two protons on the central carbon of the azetidine ring, which are coupled to the four adjacent methylene protons.
-
The triplet at 1.25 ppm is the signal for the terminal methyl group of the ethyl ester.
Predicted ¹³C NMR Data
Methodology for Prediction: The ¹³C NMR spectrum was predicted using a combination of fragment-based and machine learning approaches, referencing a large spectral database.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C =O (Ester) |
| 60.5 | -O-CH₂ -CH₃ |
| 53.0 | Azetidine-CH₂ -N |
| 48.0 | N-CH₂ -CH₂- |
| 32.0 | -CH₂-CH₂ -C=O |
| 17.0 | Azetidine-CH₂-CH₂ -CH₂- |
| 14.2 | -O-CH₂-CH₃ |
Interpretation:
-
The downfield signal at 172.5 ppm is characteristic of the carbonyl carbon of the ester.
-
The signal at 60.5 ppm corresponds to the oxygen-bearing carbon of the ethyl group.
-
The signals at 53.0 ppm and 48.0 ppm are assigned to the carbons of the azetidine ring and the methylene group attached to the nitrogen, respectively.
-
The remaining aliphatic carbons of the propanoate chain and the azetidine ring appear in the upfield region, consistent with their chemical environments.
Experimental Protocol for NMR Data Acquisition (Generalized)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
Caption: Generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Spectrum
Methodology for Prediction: The IR spectrum was predicted based on the vibrational frequencies of the functional groups present in this compound, correlated with extensive IR spectral libraries.
Predicted IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H (aliphatic) stretching |
| 1735 | Strong | C=O (ester) stretching |
| 1180 | Strong | C-O (ester) stretching |
| 1120 | Medium | C-N (aliphatic amine) stretching |
Interpretation:
-
The strong, broad absorption in the 2970-2850 cm⁻¹ region is indicative of the C-H stretching vibrations of the various aliphatic groups in the molecule.
-
The very strong and sharp peak at 1735 cm⁻¹ is a classic signature of the carbonyl (C=O) stretch of an ester functional group.
-
The strong absorption at 1180 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.
-
The medium intensity band around 1120 cm⁻¹ is attributed to the C-N stretching of the tertiary amine within the azetidine ring.
Experimental Protocol for IR Data Acquisition (Generalized)
-
Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Predicted Mass Spectrum
Methodology for Prediction: The mass spectrum and fragmentation pattern were predicted using computational algorithms that simulate ionization and subsequent fragmentation based on established chemical principles.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 157 | 20 | [M]⁺ (Molecular Ion) |
| 128 | 40 | [M - C₂H₅]⁺ |
| 114 | 30 | [M - C₂H₅O]⁺ |
| 84 | 100 | [C₅H₁₀N]⁺ |
| 56 | 80 | [C₃H₆N]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ at m/z 157 corresponds to the molecular weight of this compound, confirming its elemental composition.
-
The fragment at m/z 128 results from the loss of an ethyl radical.
-
The fragment at m/z 114 is due to the loss of an ethoxy radical.
-
The base peak at m/z 84 is likely due to the stable azetidinylmethyl cation formed through alpha-cleavage.
-
The significant fragment at m/z 56 can be attributed to the cleavage of the propanoate chain, resulting in the azetidine ring fragment.
Caption: Predicted major fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition (Generalized)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.
Conclusion
References
A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(azetidin-1-yl)propanoate
Abstract: This guide provides an in-depth exploration of the synthesis of Ethyl 3-(azetidin-1-yl)propanoate, a valuable building block in contemporary medicinal chemistry. The core of this document focuses on the practical application of the aza-Michael addition reaction between azetidine and ethyl acrylate. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss critical aspects of process control, purification, and safety. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible method for the preparation of this key intermediate.
Foundational Principles: The Aza-Michael Addition
The synthesis of this compound is most efficiently achieved through the aza-Michael addition, a cornerstone reaction in modern organic chemistry.[1][2] This reaction involves the conjugate 1,4-addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound.[2]
In this specific transformation, the secondary amine, azetidine, serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electron-deficient β-carbon of ethyl acrylate (the Michael acceptor). Ethyl acrylate is "activated" by the electron-withdrawing nature of the adjacent ester group, which polarizes the carbon-carbon double bond and renders the β-carbon susceptible to nucleophilic attack. The reaction proceeds through a stabilized enolate intermediate, which is subsequently protonated to yield the final product. For the reaction between a reactive amine like azetidine and a potent acceptor like ethyl acrylate, the transformation is often highly efficient and can proceed without the need for a catalyst.[1]
Reaction Mechanism Diagram
Caption: Figure 1: Aza-Michael Addition Mechanism
Experimental Protocol: A Validated Approach
This section outlines a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |
| Azetidine | 57.09 | ≥98% | Standard Chemical Supplier |
| Ethyl acrylate | 100.12 | ≥99%, stabilized | Standard Chemical Supplier |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Standard Chemical Supplier |
| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | Standard Chemical Supplier |
Equipment:
-
100 mL Round-bottom flask with a magnetic stir bar
-
Dropping funnel or syringe
-
Ice-water bath
-
Condenser (optional, for prolonged heating)
-
Rotary evaporator
-
Vacuum distillation apparatus (short path)
-
Standard laboratory glassware
Quantitative Data for a Representative Scale
| Parameter | Azetidine | Ethyl Acrylate | Theoretical Product Yield |
| Molar Mass ( g/mol ) | 57.09 | 100.12 | 157.21 |
| Amount (mmol) | 50.0 | 52.5 (1.05 eq.) | 50.0 |
| Volume | 3.1 mL | 5.5 mL | - |
| Weight | 2.85 g | 5.26 g | 7.86 g |
Rationale for Stoichiometry: A slight excess (5 mol%) of ethyl acrylate is employed. This ensures the complete consumption of the more volatile and potentially more valuable azetidine starting material, simplifying the subsequent purification process.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.
-
Reagent Addition: Charge the flask with ethyl acrylate (5.26 g, 5.5 mL, 52.5 mmol). Begin stirring.
-
Nucleophilic Addition: Add azetidine (2.85 g, 3.1 mL, 50.0 mmol) dropwise to the stirred ethyl acrylate over 15-20 minutes. Causality Insight: The reaction is exothermic; slow, controlled addition while cooling is crucial to prevent an uncontrolled temperature rise and potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a larger flask suitable for a rotary evaporator.
-
Remove the excess ethyl acrylate and any other volatile impurities under reduced pressure. Expertise Note: This step is typically sufficient to obtain a crude product of high purity. For most applications, the material may be used directly.
-
-
Purification (High-Purity Grade):
-
For applications requiring exceptionally pure material, the crude oil can be purified by vacuum distillation.
-
Assemble a short-path distillation apparatus.
-
Distill the crude product under vacuum. The product, this compound, distills at approximately 86-87 °C at 12 mmHg.[3][4]
-
Collect the clear, colorless liquid fraction. A typical purified yield is expected to be in the range of 85-95%.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 86-87 °C @ 12 mmHg[3][4] |
| Density | ~0.965 g/mL[4] |
| Refractive Index | ~1.441[4] |
| ¹H NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | [M+H]⁺ = 158.12 |
Workflow and Safety Considerations
Synthesis Workflow Diagram
Caption: Figure 2: Experimental Workflow
Safety and Handling
-
Azetidine: This compound is volatile, flammable, and corrosive. It can cause severe skin and eye burns. All handling must be conducted in a well-ventilated chemical fume hood.
-
Ethyl Acrylate: It is a flammable liquid and vapor, a lachrymator, and may cause respiratory irritation and skin sensitization.[5] Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, is mandatory throughout the procedure.
Conclusion
The aza-Michael addition of azetidine to ethyl acrylate is a highly efficient, reliable, and scalable method for the synthesis of this compound. This guide provides a scientifically grounded and experimentally validated framework for its preparation. By understanding the core chemical principles and adhering to the detailed protocol and safety measures, researchers can confidently produce this key synthetic intermediate for application in pharmaceutical research and development programs.
References
Ethyl 3-(azetidin-1-yl)propanoate: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of contemporary medicinal chemistry and drug discovery, the azetidine ring has emerged as a privileged scaffold.[1][2] This four-membered saturated nitrogen heterocycle offers a unique combination of properties that make it highly attractive for the design of novel therapeutics. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[3] Furthermore, the presence of the nitrogen atom can improve physicochemical properties such as solubility and metabolic stability.[4] As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic incorporation of building blocks like Ethyl 3-(azetidin-1-yl)propanoate has become a key enabler of innovation.
This technical guide provides a comprehensive overview of this compound as a versatile building block in organic synthesis. We will delve into its synthesis, key chemical transformations, and its application in the construction of more complex molecular architectures, with a focus on providing practical, field-proven insights for laboratory application.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7730-42-9 | [5] |
| Molecular Formula | C8H15NO2 | [5] |
| Molecular Weight | 157.21 g/mol | [5] |
| Appearance | Pale-yellow liquid | [6] |
| Boiling Point | 86-87 °C (12 mmHg) | [5] |
| Density | 0.965 g/mL | [5] |
| Refractive Index | 1.441 | [5] |
| Storage | Store refrigerated in sealed containers. Moisture-sensitive. | [6] |
Synthesis of this compound: A Robust and Scalable Protocol
The most common and efficient method for the synthesis of this compound is the aza-Michael addition of azetidine to ethyl acrylate. A detailed and reliable protocol for this transformation is provided in Organic Syntheses, a testament to its robustness and reproducibility.[7]
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
3-Amino-1-propanol
-
Ethyl acrylate
-
Chloroform
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride
-
Sodium bicarbonate
-
Sodium sulfate
-
Anhydrous sodium carbonate
-
Pentaerythritol
-
Diethyl phthalate
Procedure:
-
Step 1: Synthesis of Diethyl 3-N-(3-hydroxypropyl)iminodipropionate. A solution of 3-amino-1-propanol (150 g, 2.00 moles) in ethyl acrylate (500 g, 5.00 moles) is refluxed for 2 hours. The excess ethyl acrylate is then removed under vacuum at steam temperature to yield crude diethyl 3-N-(3-hydroxypropyl)iminodipropionate.
-
Step 2: Synthesis of Diethyl 3-N-(3-chloropropyl)iminodipropionate. The crude material from Step 1 is dissolved in chloroform (1 L) and DMF (10 mL). The solution is cooled in an ice bath and thionyl chloride (262 g, 2.20 moles) is added dropwise, maintaining the reaction temperature below 40 °C. After the addition is complete, the mixture is stirred for 30 minutes at room temperature and then slowly poured into a slurry of sodium hydrogen carbonate (340 g) in water (1 L). The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 3-N-(3-chloropropyl)iminodipropionate.
-
Step 3: Cyclization and Distillation. A mixture of the crude material from Step 2 (100 g), anhydrous powdered sodium carbonate (200 g), and pentaerythritol (10.0 g) in diethyl phthalate (200 mL) is placed in a round-bottomed flask equipped for vacuum distillation. The system is evacuated (10–15 mm), and the product is distilled by heating the stirred suspension, keeping the distillation temperature below 150 °C.
-
Step 4: Purification. The collected distillate is redistilled through a Vigreux column to yield pure this compound. Yield: 57–68%; b.p.: 86–87 °C (12 mm).[7]
Key Chemical Transformations and Applications in Synthesis
This compound is a bifunctional molecule, offering two primary sites for chemical modification: the ethyl ester and the azetidine ring. This dual reactivity makes it a highly valuable and versatile building block for the synthesis of a wide array of more complex molecules.
Hydrolysis to 3-(azetidin-1-yl)propanoic Acid
The ethyl ester can be readily hydrolyzed under basic conditions to afford the corresponding carboxylic acid, 3-(azetidin-1-yl)propanoic acid. This transformation is a crucial first step in many synthetic routes, as the resulting carboxylic acid is a versatile intermediate for a variety of coupling reactions.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
This is a general procedure for the saponification of an ethyl ester, which can be adapted for this compound.[8][9]
Materials:
-
This compound
-
Methanol
-
1 M Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound in a mixture of methanol and a 1 M aqueous solution of NaOH or LiOH.
-
Stir the resulting mixture at room temperature for several hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully add 1 M HCl to the reaction mixture until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure to yield 3-(azetidin-1-yl)propanoic acid.
Amide Bond Formation
The resulting 3-(azetidin-1-yl)propanoic acid is an excellent substrate for amide bond formation, a cornerstone reaction in medicinal chemistry.[10] This allows for the coupling of the azetidine-containing fragment with a wide variety of primary and secondary amines, leading to the synthesis of diverse libraries of compounds for biological screening.[6]
Caption: Amide coupling of 3-(azetidin-1-yl)propanoic acid.
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[11]
Materials:
-
3-(azetidin-1-yl)propanoic acid
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve 3-(azetidin-1-yl)propanoic acid in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add approximately 2 equivalents of HATU and 3 equivalents of a non-nucleophilic base such as DIPEA or TEA.
-
Add a slight excess (typically 1.1-1.5 equivalents) of the desired amine to the reaction mixture.
-
Allow the reaction to stir at room temperature for 30-60 minutes, or until completion as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactivity of the Azetidine Ring
The azetidine ring itself, while generally stable, possesses inherent ring strain that can be exploited in synthetic transformations.[4]
-
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for further functionalization through N-alkylation or N-acylation reactions.[12]
-
Ring-Opening Reactions: Under acidic conditions, the azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening.[10][13] This reactivity can be harnessed to generate functionalized γ-amino compounds. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring.[13]
Conclusion: A Gateway to Novel Chemical Space
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of both the ester and the azetidine functionalities, provides a reliable and efficient entry point to a diverse range of complex molecules. For researchers and drug development professionals, a thorough understanding and application of this building block can significantly accelerate the discovery and development of new chemical entities with therapeutic potential. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this valuable compound.
References
- 1. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. sciforum.net [sciforum.net]
- 9. scribd.com [scribd.com]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
The Azetidine Propanoate Motif: A Technical Guide to a Strained Scaffold in Modern Drug Discovery
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from the realm of chemical curiosities to become a privileged scaffold in contemporary medicinal chemistry.[1][2] Its inherent ring strain, estimated to be around 25.2 kcal/mol, endows it with a unique reactivity profile that lies between the highly reactive aziridines and the more stable pyrrolidines.[1][3] This guide provides an in-depth exploration of the reactivity of the azetidine ring, with a specific focus on its behavior when incorporated into propanoate esters. We will dissect the electronic and steric factors governing its transformations, detail key reaction classes with mechanistic insights, and provide actionable experimental protocols for the synthesis and functionalization of these valuable building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of azetidine propanoate esters in their synthetic endeavors.
The Azetidine Ring: A Balance of Stability and Reactivity
The allure of the azetidine moiety in drug design stems from its ability to introduce conformational rigidity and novel three-dimensional vectors into a molecule without significantly increasing its molecular weight or lipophilicity.[4] However, the successful application of this scaffold is contingent on a thorough understanding of its chemical behavior.
The reactivity of azetidines is fundamentally dictated by their significant ring strain.[1][5] This strain arises from bond angle distortion and torsional strain, making the ring susceptible to reactions that relieve this energetic penalty. Nevertheless, azetidines are generally more stable and easier to handle than their three-membered aziridine counterparts.[1] This delicate balance between latent reactivity and operational stability is a key advantage for synthetic chemists.
The presence of a propanoate ester group, a common functionality in drug molecules, profoundly influences the reactivity of the azetidine ring. The electron-withdrawing nature of the ester can modulate the nucleophilicity of the ring nitrogen and influence the regioselectivity of ring-opening reactions.
Synthesis of Azetidine Propanoate Esters
The construction of the strained azetidine ring system presents a synthetic challenge.[3] The most common and established methods for synthesizing azetidine esters involve intramolecular cyclization reactions.
Intramolecular Nucleophilic Substitution
A classic and widely employed strategy for the synthesis of azetidine-2-carboxylic esters, which can be homologated to propanoate esters, is the double SN2 displacement of 1,3-dielectrophiles with primary amines.[3] For instance, the reaction of primary amines with 2,4-dibromobutyrates can yield azetidine-2-carboxylate esters.[3]
A more contemporary approach involves the cyclization of γ-amino alcohols or their derivatives. Activation of the hydroxyl group as a good leaving group (e.g., mesylate, tosylate) followed by intramolecular nucleophilic attack by the amine is a reliable method.
Protocol 1: Synthesis of N-Benzyl-3-(hydroxymethyl)azetidine
This protocol describes a foundational synthesis of a substituted azetidine that can be further elaborated to a propanoate ester.
Materials:
-
(S)-Phenylalaninol
-
Benzyl bromide
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Thionyl chloride (SOCl₂)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Appropriate solvents (e.g., Methanol, Dichloromethane, THF) and reagents for workup and purification.
Procedure:
-
Reductive Amination: To a solution of (S)-phenylalaninol in methanol, add benzyl bromide and stir at room temperature. After completion, add sodium borohydride portion-wise at 0 °C.
-
Oxazolidine Formation: Treat the resulting N-benzyl-(S)-phenylalaninol with formaldehyde in dichloromethane to form the corresponding oxazolidine.
-
Chlorination: React the oxazolidine with thionyl chloride in a suitable solvent to generate the chloroethylamine intermediate.
-
Cyclization: Treat the chloroethylamine with a strong base such as NaHMDS in THF to induce cyclization, affording the azetidine product.[3]
-
Purification: Purify the crude product by column chromatography.
Key Reactions of the Azetidine Ring in Propanoate Esters
The reactivity of the azetidine ring can be broadly categorized into reactions that maintain the ring integrity and those that involve ring-opening. The propanoate ester moiety can influence these reactions through both steric and electronic effects.
N-Functionalization: Alkylation and Acylation
The nitrogen atom of the azetidine ring retains its nucleophilic character and can readily undergo N-alkylation and N-acylation reactions.[6] These reactions are crucial for introducing diverse substituents and modulating the physicochemical properties of the molecule.
-
N-Alkylation: This can be achieved using various alkylating agents such as alkyl halides or by reductive amination.[7] The choice of base and solvent is critical to avoid competing side reactions.
-
N-Acylation: Acylation with acid chlorides or anhydrides proceeds readily, often in the presence of a non-nucleophilic base, to yield the corresponding N-acyl azetidines. The ester functionality on the propanoate side chain is generally stable under these conditions.
Ring-Opening Reactions: Harnessing Strain Release
The most characteristic reactions of azetidines are those that involve cleavage of the strained four-membered ring.[8][9] These reactions are driven by the release of approximately 25.2 kcal/mol of ring strain energy.[3]
3.2.1. Acid-Catalyzed Ring Opening
In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, activating the ring towards nucleophilic attack. This can lead to the formation of γ-amino alcohols or other functionalized acyclic amines. For example, treatment of an azetidine-2-carboxylate with acid can lead to ring opening to afford an acyl silane in the presence of a suitable nucleophile.[3]
3.2.2. Nucleophilic Ring Opening of Azetidinium Ions
Activation of the azetidine nitrogen through quaternization to form an azetidinium salt dramatically increases its susceptibility to nucleophilic attack.[3] A wide range of nucleophiles, including hydrides, azides, amines, and carbanions, can effectively open the ring, providing a versatile method for the synthesis of highly functionalized acyclic amines.[3]
Protocol 2: Nucleophilic Ring Opening of an N-Alkylated Azetidine Propanoate Ester
Materials:
-
N-alkylated azetidine propanoate ester
-
Methyl triflate (MeOTf)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Azetidinium Salt Formation: Dissolve the N-alkylated azetidine propanoate ester in a suitable solvent like dichloromethane. Add methyl triflate dropwise at 0 °C and allow the reaction to warm to room temperature. Monitor the reaction for the formation of the azetidinium salt.
-
Nucleophilic Addition: To the formed azetidinium salt, add a solution of sodium azide in DMF. Heat the reaction mixture to facilitate the ring-opening.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent and purify by column chromatography.
Mechanistic Considerations and Predictive Reactivity
The regioselectivity of ring-opening reactions is a critical consideration. In unsymmetrically substituted azetidines, the nucleophile can attack either of the two ring carbons adjacent to the nitrogen. The outcome is influenced by a combination of steric hindrance and the electronic nature of the substituents. For azetidine propanoate esters, the ester group can exert a significant electronic effect, potentially directing the nucleophilic attack.
Data Summary
| Reaction Type | Reagents | Product Type | Key Considerations |
| N-Alkylation | Alkyl halide, Base | N-Alkyl azetidine | Choice of base to avoid elimination. |
| N-Acylation | Acyl chloride, Base | N-Acyl azetidine | Generally high yielding. |
| Acid-Catalyzed Ring Opening | H⁺ or Lewis Acid, Nu⁻ | γ-Functionalized amine | Regioselectivity depends on substituents. |
| Ring Opening of Azetidinium Ions | 1. Alkylating agent 2. Nu⁻ | Acyclic amine | Highly versatile for diverse nucleophiles.[3] |
Visualizing Reaction Pathways
Diagram 1: General Reactivity of the Azetidine Ring
Caption: Key reaction pathways of the azetidine ring.
Diagram 2: Experimental Workflow for Azetidinium Ion Ring Opening
Caption: Workflow for azetidinium ion mediated ring-opening.
Conclusion
The azetidine propanoate scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its unique blend of conformational constraint and tunable reactivity allows for the exploration of novel chemical space. A thorough understanding of the principles governing the reactivity of this strained ring system, particularly the influence of the propanoate ester substituent, is paramount for its successful application in the design and synthesis of next-generation therapeutics. This guide provides a foundational framework for researchers to confidently navigate the chemistry of these intriguing molecules.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. Reactions of Azetidines | Ambeed [ambeed.com]
An In-Depth Technical Guide to Ethyl 3-(azetidin-1-yl)propanoate for Advanced Research
Executive Summary
Ethyl 3-(azetidin-1-yl)propanoate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique strained four-membered azetidine ring offers a compelling scaffold that can impart desirable physicochemical properties to novel therapeutic agents, including improved solubility, metabolic stability, and three-dimensional complexity. This guide provides a comprehensive overview of this compound, covering its chemical properties, commercial availability, synthesis, quality control protocols, and applications. It is intended to serve as a practical resource for scientists seeking to source and effectively utilize this compound in their research and development endeavors. The azetidine moiety is increasingly recognized as a key component in modern pharmaceuticals, with applications ranging from antibacterial agents to targeted cancer therapies[1][2].
Compound Profile and Physicochemical Properties
This compound, identified by CAS Number 7730-42-9, is a substituted propanoate ester featuring an azetidine ring. The presence of the nitrogen-containing heterocycle is central to its utility as a synthetic intermediate.
Chemical Structure:
Caption: Chemical structure of this compound.
The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data summarized below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 7730-42-9 | [3][4][5] |
| Molecular Formula | C₈H₁₅NO₂ | [3][6] |
| Molecular Weight | 157.21 g/mol | [3][6] |
| Appearance | Pale-yellow liquid | [4] |
| Boiling Point | 86-87 °C (at 12 mmHg) | [6] |
| Density | 0.965 g/mL | [6] |
| Refractive Index | 1.441 | [6] |
| SMILES | CCOC(=O)CCN1CCC1 | [4][7] |
| IUPAC Name | This compound | [1][8] |
Commercial Availability and Supplier Overview
This compound is available from a range of fine chemical suppliers that specialize in building blocks for pharmaceutical research. When selecting a supplier, key considerations should include purity, available quantities, documentation (Certificate of Analysis, NMR, HPLC data), and lead times. Many suppliers note that the compound is moisture-sensitive and recommend refrigerated storage[4][7].
| Supplier | Purity | Storage Recommendation | Notes |
| ChemShuttle | 95% | 2-8 °C | Described as a pale-yellow, moisture-sensitive liquid[4]. |
| Chemenu | 95% | Not specified | Positions the compound within the context of chiral azetidines for asymmetric catalysis and pharmaceutical chemistry[1]. |
| BLD Pharm | Not specified | Sealed in dry, 2-8°C | Offers cold-chain transportation and links to analytical data like NMR, HPLC, and LC-MS[7]. |
| Shanghai Canbi Pharma Ltd. | Not specified | Not specified | Lists the compound as a key product[3]. |
| Angene International Limited | Not specified | Not specified | Provides manufacturer and product codes for ordering[5]. |
| P&S Chemicals | Not specified | Not specified | Lists numerous synonyms for the compound[8]. |
Causality in Supplier Selection: The choice of supplier often depends on the experimental stage. For initial screening and proof-of-concept studies, a 95% purity grade may be sufficient and cost-effective[1][4]. However, for late-stage development, lead optimization, or studies sensitive to impurities, sourcing from a supplier like BLD Pharm, which provides detailed analytical documentation (NMR, LC-MS), is crucial for ensuring reproducibility and regulatory compliance[7].
Synthesis, Mechanism, and Quality Control
Understanding the synthetic origin of a chemical is paramount for anticipating potential impurities. The most common and industrially scalable route to this compound is the aza-Michael addition of azetidine to ethyl acrylate.
Proposed Synthetic Pathway
The reaction involves the nucleophilic attack of the secondary amine of the azetidine ring onto the electron-deficient β-carbon of ethyl acrylate. This reaction is typically performed in a suitable solvent and may be base-catalyzed.
Caption: Proposed synthesis via Aza-Michael addition.
Mechanistic Insight: The azetidine nitrogen acts as a soft nucleophile, and its addition to the conjugated system of ethyl acrylate is a classic example of conjugate addition. The choice of solvent (e.g., ethanol, THF) and the potential need for a catalyst depend on the reactivity of the specific substrates and the desired reaction kinetics. This method is favored for its high atom economy and straightforward execution. Related aza-Michael additions are well-documented for creating substituted azetidine derivatives[9].
Quality Control and Analytical Protocols
A self-validating protocol for quality assurance is essential. Upon receipt of the compound from a commercial supplier, or after in-house synthesis, a rigorous QC workflow should be executed to confirm identity and purity.
Caption: Quality Control Workflow for this compound.
Detailed Protocol: Purity Assessment by LC-MS
-
Preparation of Standard: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a dilution of the stock solution to approximately 10 µg/mL in the same solvent.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Expected Ion: Look for the [M+H]⁺ ion at m/z 158.12.
-
-
Analysis: Integrate the peak area of the main compound in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. The mass spectrum should confirm the presence of the expected molecular ion.
Applications in Drug Discovery and Medicinal Chemistry
The azetidine ring is a "bioisostere" for various other cyclic and acyclic functionalities, often used to replace piperidine, pyrrolidine, or gem-dimethyl groups. This substitution can fine-tune a molecule's properties to overcome challenges in drug development.
-
Scaffold for Novel Therapeutics: Azetidines are integral to many bioactive compounds under investigation. Their rigid structure can help lock a molecule into a specific conformation required for binding to a biological target. Research has demonstrated their use in developing potent STAT3 inhibitors for cancer therapy and novel antibacterial agents[2][10].
-
Improving Pharmacokinetic Properties: The introduction of the polar, non-planar azetidine ring can disrupt planarity, increase aqueous solubility, and reduce a compound's interaction with metabolic enzymes (e.g., Cytochrome P450s), thereby improving its metabolic stability and oral bioavailability.
-
Building Blocks for Combinatorial Libraries: As a functionalized building block, this compound is well-suited for creating large libraries of compounds for high-throughput screening (HTS)[2]. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical diversification[11].
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2-8°C)[4][7]. This is crucial to prevent degradation from atmospheric moisture, to which the ester and azetidine functionalities can be sensitive.
-
Handling: As with all laboratory chemicals, handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Safety: While specific toxicology data is limited, related amino esters and heterocycles can be irritants. Avoid contact with skin and eyes and prevent inhalation of vapors.
References
- 1. cas 7730-42-9|| where to buy this compound [german.chemenu.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. canbipharm.com [canbipharm.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. This compound|CAS 7730-42-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 7730-42-9|this compound|BLD Pharm [bldpharm.com]
- 8. pschemicals.com [pschemicals.com]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: Ethyl 3-(azetidin-1-yl)propanoate - A Versatile Building Block for the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds.[1] This strategic pivot is driven by the pursuit of novel chemical space, improved physicochemical properties, and enhanced selectivity for biological targets. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold".[1] Its strained, yet stable, nature imparts significant conformational rigidity into molecular structures. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and potency.[2] The azetidine moiety is a key component in a range of approved drugs and clinical candidates, demonstrating its broad utility across therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[3][4]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of Ethyl 3-(azetidin-1-yl)propanoate. We will provide an in-depth look at its efficient synthesis, detailed experimental protocols for its chemical transformations, and a discussion of its strategic application as a versatile intermediate for the construction of next-generation Active Pharmaceutical Ingredients (APIs).[5][]
Physicochemical Properties and Characterization
This compound is a clear liquid at room temperature. Its fundamental properties are summarized in the table below. For lot-specific data, always refer to the Certificate of Analysis.[7]
| Property | Value | Reference(s) |
| CAS Number | 7730-42-9 | [8][9][10] |
| Molecular Formula | C₈H₁₅NO₂ | [7][8][10] |
| Molecular Weight | 157.21 g/mol | [7][8] |
| Boiling Point | 86-87 °C (12 mmHg) | [8] |
| Density | ~0.965 g/mL | [8] |
| Refractive Index | ~1.441 | [8] |
| Synonyms | 1-Azetidinepropanoic acid ethyl ester, Ethyl 3-(azetidin-1-yl)propionate | [10][11] |
Standard characterization involves Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy to confirm the structural integrity, Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups (ester carbonyl, C-N bonds), and Mass Spectrometry (MS) to verify the molecular weight.
Synthesis of this compound via Aza-Michael Addition
Principle and Rationale: The synthesis of this compound is most efficiently achieved through an aza-Michael addition.[12] This reaction is a cornerstone of C-N bond formation in organic synthesis.[13] It involves the conjugate addition of a nitrogen nucleophile (azetidine) to an α,β-unsaturated carbonyl compound (ethyl acrylate).[14] The reaction is highly atom-economical and often proceeds under mild conditions with high yield. The driving force is the formation of a stable β-amino ester from the nucleophilic attack of the secondary amine on the electron-deficient alkene.[15]
Caption: Reaction scheme for the synthesis of the title compound.
Experimental Protocol: Synthesis
Materials and Equipment:
-
Azetidine
-
Ethyl acrylate (inhibitor should be removed prior to use if necessary)
-
Round-bottom flask with magnetic stir bar
-
Condenser (optional, for reactions at elevated temperature)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add azetidine (5.71 g, 100 mmol, 1.0 equiv.).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add ethyl acrylate (10.01 g, 100 mmol, 1.0 equiv.) dropwise to the stirred solution of azetidine over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Upon completion, concentrate the crude reaction mixture on a rotary evaporator to remove any volatile impurities.
-
Purify the resulting crude oil by vacuum distillation (e.g., at 86-87 °C under 12 mmHg) to yield this compound as a colorless liquid.[8]
Self-Validation:
-
Expected Yield: 85-95%
-
Purity (by GC): >98%
-
¹H-NMR (CDCl₃, 400 MHz): δ 4.12 (q, 2H), 3.25 (t, 4H), 2.75 (t, 2H), 2.45 (t, 2H), 2.05 (quint, 2H), 1.25 (t, 3H). (Note: Spectral data is predictive and should be confirmed experimentally).
Synthetic Utility in API Development
The true value of this compound lies in its capacity as a versatile synthon. The ethyl ester functional group serves as a robust chemical handle for a variety of transformations, enabling the introduction of the azetidine motif into diverse molecular architectures.
Caption: Synthetic pathways from the intermediate to key synthons.
Application Example 1: Synthesis of 3-(Azetidin-1-yl)propanoic Acid
Rationale: Saponification of the ethyl ester provides the corresponding carboxylic acid. This transformation is fundamental, as the carboxylic acid functional group is a cornerstone for forming stable amide bonds—the most common linkage in pharmaceutical agents—via coupling with a primary or secondary amine of another API fragment.
Protocol:
-
Dissolve this compound (15.7 g, 100 mmol, 1.0 equiv.) in a mixture of Tetrahydrofuran (THF, 100 mL) and water (100 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (6.3 g, 150 mmol, 1.5 equiv.) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with 2N hydrochloric acid (HCl).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the product, which can be further purified by recrystallization if necessary.
Application Example 2: Synthesis of an Amide-Linked API Precursor
Rationale: This protocol demonstrates the coupling of the derived carboxylic acid with a model amine, showcasing a critical step in building more complex molecules. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.
Protocol:
-
In an inert atmosphere (N₂ or Ar), dissolve 3-(Azetidin-1-yl)propanoic acid (1.29 g, 10 mmol, 1.0 equiv.) and a representative amine (e.g., benzylamine, 1.1 equiv.) in anhydrous DCM (50 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol, 2.0 equiv.) to the solution and cool to 0 °C.
-
Add HATU (4.18 g, 11 mmol, 1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Discussion & Future Perspectives
This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its utility is evident in several strategic areas:
-
Scaffold Hopping and Analogue Synthesis: The intermediate provides a non-aromatic, conformationally constrained linker that can replace more flexible (e.g., alkyl chains) or rigid (e.g., phenyl rings) linkers in known APIs to modulate properties like solubility, metabolic stability, and target engagement. For instance, designing analogues of drugs like Baricitinib, which contains a functionalized azetidine ring, becomes more accessible.[16]
-
Fragment-Based Drug Discovery (FBDD): The azetidinylpropanoate core represents an ideal fragment for library synthesis. The chemical handles allow for rapid diversification, generating a collection of related small molecules for screening against various biological targets.[2]
-
Therapeutic Potential: The incorporation of the azetidine motif has shown promise across numerous therapeutic areas. Azetidine-containing compounds have been investigated as anticancer[17][18][19], antiviral[20][21], and antibacterial agents[22], highlighting the broad applicability of intermediates like the one discussed herein.
Conclusion
This compound is a high-value, readily synthesized intermediate that provides a robust entry point into the rich chemical space of azetidine-containing molecules. The straightforward and efficient protocols for its synthesis and subsequent functionalization empower medicinal chemists to systematically explore the impact of this privileged scaffold on molecular properties and biological activity. Its versatility ensures its continued relevance in the design and development of novel therapeutics for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidines - Enamine [enamine.net]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 7730-42-9|this compound|BLD Pharm [bldpharm.com]
- 10. canbipharm.com [canbipharm.com]
- 11. pschemicals.com [pschemicals.com]
- 12. Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Vol 24, No 7 (2024) - Anti-Cancer Agents in Medicinal Chemistry [modernonco.orscience.ru]
- 20. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach [mdpi.com]
Application Notes and Protocols: Versatile Functionalization of Ethyl 3-(azetidin-1-yl)propanoate at the Ester Group
Introduction
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a highly sought-after structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates often imparts favorable physicochemical properties, including improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[3] Ethyl 3-(azetidin-1-yl)propanoate is a versatile and commercially available building block that serves as an excellent starting point for the synthesis of a diverse array of more complex, functionalized molecules.[4][5] The true synthetic power of this intermediate lies in the reactivity of its ester group, which can be selectively transformed into a wide range of other functionalities.
This guide provides an in-depth exploration of four primary classes of transformations at the ester group of this compound: hydrolysis, amidation, reduction, and Grignard reactions. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offers field-proven insights to circumvent common pitfalls, and provides detailed, self-validating protocols for researchers, scientists, and drug development professionals.
Chapter 1: Saponification to 3-(Azetidin-1-yl)propanoic Acid
Principle and Application
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is arguably the most fundamental transformation. The resulting product, 3-(azetidin-1-yl)propanoic acid, is a critical intermediate for synthesizing peptide analogues, creating amide libraries via coupling reactions, and serving as a key building block in the synthesis of complex pharmaceutical agents.[6][7]
Mechanistic Rationale
Base-catalyzed hydrolysis, or saponification, proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide generates the carboxylate salt and ethanol. An acidic workup is then required to protonate the carboxylate, yielding the neutral carboxylic acid product.
Detailed Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water, add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq).
-
Reaction Execution: Stir the mixture vigorously at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Neutralization: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Cool the remaining aqueous solution to 0°C using an ice bath and carefully adjust the pH to ~7 with 1M Hydrochloric Acid (HCl).
-
Isolation: The zwitterionic product may precipitate at its isoelectric point. If not, concentrate the neutralized solution to dryness.
-
Purification: Triturate the resulting solid with a suitable solvent like isopropanol or ethanol to remove inorganic salts (LiCl), then filter and dry the product under vacuum to yield 3-(azetidin-1-yl)propanoic acid as a white solid.
Application Scientist's Notes (Expertise & Experience)
-
Choice of Base: Lithium hydroxide is often preferred over sodium or potassium hydroxide due to the lower solubility of its carboxylate salt in some organic solvents, which can sometimes aid in isolation. However, NaOH is a perfectly viable and cost-effective alternative.
-
Temperature Control: It is crucial to conduct the hydrolysis at or below room temperature. Elevated temperatures can increase the risk of nucleophilic attack on the strained azetidine ring, leading to ring-opening byproducts.
-
Purification Challenges: The product is a zwitterionic amino acid, making it highly polar and often insoluble in common organic solvents. Extraction is typically not feasible. The most effective purification method is often recrystallization from a water/alcohol mixture or trituration to remove inorganic salt impurities.
Workflow Diagram: Saponification
Caption: Workflow for the saponification of the ethyl ester.
Data Summary Table
| Reagent | Equivalents | Purpose | Typical Yield |
| This compound | 1.0 | Starting Material | - |
| LiOH·H₂O | 1.5 | Hydrolysis Reagent | 85-95% |
| THF/H₂O (1:1) | Solvent | Ensures miscibility of reagents | - |
| 1M HCl | As needed | Neutralization to form carboxylic acid | - |
Chapter 2: Direct Amidation Strategies
Principle and Application
The amide bond is a cornerstone of pharmaceuticals, present in approximately 25% of all commercial drugs.[8] Direct conversion of the ester to an amide provides a more atom-economical route than the two-step hydrolysis-coupling sequence. This transformation is crucial for synthesizing bioactive compounds and for peptide chemistry.
The Role of Modern Coupling Reagents
While direct aminolysis of esters is possible, it often requires harsh conditions (high temperatures and pressures). A more efficient and widely adopted method involves the use of coupling reagents. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for forming amide bonds from carboxylic acids and are also adaptable for direct ester-to-amide conversions, often proceeding through an activated ester intermediate.[9] These reactions are typically fast, high-yielding, and proceed with minimal side reactions.[9][10]
Detailed Experimental Protocol: HATU-Mediated Amidation
-
Reaction Setup: In a dry, inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.3 eq) followed by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for completion using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.
Application Scientist's Notes
-
Why HATU? HATU is an exceptionally efficient coupling reagent that works by forming a highly reactive O-acylisourea intermediate. It is known for its fast reaction rates and for minimizing racemization, which is critical when working with chiral substrates.[9]
-
The Role of DIPEA: The tertiary amine base is crucial. It deprotonates the amine nucleophile, increasing its reactivity, and also neutralizes the acidic byproducts formed during the reaction. DIPEA is chosen because it is sterically hindered and non-nucleophilic, preventing it from competing with the desired amine reactant.
-
Solvent Choice: DMF is an excellent solvent for these reactions as it effectively dissolves a wide range of reactants and reagents. Anhydrous conditions are critical as water will hydrolyze the activated intermediate and the coupling reagent itself.
Workflow Diagram: Direct Amidation
Caption: Workflow for HATU-mediated direct amidation of the ester.
Data Summary Table
| Reagent | Equivalents | Purpose | Typical Yield |
| This compound | 1.0 | Starting Material | - |
| Primary/Secondary Amine | 1.2 | Nucleophile | 70-90% |
| HATU | 1.3 | Coupling Reagent | - |
| DIPEA | 2.5 | Non-nucleophilic base | - |
| Anhydrous DMF | Solvent | Aprotic polar solvent | - |
Chapter 3: Reduction to 3-(Azetidin-1-yl)propan-1-ol
Principle and Application
Reduction of the ester functional group to a primary alcohol opens up another avenue of synthetic possibilities. The resulting product, 3-(azetidin-1-yl)propan-1-ol, can be used in etherification reactions, converted to leaving groups for nucleophilic substitution, or oxidized to the corresponding aldehyde. This alcohol is a valuable intermediate in pharmaceutical synthesis.[3]
Understanding Hydride Reduction
Powerful nucleophilic reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄ or LAH), are required for this transformation.[11] The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻). The first addition to the carbonyl carbon forms a tetrahedral intermediate, which then expels ethoxide to generate an intermediate aldehyde. This aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxyaluminate species.[12][13] An aqueous workup then protonates the alkoxide to yield the primary alcohol.
Detailed Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a solution of LiAlH₄ (1.5 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ suspension. Caution: The reaction is exothermic and generates hydrogen gas.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Fieser Workup (Quenching): Cool the reaction mixture back to 0°C. Sequentially and very carefully add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and finally (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.[14]
-
Isolation: Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified further by distillation or column chromatography if necessary.
Application Scientist's Notes (Safety and Selectivity)
-
Safety First: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[12] It must be handled with extreme care under strictly anhydrous conditions by trained personnel.
-
The Fieser Workup: This specific quenching procedure is highly recommended as it is designed to produce easily filterable granular aluminum salts, simplifying the isolation of the product.[14] Attempting to quench with acid can be dangerous and often results in a gelatinous aluminum hydroxide precipitate that is very difficult to filter.
-
Reagent Selectivity: LAH is a very powerful and non-selective reducing agent.[12][14] It will reduce most polar multiple bonds, including amides, nitriles, and carboxylic acids. Ensure your starting material is pure to avoid reducing other functional groups. If selectivity is required (e.g., in the presence of an amide), a milder reagent like Lithium Borohydride (LiBH₄) might be a suitable alternative, as it reduces esters but not amides or carboxylic acids.[14]
Workflow Diagram: LAH Reduction
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. 3-(Azetidin-1-yl)propan-1-ol [myskinrecipes.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 7730-42-9|this compound|BLD Pharm [bldpharm.com]
- 6. Buy (R)-3-(Azetidin-2-yl)propanoic acid [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. peptide.com [peptide.com]
- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 12. adichemistry.com [adichemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Strategic Ring-Opening of Ethyl 3-(azetidin-1-yl)propanoate for Advanced Intermediate Synthesis
Preamble: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and rigid, three-dimensional structure provide a unique tool for optimizing the pharmacological properties of drug candidates.[3] Unlike more flexible linkers, the constrained nature of the azetidine scaffold allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and target selectivity.[1] Molecules incorporating the azetidine core are prevalent in numerous clinical and preclinical candidates, highlighting their value in developing treatments for a range of diseases.[4][5][6]
Ethyl 3-(azetidin-1-yl)propanoate (CAS 7730-42-9) is a bifunctional building block of significant interest. It combines the desirable properties of the azetidine ring with a reactive ester handle, opening avenues for diverse synthetic elaborations. However, the true synthetic potential of this molecule is unlocked through strategic cleavage of the strained azetidine ring. Ring-opening reactions transform the compact heterocycle into highly functionalized γ-amino acid derivatives, which are valuable intermediates in the synthesis of peptidomimetics, polymers, and complex acyclic molecules.[7]
This guide provides an in-depth exploration of the primary pathways for the ring-opening of this compound. We will dissect the mechanistic underpinnings of each transformation, provide detailed, field-tested protocols, and explain the causal logic behind critical experimental choices.
Foundational Principles of Azetidine Ring-Opening
The reactivity of the azetidine ring is a direct consequence of its inherent strain.[8] This strain provides a potent thermodynamic driving force for reactions that result in ring cleavage. However, unlike the more labile three-membered aziridine ring, the azetidine ring possesses a greater degree of kinetic stability.[3] Consequently, ring-opening reactions typically require activation of the azetidine nitrogen.
The primary activation strategies involve:
-
Protonation/Lewis Acid Coordination: Treatment with a Brønsted or Lewis acid renders the ring carbons more electrophilic and susceptible to nucleophilic attack.[9]
-
Quaternization: Reaction of the basic azetidine nitrogen with an electrophile, such as an acyl chloride or alkyl halide, forms a highly reactive azetidinium salt. This quaternization dramatically increases the ring's electrophilicity, facilitating facile cleavage even by weak nucleophiles.[10][11]
The choice of activator and nucleophile dictates the outcome and regioselectivity of the ring-opening process, providing a versatile platform for generating molecular diversity.
Caption: Overview of major ring-opening strategies for this compound.
Protocol I: Acid-Catalyzed Ring-Opening with Hydrochloric Acid
This method represents a direct and forceful approach to azetidine ring cleavage. Protonation of the ring nitrogen by a strong acid like HCl creates a highly activated azetidinium species. The chloride counter-ion then acts as a nucleophile, attacking one of the ring carbons in an SN2 fashion to yield a γ-chloroamine derivative.
Mechanistic Rationale
The reaction is initiated by the protonation of the tertiary amine, the most basic site in the molecule.[12] This step is a rapid acid-base equilibrium. The resulting azetidinium ion is electron-deficient, significantly weakening the adjacent C-N bonds and making the ring carbons susceptible to nucleophilic attack. The subsequent attack by the chloride ion is the rate-determining step for ring cleavage. Heating is often required to provide sufficient thermal energy to overcome the activation barrier for the SN2 reaction.
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 3-((3-chloropropyl)amino)propanoate hydrochloride.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (37%, ~12 M)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.57 g, 10 mmol).
-
Acid Addition: In a fume hood, cautiously add concentrated hydrochloric acid (e.g., 5 mL) to the flask. The addition is exothermic; initial cooling in an ice bath may be prudent for larger scales.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle.
-
Causality Note: Heating is essential to provide the activation energy for the chloride ion to attack the sterically hindered carbon of the azetidinium ring.[9]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-8 hours. The disappearance of the starting material indicates completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will likely be present as its hydrochloride salt.
-
Isolation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold, stirred diethyl ether. This will precipitate the product as a solid hydrochloride salt.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to yield Ethyl 3-((3-chloropropyl)amino)propanoate hydrochloride.
Data Summary
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Acid used in large excess | Serves as both reactant and solvent. |
| Temperature | Reflux (~100-110 °C) | Overcomes activation energy for SN2 attack. |
| Reaction Time | 4-8 hours | Typical duration for complete conversion. |
| Expected Product | γ-chloroamine hydrochloride | Stable salt form, easy to isolate. |
| Typical Yield | 75-90% | Generally an efficient transformation. |
Protocol II: Quaternization-Induced Ring-Opening with Acyl Chlorides
This powerful and versatile method allows for ring-opening under milder conditions than direct acidolysis and simultaneously installs an acyl group. The azetidine nitrogen attacks the electrophilic acyl chloride to form a quaternary N-acylazetidinium intermediate.[13] This species is exceptionally reactive, and the chloride counter-ion readily attacks a ring carbon to effect cleavage.[11]
Mechanistic Rationale
The reaction is a two-step process. First, the nucleophilic nitrogen of the azetidine attacks the carbonyl carbon of the acyl chloride in a classic nucleophilic acyl substitution, forming a tetrahedral intermediate which then collapses to expel chloride and form the N-acylazetidinium ion. This quaternization places a formal positive charge on the nitrogen, creating immense ring strain and activating the ring for nucleophilic attack. The liberated chloride ion then acts as the nucleophile in the second step, opening the ring to give the stable, acyclic γ-chloro amide product.
Caption: Experimental workflow for acyl chloride-mediated ring-opening.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 3-(N-(3-chloropropyl)acetamido)propanoate.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (Optional, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Schlenk flask and nitrogen line
Procedure:
-
Reaction Setup: Add this compound (e.g., 1.57 g, 10 mmol) to a dry 100 mL Schlenk flask under a nitrogen atmosphere. Dissolve it in anhydrous DCM (30 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality Note: Cooling is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing potential side reactions.
-
-
Reagent Addition: Slowly add acetyl chloride (e.g., 0.86 g, 0.79 mL, 11 mmol) dropwise to the stirred solution.
-
Expert Tip: The addition of a non-nucleophilic base like triethylamine can be beneficial to scavenge the HCl formed if any moisture is present, but it is often not strictly necessary as the azetidine itself is basic. If used, add TEA before the acyl chloride.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Data Summary
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ~1.1 eq of Acyl Chloride | Ensures complete consumption of the starting azetidine. |
| Solvent | Anhydrous DCM | Aprotic solvent prevents hydrolysis of the acyl chloride. |
| Temperature | 0 °C to RT | Controls initial exothermicity, then allows reaction to proceed. |
| Reaction Time | 2-4 hours | Quaternization and ring-opening are typically rapid. |
| Expected Product | γ-Chloro N-acyl amine | A stable, neutral product amenable to chromatography. |
| Typical Yield | 80-95% | Highly efficient and clean transformation. |
Concluding Remarks for the Research Professional
The ring-opening of this compound is a robust strategy for converting a simple heterocyclic building block into complex and highly valuable acyclic intermediates. The choice between acid-catalyzed and quaternization-induced pathways allows researchers to tailor the resulting functionality to their specific synthetic goals. The acid-catalyzed route provides a direct path to γ-haloamines, which are versatile precursors for further nucleophilic substitution. The acyl chloride-mediated route offers a milder and often higher-yielding alternative that simultaneously installs an amide bond, a key functional group in countless biologically active molecules. Understanding the mechanisms and protocols detailed in this guide will empower drug development professionals to strategically leverage azetidine chemistry in the rational design and synthesis of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Acyl chloride - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Robust and Scalable Synthesis of Ethyl 3-(azetidin-1-yl)propanoate
Abstract
Ethyl 3-(azetidin-1-yl)propanoate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strained azetidine ring and propanoate side chain make it a versatile precursor for the synthesis of complex pharmaceutical intermediates and functional polymers like poly(β-amino esters) used in gene delivery.[1][2] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound via an aza-Michael addition. We delve into the reaction mechanism, process optimization, safety-driven handling procedures, and rigorous quality control, offering a self-validating protocol designed for researchers in drug development and chemical synthesis.
Scientific Foundation: The Aza-Michael Addition
The synthesis of this compound is achieved through the conjugate addition of azetidine to ethyl acrylate. This reaction, a classic example of an aza-Michael addition, is exceptionally well-suited for scale-up due to its high atom economy, typically proceeding without the need for a catalyst, and utilizing readily available starting materials.[3][4]
Mechanism: The reaction is initiated by the nucleophilic attack of the secondary amine of azetidine on the electron-deficient β-carbon of ethyl acrylate. The nitrogen's lone pair of electrons forms a new carbon-nitrogen bond, while the π-electrons of the alkene shift to form a resonance-stabilized enolate intermediate. This intermediate is then rapidly protonated by a proton source (often trace amounts of water or another amine molecule) to yield the final β-amino ester product.
Caption: Figure 1: Reaction Mechanism.
Hazard Analysis and Safety Mandates
A successful scale-up is a safe scale-up. The aza-Michael addition between azetidine and ethyl acrylate is exothermic and involves hazardous materials that demand strict safety protocols.
-
Azetidine: A highly reactive and potentially hazardous compound due to its strained four-membered ring. It should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[5]
-
Ethyl Acrylate: This reagent is highly flammable, and its vapors can form explosive mixtures with air.[6] It is a lachrymator and can cause severe skin and eye irritation.[7] It is also prone to hazardous polymerization if not properly inhibited and stored. All transfers and reactions should be conducted in a certified chemical fume hood, away from ignition sources.[8]
-
Thermal Management: The reaction exotherm must be managed. Uncontrolled temperature increases can lead to side reactions or a dangerous runaway reaction. The protocol below mandates controlled addition rates and external cooling to maintain a safe operating temperature.
Mandatory Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Chemical-resistant gloves (nitrile gloves are a suitable choice).[5]
-
Snug-fitting safety goggles or a full-face shield.[5]
-
Work must be performed within a fume hood with verified airflow.
Materials and Equipment
Table 1: Reagent Specifications
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Azetidine | 503-29-7 | C₃H₇N | 57.10 | Volatile, reactive liquid |
| Ethyl Acrylate (stabilized) | 140-88-5 | C₅H₈O₂ | 100.12 | Flammable liquid, lachrymator |
| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | Extraction solvent, highly flammable |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
Equipment List
-
Three-neck round-bottom flask (appropriately sized for the desired scale)
-
Overhead mechanical stirrer with a PTFE paddle
-
Pressure-equalizing dropping funnel
-
Digital thermometer or thermocouple probe
-
Condenser with an inert gas inlet (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator with a vacuum pump and cold trap
-
Vacuum distillation apparatus (short-path or Vigreux column)[9]
Detailed Scale-Up Synthesis Protocol (1.0 mol Scale)
This protocol is designed for a 1.0 molar scale and can be adapted proportionally. The causality behind each step is explained to ensure both safety and success.
Caption: Figure 2: Experimental Workflow.
Step 1: Reactor Setup and Inerting
-
Assemble the three-neck flask with the overhead stirrer, dropping funnel, and condenser. Place a thermometer to measure the internal reaction temperature.
-
Place the entire setup in an ice-water bath.
-
Flush the system with dry nitrogen for 10-15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
-
Step 2: Charging the Reactor
-
In a separate flask, weigh 57.1 g (1.0 mol) of azetidine.
-
Under the positive nitrogen flow, transfer the azetidine into the reaction flask.
-
Begin gentle stirring (approx. 150-200 RPM).
Step 3: Controlled Reagent Addition
-
Weigh 100.12 g (1.0 mol) of stabilized ethyl acrylate and charge it into the dropping funnel.
-
Begin adding the ethyl acrylate dropwise to the stirred azetidine solution.
-
CRITICAL: Monitor the internal temperature closely. Maintain the temperature between 10-20°C by adjusting the addition rate and using the ice bath. The addition should take approximately 60-90 minutes.
-
Causality: Slow, controlled addition is paramount to dissipate the heat generated by the exothermic reaction, preventing a dangerous temperature spike and minimizing the formation of byproducts.
-
Step 4: Reaction Monitoring
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then remove the bath and let the reaction slowly warm to room temperature. Stir for another 3-4 hours.
-
Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC System: Silica gel, 10% Methanol in Dichloromethane. Visualize with potassium permanganate stain. The product will appear as a new spot, and the starting materials should be consumed.
-
Step 5: Work-up and Solvent Removal
-
Once the reaction is complete, concentrate the crude reaction mixture on a rotary evaporator to remove any highly volatile impurities.
-
Causality: This step provides the crude product, which requires further purification to remove non-volatile impurities and any unreacted starting material.
-
Step 6: Purification by Vacuum Distillation
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude liquid to the distillation flask.
-
Distill the product under reduced pressure. The pure this compound will distill at approximately 86-87°C at 12 mmHg .[9][10]
-
Causality: Vacuum distillation is the most effective method for purifying moderate-boiling point liquids on a large scale, as it allows for distillation at lower temperatures, preventing thermal decomposition of the product.
-
-
Collect the purified product, weigh it, and calculate the yield. A typical yield for this procedure is in the range of 85-95%.
Characterization and Quality Control
Confirm the identity and purity of the synthesized product using standard analytical techniques.
Table 2: Expected Analytical Data
| Analysis | Expected Result |
| Appearance | Colorless to pale-yellow liquid |
| Boiling Point | 86-87 °C @ 12 mmHg[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.1 (q, 2H, -OCH₂CH₃), ~2.7 (t, 2H, -NCH₂CH₂-), ~3.2 (t, 4H, azetidine ring CH₂'s), ~2.4 (t, 2H, -NCH₂CH₂-), ~1.2 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~172 (C=O), ~60 (-OCH₂-), ~53 (azetidine ring CH₂'s), ~48 (-NCH₂-), ~32 (-CH₂COO-), ~14 (-CH₃) |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z = 157.21[10] |
| Purity (by GC) | ≥98% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of material during work-up or distillation. | 1. Extend reaction time at room temperature; confirm completion with GC/TLC. 2. Ensure all joints in the distillation apparatus are well-sealed to maintain vacuum. |
| Reaction Overheats | Addition of ethyl acrylate was too fast. | Immediately slow or stop the addition. Ensure the ice bath has good contact with the flask. Never let the temperature exceed 30°C. |
| Product is Dark/Discolored | 1. Reaction temperature was too high, causing side reactions. 2. Distillation temperature was too high (thermal degradation). | 1. Strictly adhere to the 10-20°C temperature range during addition. 2. Ensure a stable and sufficiently low pressure is achieved during vacuum distillation. |
| Incomplete Reaction | Insufficient reaction time or poor mixing. | Increase stirring speed and allow the reaction to proceed for a longer duration at room temperature. |
Conclusion
This application note details a scalable, efficient, and safety-conscious protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the safety and procedural guidelines, researchers can reliably produce high-purity material for applications in pharmaceutical development and advanced materials research. The emphasis on controlled temperature and rigorous purification ensures a robust and reproducible outcome.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]
- 7. synerzine.com [synerzine.com]
- 8. ayersintl.com [ayersintl.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemsynthesis.com [chemsynthesis.com]
Application Note: High-Purity Isolation of Ethyl 3-(azetidin-1-yl)propanoate via Optimized Flash Column Chromatography
Introduction
Ethyl 3-(azetidin-1-yl)propanoate is a key building block in contemporary drug discovery, serving as a precursor for a variety of pharmacologically active agents. The azetidine motif, a strained four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, often leading to enhanced binding affinity and improved pharmacokinetic profiles. Given its role in the synthesis of high-value pharmaceutical intermediates, the purity of this compound is of paramount importance. This application note provides a detailed, field-proven protocol for the purification of this compound using flash column chromatography, addressing the specific challenges associated with its basicity and polarity.
Scientific Rationale: Overcoming the Challenges of Purifying Basic Amines
The primary challenge in the chromatographic purification of basic compounds like this compound on standard silica gel is the interaction between the basic nitrogen of the azetidine ring and the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The strong acid-base interaction can cause the compound to bind irreversibly to the stationary phase, resulting in low recovery.
-
Peak Tailing: Even if the compound elutes, the strong interaction leads to significant peak tailing, reducing the resolution between the desired product and impurities.[1][2]
-
On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.[1]
To mitigate these issues, two primary strategies are employed: modification of the mobile phase or utilization of a modified stationary phase. This protocol will focus on the former, as it is a widely accessible and cost-effective approach. By adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent, the acidic sites on the silica gel are effectively neutralized.[3][4] This "competing base" minimizes the interaction of the target compound with the stationary phase, leading to improved peak shape and recovery.[4]
Alternatively, amine-functionalized silica or basic alumina can be used as the stationary phase.[3][4][5] These materials provide a less acidic environment, which is more compatible with basic analytes.[4][5] However, method development on standard silica with a modified mobile phase is often the first line of approach due to the ubiquity of silica gel.
Pre-Chromatography Method Development: Thin-Layer Chromatography (TLC)
Prior to performing a column, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from any impurities.[6]
Table 1: TLC Solvent System Development
| Trial | Mobile Phase Composition (v/v/v) | Observations |
| 1 | Hexane:Ethyl Acetate (1:1) | Compound remains at the baseline (Rf ≈ 0). |
| 2 | Ethyl Acetate:Methanol (9:1) | Compound moves off the baseline but shows significant streaking. |
| 3 | Dichloromethane:Methanol (9:1) | Improved spot shape, but still some tailing. |
| 4 | Dichloromethane:Methanol:Triethylamine (90:10:1) | Well-defined spot, Rf ≈ 0.3. Good separation from a less polar impurity. |
Based on these TLC trials, a mobile phase of Dichloromethane:Methanol with a small percentage of Triethylamine is optimal.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica Gel (230-400 mesh)[7]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), redistilled
-
Hexanes, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column (40-60 mm diameter)
-
TLC plates (silica gel 60 F254)
-
Fraction collector or test tubes
-
Rotary evaporator
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Column Preparation:
-
Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 4-5 cm is suitable.
-
Prepare a slurry of silica gel (approximately 50-70 g) in a non-polar solvent like hexanes.
-
Secure the column vertically and add a small plug of cotton or glass wool to the bottom. Cover with a thin layer of sand.
-
Pour the silica slurry into the column and allow it to pack under gravity. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once packed, drain the solvent until it is just level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.[8] This dry loading technique prevents band broadening and improves separation.[8]
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand on top of the sample layer.
-
-
Elution:
-
Prepare the mobile phases. For a gradient elution, you will need a sequence of solvents with increasing polarity.
-
Table 2: Recommended Solvent Gradient
Step Solvent System (DCM:MeOH:TEA) Volume (approx.) Purpose 1 100:0:1 2 column volumes Elute non-polar impurities. 2 98:2:1 3-4 column volumes Gradually increase polarity. 3 95:5:1 5-10 column volumes Elute the target compound. | 4 | 90:10:1 | 2-3 column volumes | Elute more polar impurities. |
-
Carefully add the initial, least polar solvent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. An optimal flow rate allows for proper equilibration between the stationary and mobile phases.[8]
-
Begin collecting fractions. The size of the fractions will depend on the column size; typically 10-20 mL fractions are appropriate.
-
Gradually increase the polarity of the mobile phase according to the gradient table.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution of the compound by spotting fractions onto TLC plates.
-
Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate solution, which is effective for visualizing amines.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator. The addition of a co-solvent like toluene can aid in the azeotropic removal of residual triethylamine.
-
The final product should be a clear oil. Determine the yield and assess purity using analytical techniques such as NMR spectroscopy and GC-MS.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound streaks on TLC/Column | Insufficient basic modifier. | Increase the concentration of triethylamine in the mobile phase to 1.5-2%. |
| Low recovery of the product | Strong adsorption to silica. | Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[4][5] |
| Poor separation of impurities | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A shallower gradient may be necessary.[7] |
| Product elutes too quickly | Mobile phase is too polar. | Start with a less polar solvent system (e.g., higher percentage of DCM). |
| Product elutes too slowly | Mobile phase is not polar enough. | Increase the polarity of the eluent more rapidly or use a stronger polar solvent like isopropanol in place of methanol.[1] |
Principle of Separation Diagram
Caption: Separation based on polarity in normal-phase chromatography.
This application note provides a robust and reproducible protocol for the purification of this compound by flash column chromatography. By understanding the underlying chemical principles and carefully developing the method starting with TLC, researchers can effectively overcome the challenges associated with purifying basic amines on silica gel. The use of a basic modifier in the mobile phase is a critical parameter for achieving high purity and yield. This method is readily adaptable for varying scales and can be applied to the purification of other structurally related basic compounds.
References
-
Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Available at: --INVALID-LINK--
-
Organic Syntheses. Azetidine. Available at: --INVALID-LINK--
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: --INVALID-LINK--
-
ResearchGate. (2018). Preparation, characterization, and application of a new stationary phase containing different kinds of amine groups. Available at: --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: --INVALID-LINK--
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available at: --INVALID-LINK--
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: --INVALID-LINK--
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: --INVALID-LINK--
-
Phenomenex. Troubleshooting Guide. Available at: --INVALID-LINK--
-
National Institutes of Health. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available at: --INVALID-LINK--
-
University of Regensburg. (2018). Strain-Release Arylations for the Bis-Functionalization of Azetidines Supporting Information. Available at: --INVALID-LINK--
-
LookChem. (2023). ethyl 3-(1-azetidinyl)propanoate. Available at: --INVALID-LINK--
-
ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: --INVALID-LINK--
-
Columbia University. Column chromatography. Available at: --INVALID-LINK--
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: --INVALID-LINK--
-
International Labmate. (2017). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: --INVALID-LINK--
-
Phenomenex. Separation of an Amino Acid Mixture Using a Luna™ Omega Polar C18 Column. Available at: --INVALID-LINK--
-
ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Available at: --INVALID-LINK--
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Available at: --INVALID-LINK--
-
Chromatography Forum. (2005). Advice sought:Polar GC columns for separation of amino acids. Available at: --INVALID-LINK--
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Available at: --INVALID-LINK--
-
YouTube. (2023). Amino columns. Available at: --INVALID-LINK--
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Available at: --INVALID-LINK--
-
BLD Pharm. 7730-42-9|this compound. Available at: --INVALID-LINK--
-
Shanghai Canbi Pharma Ltd. 7730-42-9|Ethyl 3-(azetidin-1-yl)propionate. Available at: --INVALID-LINK--
-
ChemShuttle. This compound. Available at: --INVALID-LINK--
-
ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: --INVALID-LINK--
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available at: --INVALID-LINK--
-
Chemenu. cas 7730-42-9|| where to buy this compound. Available at: --INVALID-LINK--
-
Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Available at: --INVALID-LINK--
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: --INVALID-LINK--
References
- 1. Chromatography [chem.rochester.edu]
- 2. lcms.cz [lcms.cz]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. columbia.edu [columbia.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Application Notes & Protocols: Ethyl 3-(azetidin-1-yl)propanoate as a Strategic Building Block for Novel Heterocyclic Scaffolds
Abstract
The quest for novel molecular architectures in drug discovery is relentless, with a significant focus on generating three-dimensional complexity to enhance pharmacological properties. Saturated heterocycles are pivotal in this endeavor, and among them, the azetidine ring has emerged as a valuable scaffold due to its unique combination of stability, conformational rigidity, and inherent ring strain.[1][2] This four-membered heterocycle imparts favorable physicochemical properties, including improved solubility and metabolic stability, making it a "privileged" motif in medicinal chemistry.[3][4] This document provides an in-depth guide on the strategic use of Ethyl 3-(azetidin-1-yl)propanoate, a versatile and commercially available building block, for the rational design and synthesis of innovative heterocyclic systems. We will explore its core reactivity and provide detailed, field-tested protocols for its application, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of the Azetidine Moiety
Azetidines occupy a unique chemical space. Their ring strain, approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[3][4] This "tuned" reactivity allows for facile handling under standard laboratory conditions while enabling unique chemical transformations, such as strain-release ring-opening or expansion reactions, when appropriately activated.[2][3][4] The incorporation of an azetidine ring into a molecule can enforce a specific vector and conformation, which is crucial for precise interaction with biological targets.[5]
This compound is a bifunctional reagent that leverages these properties. It features:
-
A stable N-substituted azetidine ring, providing a rigid 3D structural element.
-
An ethyl propanoate "tail," which serves as a versatile chemical handle for elaboration and cyclization, allowing chemists to construct fused, spirocyclic, or bridged heterocyclic systems.
This guide will demonstrate how the interplay between these two functionalities can be exploited to develop novel molecular frameworks.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
| Property | Value | Reference |
| CAS Number | 7730-42-9 | [6][7] |
| Molecular Formula | C₈H₁₅NO₂ | [6][7] |
| Molecular Weight | 157.21 g/mol | [6][7] |
| Appearance | Pale-yellow liquid | |
| Boiling Point | 86-87 °C (at 12 mmHg) | [6] |
| Density | 0.965 g/mL | [6] |
| Refractive Index | 1.441 | [6] |
Handling & Storage:
-
Store in a cool, dry place in a tightly sealed container, preferably refrigerated.
-
The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible to prevent hydrolysis of the ester.
Core Reactivity: Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its ester functionality, which serves as the primary site for building new rings.
Causality Behind Reactivity:
-
Ester Group as an Electrophilic Handle: The carbonyl carbon of the ester is the primary electrophilic site. It readily undergoes nucleophilic acyl substitution. This is the basis for converting the ester into amides, hydrazides, or other functionalities needed for subsequent cyclization reactions. For instance, reaction with hydrazine hydrate is the first step towards synthesizing pyrazolones or triazinones.
-
α-Carbon Acidity: The protons on the carbon adjacent to the ester carbonyl (α-carbon) are acidic and can be removed by a suitable base (e.g., sodium ethoxide, LDA). The resulting enolate is a potent nucleophile, enabling reactions like Claisen condensations or alkylations, which are fundamental for forming carbon-carbon bonds in a new ring system.
-
Tertiary Azetidine Nitrogen: While the nitrogen is already alkylated and thus not a nucleophile for intermolecular reactions, its basicity and steric profile can influence the reactivity of the propanoate chain. It can act as an intramolecular proton shuttle or direct metallation reactions. Furthermore, under harsh acidic or reductive conditions, the strained ring can be cleaved, a property that can be exploited for ring-expansion strategies.[8]
Application Protocol: Synthesis of Azetidinyl-Pyrazolidinones
This section details a two-step protocol to synthesize 1-(2-(azetidin-1-yl)ethyl)-pyrazolidin-3-one derivatives, a scaffold of interest in medicinal chemistry. This procedure demonstrates the conversion of the ester to a hydrazide, followed by a cyclization reaction.
Workflow Overview
Protocol 1: Synthesis of 3-(Azetidin-1-yl)propanehydrazide
Rationale: The conversion of the ethyl ester to a hydrazide is a classic transformation that creates a highly nucleophilic terminal nitrogen, poised for cyclization. Ethanol is chosen as the solvent due to its ability to dissolve both the starting ester and hydrazine hydrate, and its boiling point is suitable for achieving a reasonable reaction rate without requiring high-pressure apparatus.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (≥98%, 3.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (e.g., 10.0 g, 63.6 mmol) in anhydrous ethanol (150 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (e.g., 9.5 g, 190.8 mmol, 3.0 eq) dropwise at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material spot has been consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or semi-solid is the desired 3-(azetidin-1-yl)propanehydrazide, which can often be used in the next step without further purification. If purification is required, column chromatography on silica gel can be performed.
Self-Validation/Characterization:
-
¹H NMR: Expect disappearance of the ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of broad signals corresponding to the -NHNH₂ protons.
-
Mass Spec (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (144.19 g/mol ).
Protocol 2: Cyclocondensation to form 1-(2-(Azetidin-1-yl)ethyl)pyrazolidin-3-one
Rationale: This step involves a conjugate addition of the terminal hydrazide nitrogen onto an α,β-unsaturated ester (ethyl acrylate), followed by an intramolecular cyclization via aminolysis to form the stable five-membered pyrazolidinone ring. The reaction is typically thermally driven.
Materials:
-
3-(Azetidin-1-yl)propanehydrazide (1.0 eq)
-
Ethyl acrylate (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the crude 3-(azetidin-1-yl)propanehydrazide (e.g., 9.1 g, 63.6 mmol) from the previous step in anhydrous ethanol (150 mL).
-
Add ethyl acrylate (e.g., 7.0 g, 70.0 mmol, 1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of 2-10% methanol in dichloromethane) to afford the pure product.
Expected Results & Data:
| Entry | Substituent (on Acrylate) | Product | Yield (%) |
| 1 | H (Ethyl Acrylate) | 1-(2-(Azetidin-1-yl)ethyl)pyrazolidin-3-one | 65-75% |
| 2 | Me (Ethyl Crotonate) | 1-(2-(Azetidin-1-yl)ethyl)-5-methylpyrazolidin-3-one | 60-70% |
Note: Yields are estimates based on standard laboratory practices for this reaction class and may vary.
Troubleshooting & Optimization
-
Problem: Low yield in Protocol 1 (Hydrazinolysis).
-
Cause: Incomplete reaction or hydrolysis of the starting material.
-
Solution: Ensure anhydrous ethanol is used. Increase the excess of hydrazine hydrate to 4-5 equivalents. Extend the reflux time and monitor carefully by TLC.
-
-
Problem: Dimerization or side-product formation in Protocol 2.
-
Cause: The hydrazide has two nucleophilic nitrogen atoms. The wrong nitrogen may be reacting, or intermolecular reactions may occur.
-
Solution: Add the ethyl acrylate slowly to the refluxing solution of the hydrazide to maintain its low concentration, favoring the intramolecular cyclization pathway. Ensure the reaction goes to completion, as the intermediate adduct can be unstable.
-
Conclusion and Future Outlook
This compound is a powerful and cost-effective building block for introducing the valuable azetidine motif into more complex heterocyclic frameworks. The protocols described herein illustrate a reliable pathway to pyrazolidinone derivatives, but the principles can be widely applied. The ester handle can be transformed into a variety of functional groups, enabling access to pyridones, triazoles, and other medicinally relevant scaffolds through well-established cyclization strategies.[9] As the demand for novel, 3D-rich chemical matter continues to grow in the pharmaceutical industry, the strategic application of reagents like this compound will be instrumental in accelerating the discovery of next-generation therapeutics.[10]
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. canbipharm.com [canbipharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 10. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Application Note: A Comprehensive Protocol for the Synthesis of 3-(Azetidin-1-yl)propan-1-ol via Ester Reduction
Abstract: This document provides a detailed experimental protocol for the reduction of ethyl 3-(azetidin-1-yl)propanoate to its corresponding primary alcohol, 3-(azetidin-1-yl)propan-1-ol. The target molecule is a valuable building block in medicinal chemistry and drug development, often used as an intermediate for synthesizing more complex pharmaceutical agents due to the desirable pharmacokinetic properties imparted by the azetidine moiety.[1][2] This guide focuses on the use of Lithium Aluminum Hydride (LAH), a potent reducing agent necessary for this transformation. We will delve into the reaction mechanism, provide a step-by-step laboratory procedure with an emphasis on safety, and outline methods for product purification and characterization.
Introduction and Scientific Rationale
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While various hydride reagents exist, esters are relatively unreactive carbonyl compounds that resist reduction by milder agents like sodium borohydride (NaBH₄). Therefore, a more powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄ or LAH), is the reagent of choice for this procedure, ensuring a high-yielding and efficient conversion.[3][4]
The overall transformation is as follows:
-
Starting Material: this compound
-
Reagent: Lithium Aluminum Hydride (LiAlH₄)
-
Product: 3-(azetidin-1-yl)propan-1-ol
Mechanism of LAH Ester Reduction
The reduction proceeds through a two-stage mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.[5]
-
Nucleophilic Attack: A hydride ion (H⁻) from the AlH₄⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate.[4][5]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the π-bond, expelling the ethoxide (⁻OEt) as a leaving group. This results in the in-situ formation of an aldehyde.[4][5]
-
Second Hydride Addition: The aldehyde formed is more reactive than the starting ester. It is immediately attacked by a second hydride equivalent from LAH.[5]
-
Protonation (Workup): The resulting aluminum alkoxide complex is stable until a protic source (e.g., water) is added during the workup step. This protonates the alkoxide to yield the final primary alcohol product.[5]
References
Application Note: Ethyl 3-(azetidin-1-yl)propanoate as a Versatile Scaffold in Fragment-Based Drug Discovery Campaigns
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] This approach relies on screening libraries of low molecular weight fragments (typically <300 Da) to identify weak but efficient binders, which then serve as starting points for optimization.[1][2][3] This application note details the utility of Ethyl 3-(azetidin-1-yl)propanoate, a commercially available fragment, as an exemplary starting point for FBDD campaigns. We will explore its physicochemical properties in the context of established fragment design principles, provide detailed protocols for its application in primary screening using key biophysical techniques, and outline strategies for its evolution into a potent lead compound.
Introduction to Fragment-Based Discovery and the Role of Saturated Heterocycles
FBDD offers several advantages over HTS, including higher hit rates and a more efficient exploration of chemical space, as smaller fragment libraries can cover a proportionately larger area of chemical diversity.[1][4] The success of an FBDD campaign is critically dependent on the quality and design of the fragment library.[1] A widely accepted guideline for fragment design is the "Rule of Three" (Ro3), which suggests fragments should ideally possess:
-
Molecular Weight (MW) < 300 Da
-
Calculated LogP (cLogP) ≤ 3
-
Number of Hydrogen Bond Donors ≤ 3
In recent years, there has been a significant shift in medicinal chemistry towards compounds with greater three-dimensionality (i.e., a higher fraction of sp³-hybridized carbons).[9][10] Small, saturated heterocycles like azetidine are ideal scaffolds in this regard.[10][11] The azetidine ring offers a conformationally restricted, rigid core that can reduce the entropic penalty of binding to a protein target, potentially leading to higher affinity.[12] Its non-planar structure provides well-defined vectors for synthetic elaboration, allowing chemists to strategically "grow" the fragment into unoccupied pockets of a target's binding site.[13]
Fragment Profile: this compound
This compound (CAS: 7730-42-9) is an excellent candidate for inclusion in a fragment library.[14][15] Its structure combines the desirable 3D nature of the azetidine ring with a flexible linker and an ester functional group, providing multiple avenues for subsequent chemical modification.

Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Compliance | Source |
| Molecular Formula | C₈H₁₅NO₂ | N/A | [14][16] |
| Molecular Weight (MW) | 157.21 g/mol | Yes (< 300 Da) | [14][16] |
| Hydrogen Bond Donors | 0 | Yes (≤ 3) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (N, O=C, O-Et) | Yes (≤ 3) | Structural Analysis |
| Rotatable Bonds | 5 | No (> 3) | Structural Analysis |
| cLogP (estimated) | ~0.5 - 1.0 | Yes (≤ 3) | Estimation based on structure |
While the number of rotatable bonds slightly exceeds the strict Ro3 guideline, this is not uncommon and provides valuable flexibility for sampling different conformations within a binding pocket.[17] Crucially, its low molecular weight and balanced lipophilicity make it an ideal starting point for optimization, as there is ample room to increase mass and complexity without violating drug-likeness criteria later in the discovery process.
The FBDD Workflow: An Overview
The journey from fragment hit to lead candidate is a structured process. This application note will provide protocols for the critical early stages of this workflow.
Application Protocols for Primary Screening
To identify fragments that bind to a target protein, sensitive biophysical techniques are required due to the inherently weak affinities (micromolar to millimolar range) of the interactions.[18] We present generalized protocols for three industry-standard techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Surface Plasmon Resonance (SPR).
Protocol: Ligand-Observed NMR Spectroscopy
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are powerful methods for identifying binders from a complex mixture.[19][20] They are highly sensitive to weak binding events and provide information directly about which compounds are interacting with the target.[21]
Step-by-Step Methodology:
-
Fragment Library Preparation:
-
Prepare a stock solution of this compound at 100-200 mM in a deuterated solvent (e.g., DMSO-d6).
-
Create cocktails of 5-10 non-overlapping fragments, with each fragment at a final concentration of 100-500 µM.
-
Rationale: Cocktails increase throughput. The concentration must be high enough to detect weak binding but low enough to maintain solubility.
-
-
Protein Sample Preparation:
-
Prepare the target protein at a final concentration of 10-50 µM in a suitable deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Rationale: The protein concentration needs to be low enough to minimize consumption but high enough to provide sufficient saturation targets for the NMR experiment.
-
-
NMR Data Acquisition:
-
Combine the protein and fragment cocktail solutions in an NMR tube.
-
Acquire a reference 1D proton spectrum (e.g., ¹H PRESAT).
-
Perform an STD experiment:
-
Acquire an "off-resonance" spectrum by applying saturation at a frequency where no protein or ligand signals are present (~ -30 ppm).
-
Acquire an "on-resonance" spectrum by selectively saturating a region of the protein's aliphatic signals (~ 0.5-1.0 ppm).
-
Use a saturation time of 1-3 seconds.
-
-
Rationale: In an STD experiment, saturation is transferred from the protein to a binding ligand. Subtracting the two spectra reveals only the signals of the binding fragments.[20]
-
-
Data Analysis:
-
Process the spectra and calculate the difference spectrum (Off-Resonance - On-Resonance).
-
Signals present in the difference spectrum correspond to fragments that bind to the target protein. The intensity of the signal is proportional to the binding affinity.
-
Deconvolute positive cocktails by testing individual fragments to confirm the hit.
-
Protocol: X-ray Crystallography Screening
X-ray crystallography provides unparalleled structural information, showing the precise binding mode of a fragment in the target's active site.[22][23] This information is invaluable for structure-based drug design.[24][25]
Step-by-Step Methodology:
-
Crystal Preparation:
-
Optimize crystallization conditions to produce robust crystals of the target protein that diffract to high resolution (<2.5 Å).[22]
-
Rationale: The crystals must be able to withstand the soaking process without cracking and provide sufficient resolution to clearly identify the small fragment.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing 10-100 mM of this compound in the crystal mother liquor, often with 5-10% DMSO to aid solubility.[26]
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
Rationale: A high concentration of the fragment is required to achieve sufficient occupancy in the binding site due to its weak affinity.[26]
-
-
Data Collection and Processing:
-
Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset.
-
Process the data and compare it to a dataset from a native (un-soaked) crystal.
-
-
Structure Analysis:
-
Calculate electron density maps (2mFo-DFc and mFo-DFc).
-
Carefully inspect the maps for contiguous, un-modeled electron density in potential binding pockets.
-
If significant density is observed, model this compound into the density and refine the structure. A good fit and improved R-factors confirm the binding event.
-
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures binding events in real-time by detecting changes in mass on a sensor surface.[27][28] It is highly sensitive and can provide kinetic data (association and dissociation rates) in addition to affinity (Kᴅ).[29][30]
Step-by-Step Methodology:
-
Chip Preparation and Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the target protein onto the sensor surface using a standard coupling chemistry (e.g., amine coupling). Aim for an immobilization level that will yield a theoretical Rmax of ~50-100 RU for the fragment.
-
Use one flow cell as a reference surface (deactivated or immobilized with a control protein).
-
Rationale: The reference channel is crucial for subtracting bulk refractive index changes and non-specific binding, reducing false positives.[29]
-
-
Primary Screening:
-
Prepare a solution of this compound at a high concentration (e.g., 100-500 µM) in a running buffer (e.g., HBS-EP+).
-
Inject the fragment solution over the target and reference surfaces.
-
Monitor the binding response in Resonance Units (RU). A fragment is considered a primary hit if its response is significantly above the background noise.
-
-
Hit Validation and Affinity Determination:
-
For confirmed hits, prepare a series of dilutions (e.g., from 1 mM down to 1 µM).
-
Inject each concentration over the sensor surface until the binding response reaches equilibrium (steady state).
-
Regenerate the surface between injections if necessary.
-
Rationale: A dose-dependent response is strong evidence of a specific binding interaction.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Plot the steady-state response (Req) against the fragment concentration.
-
Fit the resulting curve to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ).
-
From Hit to Lead: Strategies for Fragment Evolution
Once this compound is confirmed as a validated hit with structural information, the next phase is to increase its potency and selectivity.[31] There are three primary strategies for this evolution.[4][32]
-
Fragment Growing (or Elaboration): This is the most common approach.[31][33] Guided by the X-ray crystal structure, new chemical functionality is added to the fragment to make additional favorable interactions with the protein. The azetidine ring of our fragment is an ideal anchor, providing distinct vectors for synthetic exploration into nearby pockets.
-
Fragment Linking: If a second, independent fragment is found to bind in an adjacent pocket, the two can be connected via a chemical linker.[34][35] The ethyl propanoate moiety of our fragment could be hydrolyzed to the carboxylic acid, providing a convenient handle for attaching a linker to the second fragment.
-
Fragment Merging: In this strategy, two overlapping fragment hits are combined into a single, novel molecule that incorporates the key binding features of both.
Conclusion
This compound represents a high-quality, versatile starting point for fragment-based drug discovery. Its physicochemical properties align well with the "Rule of Three," and its structure, featuring a rigid 3D azetidine core and a modifiable side chain, offers numerous opportunities for hit-to-lead optimization. By employing sensitive biophysical screening techniques such as NMR, X-ray crystallography, and SPR, researchers can confidently identify and validate its interaction with a target protein. The subsequent application of structure-guided evolution strategies can transform this simple, low-affinity fragment into a potent and selective lead compound, demonstrating the power and efficiency of the FBDD approach.
References
- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 8. nanotempertech.com [nanotempertech.com]
- 9. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Azetidines - Enamine [enamine.net]
- 13. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 14. canbipharm.com [canbipharm.com]
- 15. pschemicals.com [pschemicals.com]
- 16. scbt.com [scbt.com]
- 17. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. selvita.com [selvita.com]
- 25. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. diva-portal.org [diva-portal.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. m.youtube.com [m.youtube.com]
- 33. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 34. tandfonline.com [tandfonline.com]
- 35. Compound Design by Fragment-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(azetidin-1-yl)propanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(azetidin-1-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable building block. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, optimized protocol grounded in established literature.
Overview: The Aza-Michael Addition Pathway
The synthesis of this compound is most commonly achieved via an aza-Michael addition (or conjugate addition). This reaction involves the nucleophilic attack of the secondary amine of the azetidine ring (the Michael donor) onto the electron-deficient β-carbon of ethyl acrylate (the Michael acceptor). While seemingly straightforward, this reaction is sensitive to a variety of parameters that can dramatically influence its efficiency and outcome. Understanding these factors is the key to maximizing yield and minimizing difficult-to-remove impurities.
The reaction is prized for its high atom economy, often proceeding under mild conditions and fulfilling several principles of green chemistry.[1]
Caption: A simplified mechanism of the aza-Michael addition.
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction shows low or incomplete conversion. How can I drive it to completion?
Low conversion is typically a result of insufficient activation of the reactants or suboptimal reaction kinetics. Several factors should be investigated.
-
Causality: The nucleophilicity of azetidine is generally sufficient, but the electrophilicity of ethyl acrylate can be a limiting factor. Furthermore, reaction kinetics are highly dependent on temperature and concentration.
-
Solutions:
-
Solvent Choice: The solvent plays a crucial role in activating the Michael acceptor.[2] Polar protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), can activate the ethyl acrylate towards nucleophilic attack through hydrogen bonding, often accelerating the reaction without a catalyst.[3][4] Water can also serve as an effective solvent or co-solvent.[1]
-
Temperature Adjustment: While many aza-Michael additions proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote the polymerization of ethyl acrylate. A temperature optimization study is recommended.[5]
-
Increase Concentration: Running the reaction at a higher concentration (e.g., 1-2 M) or even under solvent-free conditions can increase the frequency of molecular collisions and improve the reaction rate.[1][6]
-
Introduce a Catalyst: If solvent and temperature adjustments are insufficient, a catalyst may be required.
-
Base Catalysis: A non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. It is thought to deprotonate the amine, increasing its nucleophilicity, though this is less critical for a reactive amine like azetidine. Importantly, DBU avoids side reactions like ester hydrolysis that can occur with stronger bases like hydroxides.[7]
-
Acid Catalysis: A Brønsted acid (e.g., trifluoromethanesulfonic acid) or a Lewis acid can activate the ethyl acrylate by coordinating to the carbonyl oxygen, making the double bond more electron-deficient.[8]
-
-
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?
The formation of byproducts is a primary cause of reduced yield and purification difficulties. The most common side reactions are polymerization of the acrylate and hydrolysis of the ester.
Caption: Common side reactions in the synthesis.
-
Troubleshooting Steps:
-
Polymerization of Ethyl Acrylate:
-
Identification: The appearance of a viscous oil or solid precipitate in the reaction mixture is a strong indicator.
-
Prevention:
-
Use fresh, inhibitor-free ethyl acrylate or ensure the existing inhibitor (like MEHQ) is present.
-
Maintain strict temperature control; avoid localized overheating.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent radical initiation.
-
-
-
Ester Hydrolysis:
-
Identification: This can be detected by LC-MS (observing the mass of the corresponding carboxylic acid) or by a change in pH. The acid product can also complicate extraction during workup.
-
Prevention:
-
Use anhydrous solvents and reagents.
-
If using a base, opt for a non-nucleophilic, anhydrous base like DBU instead of aqueous bases (e.g., NaOH, K₂CO₃).[7]
-
-
-
Di-addition (Less Common for Secondary Amines):
-
Context: While azetidine is a secondary amine and can only undergo mono-addition, if the starting material contains primary amine impurities, di-addition products can form.[9]
-
Prevention: Ensure the purity of the starting azetidine.
-
-
Q3: My yield is low despite good conversion in crude analysis (NMR/LC-MS). Where is the product being lost?
Product loss during workup and purification is a common and often overlooked issue. The physical properties of this compound contribute to these challenges.
-
Causality: The product is a relatively low molecular weight, polar, and water-soluble amine. It also has a moderate boiling point (86-87 °C at 12 mmHg), making it susceptible to loss during solvent removal.[10][11]
-
Solutions:
-
Aqueous Workup: During extraction, the product may partition into the aqueous layer, especially if the pH is acidic (forming the protonated, highly water-soluble ammonium salt).
-
Recommendation: Ensure the aqueous layer is basic (pH > 9) before extracting with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions (3-4 times) to ensure complete recovery.
-
-
Solvent Removal: Removing solvents under high vacuum or at elevated temperatures can lead to significant loss of this volatile product.
-
Recommendation: Use a rotary evaporator with careful control of vacuum and a low-temperature water bath (<40 °C).
-
-
Purification:
-
Distillation: Vacuum distillation is an effective method for purification on a larger scale.[11] Ensure the vacuum is stable and the collection flask is well-cooled to prevent loss of the distilled product.
-
Column Chromatography: If chromatography is necessary, the polar nature of the amine can cause streaking on silica gel.
-
Recommendation: Deactivate the silica gel with a small amount of triethylamine (e.g., 1-2%) in the eluent system (e.g., ethyl acetate/hexanes) to prevent tailing and improve separation.
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the optimal starting material ratios?
-
Using a 1:1 to 1:1.1 ratio of azetidine to ethyl acrylate is a good starting point. A slight excess of the acrylate can help drive the reaction to completion but may require more rigorous purification to remove the unreacted starting material.
-
-
FAQ 2: What is the recommended purification method?
-
For multi-gram scales, vacuum distillation is the most efficient and scalable method.[11] For smaller scales or when high purity is critical, flash column chromatography on silica gel treated with triethylamine is recommended.
-
-
FAQ 3: Are there any specific safety considerations?
-
Azetidine: Azetidine is a volatile, flammable, and corrosive amine. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Ethyl Acrylate: Ethyl acrylate is a lachrymator and a potential sensitizer. It is also flammable. Handle with care in a fume hood.
-
Reaction Exotherm: The aza-Michael addition can be exothermic. For larger-scale reactions, controlled (dropwise) addition of one reagent to the other, potentially with external cooling (ice bath), is highly recommended to manage the heat generated.
-
-
FAQ 4: Can this reaction be performed under solvent-free conditions?
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Reagents & Equipment:
-
Azetidine
-
Ethyl acrylate
-
Anhydrous solvent (e.g., Acetonitrile or Methanol)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere of nitrogen.
-
Charge Reactants: To the flask, add azetidine (1.0 eq) and anhydrous acetonitrile (to make a ~1.5 M solution). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Controlled Addition: Charge the dropping funnel with ethyl acrylate (1.05 eq). Add the ethyl acrylate dropwise to the stirred azetidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (water bath < 40 °C).
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with a saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure.
-
-
Purification:
Data Summary: Influence of Reaction Parameters
| Parameter | Condition | Expected Outcome on Yield | Rationale & Citation |
| Solvent | Polar Protic (e.g., TFE, HFIP, H₂O) | Increase | Activates the Michael acceptor via hydrogen bonding, accelerating the reaction.[2][3][4] |
| Aprotic Polar (e.g., ACN, THF) | Moderate | Acts primarily as a medium; less activation compared to protic solvents. | |
| Solvent-Free | High (Potentially) | Maximizes reactant concentration, but requires careful temperature control.[1][6] | |
| Temperature | 0-25 °C | Moderate Rate / High Purity | Minimizes side reactions like acrylate polymerization. |
| 40-60 °C | Increased Rate | Increases reaction kinetics but raises the risk of polymerization.[5] | |
| Catalyst | None | Good (often sufficient) | The reaction can proceed well, especially in activating solvents or neat.[3] |
| DBU (Base) | Increase | May enhance nucleophilicity and is non-nucleophilic, preventing ester hydrolysis.[7] | |
| Lewis/Brønsted Acid | Increase | Activates the ethyl acrylate, making it more electrophilic.[8] |
References
- 1. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of N-Substituted Azetidines
Welcome to the technical support center for the synthesis of N-substituted azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable four-membered nitrogen heterocycles. The inherent ring strain of the azetidine core, while synthetically challenging, imparts unique and desirable properties to molecules, making it a privileged scaffold in medicinal chemistry.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind common side reactions and offer field-proven solutions to overcome them, ensuring the integrity and success of your synthetic endeavors.
I. Troubleshooting Guide: Common Side Reactions & Their Mitigation
Question 1: During the N-alkylation of azetidine with an alkyl halide, I'm observing significant amounts of a higher molecular weight byproduct and my yields of the desired N-substituted azetidine are low. What is happening and how can I prevent it?
Answer: This is a classic case of oligomerization or polymerization , a frequent side reaction when working with highly reactive, unstrained azetidines.[4] The root cause lies in the nucleophilic nature of the newly formed N-alkylated azetidine product.
Causality: The N-alkylated azetidine you've synthesized is itself a good nucleophile. It can react with the starting alkyl halide to form a quaternary azetidinium salt. This salt is now a potent electrophile, susceptible to ring-opening by another molecule of the N-alkylated azetidine (or even the starting azetidine). This nucleophilic ring-opening cascade leads to the formation of dimers, trimers, and eventually polymers.[4]
Visualizing the Side Reaction: Polymerization Pathway
Caption: Desired N-alkylation vs. the polymerization side reaction.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Control Stoichiometry | Minimize the presence of unreacted alkyl halide when the product concentration is high. | 1. Use a slight excess of azetidine (1.1-1.2 equivalents) relative to the alkyl halide. 2. Add the alkyl halide slowly and portion-wise to the reaction mixture containing azetidine and a non-nucleophilic base. |
| Choice of Base | A non-nucleophilic, sterically hindered base is crucial to deprotonate the initial azetidinium salt without competing as a nucleophile. | 1. Employ bases like diisopropylethylamine (DIPEA) or proton sponge. 2. Avoid primary or secondary amines as bases. |
| Solvent & Temperature | Lower temperatures slow down the rate of both the desired reaction and the side reactions, often favoring the desired pathway. | 1. Run the reaction at 0 °C or even lower temperatures. 2. Use a polar aprotic solvent like acetonitrile or THF to solvate the intermediates. |
| Use of a Protecting Group | For complex syntheses, protecting the azetidine nitrogen, followed by functionalization and deprotection, can be a more robust strategy. | 1. Protect azetidine with a Boc group (di-tert-butyl dicarbonate). 2. Perform the desired transformations on other parts of the molecule. 3. Deprotect the Boc group using acidic conditions (e.g., TFA in DCM). |
Question 2: I'm attempting a reductive amination with a ketone and N-Boc-3-azetidinone, but my yield is low and I'm isolating the alcohol resulting from the reduction of my ketone. How can I improve the selectivity?
Answer: This issue points towards an imbalance in the reaction kinetics, where the reduction of the ketone is outcompeting the formation and subsequent reduction of the iminium ion intermediate. The choice of reducing agent and reaction conditions are paramount in reductive amination.[5]
Causality: Reductive amination is a two-step process occurring in one pot: (1) formation of an imine or iminium ion from the ketone and amine, and (2) reduction of this C=N bond.[5] If the reducing agent is too reactive (like sodium borohydride), it can reduce the ketone before it has a chance to form the iminium ion.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Use a Mild, Selective Reducing Agent | Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations. Its reduced reactivity allows for the selective reduction of the iminium ion over the ketone.[5] | 1. Dissolve N-Boc-3-azetidinone (1.0 equiv.) and the primary/secondary amine (1.0-1.2 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). 2. Stir for 20-30 minutes to allow for iminium ion formation. For less reactive amines, a catalytic amount of acetic acid can be added. 3. Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise. 4. Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.[5] |
| Pre-formation of the Iminium Ion | For particularly sluggish reactions, allowing the iminium ion to form before adding the reducing agent can significantly improve yields. | 1. Mix the ketone and amine in the solvent, potentially with a dehydrating agent like molecular sieves. 2. Stir for 1-2 hours at room temperature before adding the reducing agent. |
| pH Control | The formation of the iminium ion is often acid-catalyzed. However, too much acid can protonate the amine, rendering it non-nucleophilic. | 1. For less reactive ketones or amines, add a catalytic amount of acetic acid (0.1 equivalents). 2. Avoid strong acids. |
Question 3: In my synthesis involving an intramolecular cyclization to form the azetidine ring, I'm observing the formation of an isomeric product, which appears to be an aziridine. Why is this happening?
Answer: The formation of a three-membered aziridine ring instead of the desired four-membered azetidine ring is a known side reaction, particularly in reductive cyclization of γ-haloalkyl-imines.[6] This outcome is governed by the kinetics versus thermodynamics of the ring-closing step.
Causality: The formation of the aziridine is often the kinetically favored product due to the closer proximity of the reacting centers. However, the azetidine is typically the thermodynamically more stable product.[6] Reaction conditions can influence which pathway dominates.
Visualizing the Competing Cyclization Pathways
Caption: Kinetic vs. thermodynamic control in cyclization.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale |
| Elevated Temperature | Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable thermodynamic product. |
| Longer Reaction Times | Allowing the reaction to proceed for a longer duration can enable the kinetically formed aziridine to rearrange to the more stable azetidine. |
| Choice of Base and Solvent | The reaction conditions can be fine-tuned to favor the desired cyclization. Experimentation with different bases and solvents may be necessary. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing azetidines?
The primary challenge is the inherent ring strain of the four-membered ring, which makes its formation energetically unfavorable compared to five- or six-membered rings.[3][7] This can lead to difficulties in the final ring-closing step of many synthetic routes. Additionally, the reactivity of the azetidine ring itself can lead to side reactions like polymerization and ring-opening.[4][8]
Q2: Are there general purification strategies for N-substituted azetidines?
Due to their basic nature, N-substituted azetidines can often be purified using standard chromatographic techniques on silica gel. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, is often necessary to prevent streaking and improve resolution. For volatile azetidines, distillation can be an effective purification method.
Q3: My N-acylation of azetidine is sluggish. How can I improve the reaction rate?
While N-acylation is generally a straightforward reaction, sterically hindered acylating agents or less nucleophilic azetidines can slow it down. The use of a catalyst is generally not required for simple acylations with acyl chlorides or anhydrides.[9] However, for less reactive partners, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. Ensure your reagents are anhydrous, as water can hydrolyze the acylating agent.
Q4: Can I perform further functionalization on the azetidine ring itself?
Yes, the azetidine ring can be further functionalized. For example, α-lithiation of N-Boc protected azetidines followed by quenching with an electrophile allows for substitution at the C2 position.[10] Additionally, ring-opening reactions of activated azetidinium ions with various nucleophiles can provide access to highly functionalized acyclic amines.[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 3-(azetidin-1-yl)propanoate
Welcome to the technical support guide for Ethyl 3-(azetidin-1-yl)propanoate (CAS 7730-42-9). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this valuable azetidine-based building block. The inherent ring strain of the azetidine moiety and the physical properties of the molecule present unique purification hurdles that this guide aims to address.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: My final product purity is low after a standard distillation. What are the likely contaminants?
Low purity is often due to co-distillation of impurities with similar boiling points or thermal decomposition. The most common impurities include:
-
High-Boiling Point Solvents: If diethyl phthalate was used as a solvent in the cyclization step, it can co-distill if the vacuum is insufficient or the distillation temperature is too high (above 150°C).[2]
-
Unreacted Starting Materials & Intermediates: Residuals from the synthesis, such as diethyl 3-N-(3-chloropropyl)iminodipropionate, may carry over.[2]
-
Hydrolysis Product: As an ester, the target compound is sensitive to moisture and can hydrolyze to 3-(azetidin-1-yl)propanoic acid, especially under acidic or basic conditions.[3]
-
Residual Ethanol: Ethanol used in preceding steps can contaminate the final product if not thoroughly removed.[2]
Q2: I'm observing significant product loss during vacuum distillation. What could be the cause?
Product loss during distillation can stem from several factors:
-
Mechanical Loss: Ensure all joints in your distillation apparatus are properly sealed to maintain a stable vacuum. Poor vacuum will require higher temperatures, increasing the risk of decomposition.
-
Thermal Decomposition: The azetidine ring, while more stable than an aziridine ring, possesses significant ring strain (approx. 25.4 kcal/mol).[1] Excessive heating of the distillation pot can lead to decomposition or polymerization. It is critical to maintain the pot temperature below 150°C.[2]
-
Incomplete Condensation: Ensure your condenser has an adequate flow of cold water to efficiently condense the product vapors, especially under high vacuum.
Q3: My purified product is a clear liquid initially but turns cloudy or yellow upon storage. Why is this happening?
This is a classic sign of product instability. The two primary causes are:
-
Moisture Sensitivity: The compound is known to be moisture-sensitive.[3] Absorption of atmospheric water can lead to hydrolysis, forming the corresponding carboxylic acid, which may be less soluble or appear as an impurity.
-
Air Oxidation: While less common, prolonged exposure to air can cause degradation of amine-containing compounds, leading to color changes.
For optimal stability, store the purified product under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and under refrigeration.[3]
Q4: When is flash column chromatography a better choice than distillation for purification?
Flash chromatography should be considered when:
-
Impurities have very close boiling points to your product, making separation by distillation inefficient even with a fractionating column.
-
The product is highly sensitive to thermal stress , and you wish to avoid the high temperatures required for distillation.
-
Non-volatile impurities are present, which cannot be removed by distillation. Flash chromatography is excellent for separating compounds based on polarity.[4][5]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured solutions to common problems and detailed purification protocols.
Summary of Key Physical Data
A precise understanding of the compound's physical properties is essential for successful purification.
| Property | Value | Source |
| CAS Number | 7730-42-9 | [6][7][8][9] |
| Molecular Formula | C₈H₁₅NO₂ | [6][7][8] |
| Molecular Weight | 157.21 g/mol | [6][8] |
| Boiling Point | 86-87 °C @ 12 mmHg | [6] |
| Density | 0.965 g/mL | [6] |
| Appearance | Pale-yellow liquid |
Troubleshooting Common Purification Issues
| Symptom / Observation | Potential Cause | Recommended Troubleshooting Action |
| Broad boiling point range during distillation. | Inefficient separation or presence of multiple impurities. | 1. Improve the vacuum to <15 mmHg. 2. Use a fractionating column (e.g., a 4-inch Vigreux column) to increase separation efficiency.[2] 3. Ensure slow and steady heating. |
| Product NMR shows acidic proton peak; IR shows broad O-H stretch. | Hydrolysis of the ester to the carboxylic acid. | 1. Ensure all glassware is oven-dried and the reaction is handled under inert gas. 2. Dry the crude product thoroughly over a drying agent like anhydrous sodium sulfate before distillation.[2] |
| Streaking/tailing on silica gel TLC plate. | The basic azetidine nitrogen is interacting with the acidic silica gel. | 1. Add 0.5-1% triethylamine (Et₃N) to your chromatography eluent (e.g., Ethyl Acetate/Hexane) to neutralize the silica surface and obtain sharp spots. |
| Final product is contaminated with diethyl phthalate. | Distillation temperature was too high or vacuum was poor. | 1. Re-distill the product under a higher vacuum (10-12 mmHg) ensuring the collection head temperature does not exceed 87°C.[2] 2. Alternatively, use flash chromatography for removal. |
Protocol 1: High-Purity Purification by Fractional Vacuum Distillation
This protocol is adapted from a validated procedure and is the recommended primary method for purification.[2]
Objective: To purify crude this compound to >99% purity by removing volatile impurities and high-boiling synthesis reagents.
Methodology:
-
Pre-treatment of Crude Product:
-
If the crude product was synthesized in a high-boiling solvent like diethyl phthalate, it may be beneficial to perform a preliminary aqueous wash to remove any water-soluble salts or impurities.
-
Thoroughly dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottomed flask, a heating mantle with a stirrer, a 4-inch Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and joints are properly greased and sealed.
-
Connect the apparatus to a vacuum pump via a cold trap and include a manometer to accurately monitor the pressure.
-
-
Distillation Procedure:
-
Charge the dried crude product into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Slowly evacuate the system to a stable pressure of 10-15 mmHg.
-
Begin stirring and gently heat the flask.
-
Collect and discard any initial low-boiling fractions.
-
Carefully collect the main product fraction distilling at 86–87 °C at 12 mmHg .[2][6]
-
Crucially, ensure the heating mantle temperature does not cause the pot residue to exceed 150°C to prevent co-distillation of high-boiling impurities like diethyl phthalate. [2]
-
Stop the distillation when the head temperature either drops or rises sharply, indicating the fraction is complete.
-
-
Post-Purification:
-
Transfer the purified liquid to a clean, dry, amber glass bottle.
-
Blanket with nitrogen or argon before sealing. Store refrigerated.
-
Caption: Workflow for Purification by Fractional Vacuum Distillation.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify the title compound when distillation is ineffective due to closely boiling impurities or thermal sensitivity.
Methodology:
-
Solvent System Selection:
-
Determine an appropriate eluent system using Thin Layer Chromatography (TLC).
-
A common starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes.
-
Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent mixture. This prevents the basic azetidine nitrogen from interacting with the acidic silica gel, which would otherwise cause significant peak tailing and poor separation.
-
Aim for a target Rf value of ~0.3 for the product.
-
-
Column Packing:
-
Pack a glass column with silica gel (40-63 µm) as a slurry in the initial, low-polarity eluent.
-
-
Sample Loading:
-
Minimize the amount of solvent used to dissolve the crude product.
-
Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system, applying positive pressure (flash).
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of EtOAc).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the eluent using a rotary evaporator. The added triethylamine is volatile and should be removed under vacuum.
-
Place the resulting oil under high vacuum to remove any final traces of solvent.
-
Caption: Workflow for Purification by Flash Column Chromatography.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pschemicals.com [pschemicals.com]
- 8. scbt.com [scbt.com]
- 9. canbipharm.com [canbipharm.com]
Technical Support Center: Ethyl 3-(azetidin-1-yl)propanoate Stability and Handling
Welcome to the technical support resource for ethyl 3-(azetidin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound, potential decomposition pathways, and best practices for its handling and storage. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed a change in the appearance and purity of my this compound sample over time. What could be the cause?
A1: Changes in physical appearance (e.g., color change from pale-yellow to brown) or a decrease in purity as determined by analytical methods like HPLC or NMR are likely indicators of chemical decomposition. This compound is susceptible to two primary degradation pathways: ester hydrolysis and azetidine ring-opening, especially under suboptimal storage conditions. One supplier explicitly notes that the compound is moisture-sensitive[1].
Q2: What are the primary decomposition pathways for this compound?
A2: The two main decomposition pathways are:
-
Ester Hydrolysis: This is a common reaction for esters where the ester bond is cleaved by water.[2][3][4][5] This reaction can be catalyzed by both acids and bases.[2][6][7] The products of hydrolysis are 3-(azetidin-1-yl)propanoic acid and ethanol.[8][9]
-
Azetidine Ring-Opening: The four-membered azetidine ring is inherently strained and can undergo ring-opening, particularly in acidic conditions.[10][11][12][13] This process can be initiated by the protonation of the azetidine nitrogen, making it susceptible to nucleophilic attack.[10][14]
Below is a diagram illustrating these two primary decomposition pathways.
Caption: Figure 1: Primary Decomposition Pathways
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent reaction yields or unexpected byproducts.
-
Potential Cause: Decomposition of the starting material, this compound, prior to or during the reaction. The degradation products, 3-(azetidin-1-yl)propanoic acid or ring-opened species, can either fail to react as intended or participate in side reactions.
-
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of your this compound stock using a suitable analytical technique (e.g., qNMR, HPLC-UV).
-
Use Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Control Reaction pH: Be mindful of the pH of your reaction mixture. Highly acidic or basic conditions can accelerate decomposition. If possible, maintain a neutral pH or use non-nucleophilic buffers.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can increase the rate of degradation.
-
Issue 2: Poor stability of the compound in solution.
-
Potential Cause: The solvent system may be promoting decomposition. Protic solvents, especially water, can lead to hydrolysis. Acidic or basic solvents will also catalyze degradation.
-
Troubleshooting Steps:
-
Solvent Selection: For storage of solutions, use aprotic, anhydrous solvents (e.g., acetonitrile, THF, dichloromethane).
-
Short-Term Storage: Prepare solutions fresh for each experiment. If short-term storage is necessary, keep the solution at a low temperature (2-8°C) and protected from light and moisture.
-
pH of Aqueous Buffers: If an aqueous buffer is required for your experiment, it is critical to assess the stability of the compound at the intended pH. Perform a preliminary stability study by incubating the compound in the buffer and analyzing for degradation over time.
-
Issue 3: Difficulty in purifying the compound.
-
Potential Cause: On-column decomposition during chromatographic purification (e.g., silica gel chromatography). The acidic nature of silica gel can promote the degradation of acid-labile compounds like this compound.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Neutralize the silica gel by treating it with a base, such as triethylamine (typically 1% v/v in the eluent), before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Minimize Contact Time: Perform the purification as quickly as possible to reduce the time the compound is in contact with the stationary phase.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Store the neat compound in a tightly sealed container at 2-8°C[15].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Moisture Control: The compound is moisture-sensitive[1]. Store in a desiccator or a controlled low-humidity environment. Use anhydrous handling techniques when preparing solutions.
-
Light Protection: Store in an amber vial or a container that protects from light to prevent potential photochemical degradation.
Protocol 2: Monitoring Compound Stability by HPLC
This protocol provides a general method for assessing the stability of this compound in a given solvent or buffer system.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Dilute the stock solution into the test solvent or buffer to the desired final concentration.
-
Time Points: Immediately after preparation (T=0), and at subsequent time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution for analysis.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. A typical starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound from its potential degradation products (e.g., 5% to 95% B over 15 minutes).
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the T=0 sample.
Data Summary
| Factor | Effect on Stability | Prevention Strategy |
| Moisture/Water | Promotes ester hydrolysis.[3][16][17] | Store in a desiccated environment; use anhydrous solvents.[1][16] |
| Acidic pH (pH < 6) | Catalyzes ester hydrolysis and azetidine ring-opening.[2][10][12] | Use neutral or buffered conditions; avoid strong acids. |
| Basic pH (pH > 8) | Catalyzes irreversible ester hydrolysis (saponification).[3][7][18] | Use neutral or buffered conditions; avoid strong bases. |
| Elevated Temperature | Increases the rate of all decomposition reactions. | Store at recommended temperatures (2-8°C); avoid excessive heating. |
| Acidic Surfaces (e.g., Silica Gel) | Can induce on-column degradation during purification. | Deactivate silica gel with a base or use an alternative stationary phase. |
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: Figure 2: Troubleshooting Workflow
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. brainly.com [brainly.com]
- 9. Solved Complete the hydrolysis reaction of ethyl propanoate | Chegg.com [chegg.com]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7730-42-9|this compound|BLD Pharm [bldpharm.com]
- 16. carbodiimide.com [carbodiimide.com]
- 17. quora.com [quora.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Azetidine Alkylation
Welcome to the technical support center dedicated to the nuanced art of azetidine alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges and intricacies of modifying this valuable four-membered heterocyclic scaffold. Azetidines are prized building blocks in medicinal chemistry, offering a unique vector in three-dimensional chemical space.[1] However, their inherent ring strain, while a source of unique reactivity, also presents specific challenges in their synthetic manipulation.[2][3]
This resource is structured to provide not just procedural guidance, but also a deeper understanding of the underlying chemical principles that govern the success of your reactions. We will explore common pitfalls, offer systematic troubleshooting strategies, and provide field-proven protocols to enhance the efficiency and reproducibility of your work.
Troubleshooting Guide: Common Issues in Azetidine Alkylation
This section addresses the most frequently encountered problems during the N-alkylation of azetidines. Each issue is presented in a question-and-answer format, providing a clear path from problem identification to resolution.
Issue 1: Low or No Product Yield
Q: My N-alkylation of azetidine is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low to non-existent yields are a common frustration but can typically be traced back to a few key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.
-
Inadequate Base Strength or Type: The pKa of azetidine is approximately 11.29, similar to that of pyrrolidine.[4] The chosen base must be strong enough to deprotonate the azetidine nitrogen effectively, but its nucleophilicity must also be considered.
-
Causality: If the base is too weak, the concentration of the nucleophilic azetidide anion will be insufficient for the reaction to proceed at a reasonable rate. Conversely, a highly nucleophilic base can compete with the azetidine in reacting with the alkylating agent.
-
Solutions:
-
For simple alkyl halides: Start with a moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
For less reactive alkylating agents: A stronger, non-nucleophilic base may be required. Sodium hydride (NaH) is a common choice, effectively deprotonating the azetidine to form the highly reactive azetidide.[5]
-
Hindered organic bases: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, particularly when substrate compatibility is a concern.[5]
-
-
-
Poor Leaving Group on the Electrophile: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Causality: A poor leaving group will result in a slow reaction, allowing for side reactions to dominate or for the starting materials to remain unreacted.
-
Solutions:
-
Halide Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.
-
In situ Iodide Formation: The Finkelstein reaction can be used to convert an alkyl chloride or bromide to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide.[5]
-
Sulfonates as Excellent Leaving Groups: Mesylates (Ms), tosylates (Ts), and triflates (Tf) are excellent leaving groups and are often used to activate alcohols for nucleophilic substitution.[5]
-
-
-
Steric Hindrance: Either the azetidine or the electrophile may be sterically hindered, impeding the SN2 transition state.
-
Causality: Bulky substituents near the reacting centers will slow down the rate of alkylation.
-
Solutions:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.
-
Use a a Less Hindered Electrophile: If possible, choose an alkylating agent with less steric bulk.
-
Consider Alternative Synthetic Routes: For highly hindered systems, direct alkylation may not be feasible. Alternative methods, such as reductive amination, might be more successful.
-
-
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction is messy, showing multiple spots on TLC, and purification is difficult. What are the likely side reactions and how can I suppress them?
A: The formation of multiple products often points to competing reaction pathways. Identifying the likely side products is the first step in optimizing for the desired transformation.
-
Over-alkylation/Quaternization: The product of the initial N-alkylation is a tertiary amine, which can be further alkylated to form a quaternary azetidinium salt.
-
Causality: This is more likely to occur if the alkylating agent is highly reactive and used in a significant excess. The resulting azetidinium salt is highly reactive and can undergo ring-opening.[4][6]
-
Solutions:
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent, or in a stoichiometry no greater than 1.1 equivalents.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation event.
-
-
-
Elimination Reactions: If the alkylating agent has a proton on the beta-carbon, an E2 elimination can compete with the SN2 substitution, especially with strong, hindered bases.[7]
-
Causality: Strong, non-nucleophilic bases like DBU or t-BuOK are also effective bases for elimination reactions.
-
Solutions:
-
Choose a Less Hindered Base: A base like K₂CO₃ is less likely to promote elimination than a bulky alkoxide.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.
-
-
-
Ring Opening of the Azetidine: The strained four-membered ring can be susceptible to nucleophilic ring-opening, especially if the nitrogen is activated (e.g., by protonation or quaternization).[3][4][6]
-
Causality: Acidic conditions or the formation of a reactive azetidinium salt can lead to ring-opening by a nucleophile present in the reaction mixture.
-
Solutions:
-
Maintain Basic Conditions: Ensure the reaction medium remains basic to prevent protonation of the azetidine nitrogen.
-
Avoid Highly Reactive Electrophiles: Be cautious with potent electrophiles like methyl triflate, which can rapidly form azetidinium salts that are prone to ring-opening.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my azetidine alkylation?
A1: The ideal solvent should be polar aprotic to dissolve the reagents and stabilize the SN2 transition state without participating in the reaction. Common choices include:
-
Acetonitrile (ACN): Excellent for many SN2 reactions.
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate slow reactions, but can be difficult to remove during workup.
-
Tetrahydrofuran (THF): A good general-purpose ether solvent, often used with stronger bases like NaH.[5]
-
Dichloromethane (DCM): Can be used, but its lower polarity may result in slower reaction rates.
Q2: What is the best way to monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method. Stain with potassium permanganate to visualize the starting materials and products, as amines are often UV-inactive. For more quantitative analysis, LC-MS or GC-MS can be employed.
Q3: My product is water-soluble. How should I approach the workup and purification?
A3: Small, unfunctionalized N-alkyl azetidines can have significant water solubility.
-
Workup: After quenching the reaction, extract with a more polar organic solvent like dichloromethane or a mixture of ethyl acetate and isopropanol. You may need to perform multiple extractions (5-6 times). Saturating the aqueous layer with sodium chloride can also help to "salt out" the product into the organic phase.
-
Purification:
-
Column Chromatography: Use a more polar eluent system. For basic compounds, adding 1-2% triethylamine or ammonia in methanol to the eluent can prevent streaking on silica gel.[8] Alternatively, using an amino-functionalized silica gel can be very effective.[8]
-
Distillation: For volatile products, distillation under reduced pressure can be an effective purification method.
-
Q4: Can I perform C-alkylation on the azetidine ring?
A4: Yes, α-alkylation of azetidines is possible, typically by deprotonation at the C2 position with a strong base like LDA or LiHMDS to form an enolate, which is then trapped with an electrophile.[2][8][9] This often requires N-protection, for example as an N-borane complex, to direct the deprotonation and prevent side reactions.[2][8][9]
Data Presentation: Screening Reaction Conditions
When optimizing a new azetidine alkylation, a systematic screen of bases and solvents is highly recommended. The following table provides a typical starting point for such a screen.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ (2.0) | ACN | 80 | 16 | Result |
| 2 | Cs₂CO₃ (2.0) | ACN | 80 | 16 | Result |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 16 | Result |
| 4 | NaH (1.2) | THF | 25 -> 65 | 12 | Result |
| 5 | DBU (1.5) | ACN | 60 | 12 | Result |
| 6 | K₃PO₄ (2.0) | DMSO | 100 | 16 | Result |
Experimental Protocols
General Protocol for N-Alkylation of Azetidine with an Alkyl Bromide
Materials:
-
Azetidine hydrochloride
-
Alkyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine hydrochloride and potassium carbonate.
-
Add acetonitrile to form a slurry (typically at a concentration of 0.1-0.5 M with respect to the azetidine).
-
Add the alkyl bromide to the stirring mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., DCM/MeOH with 1% NH₄OH) to afford the desired N-alkyl azetidine.
Visualization of Workflows
Troubleshooting Workflow for Low Yield in Azetidine Alkylation
Caption: A decision tree for troubleshooting low yields in azetidine alkylation.
General Workflow for Optimizing Azetidine Alkylation
Caption: A general workflow for the optimization of azetidine alkylation reactions.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 9. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in Ethyl 3-(azetidin-1-yl)propanoate synthesis
Technical Support Center: Ethyl 3-(azetidin-1-yl)propanoate Synthesis
Introduction
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. This key intermediate is typically synthesized via an aza-Michael addition of azetidine to ethyl acrylate. While theoretically straightforward, this reaction is often plagued by issues that can lead to low conversion rates and purification difficulties. This document provides a structured, question-and-answer-based approach to troubleshoot common problems, grounded in mechanistic principles and supported by established literature.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low conversion of starting materials. What are the most immediate factors to check?
A1: Before exploring complex variables, always verify the fundamentals. Low conversion is frequently traced back to issues with reactant quality or stoichiometry.
-
Purity of Azetidine: Azetidine is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, reducing its effective concentration. Ensure it is freshly distilled or comes from a recently opened, tightly sealed container.
-
Purity of Ethyl Acrylate: Ethyl acrylate can contain inhibitors (like hydroquinone) to prevent polymerization during storage. These inhibitors can quench the reaction. Passing the acrylate through a short column of basic alumina can remove them.
-
Stoichiometry: Ensure an accurate 1:1 molar ratio of azetidine to ethyl acrylate. An excess of either reactant can lead to side reactions. A slight excess of the acrylate (e.g., 1.05 to 1.1 equivalents) is sometimes used, but a large excess should be avoided.
Q2: I'm observing a significant amount of a viscous, insoluble polymer in my reaction flask. What's causing this and how can I prevent it?
A2: This is a classic sign of ethyl acrylate polymerization. The aza-Michael addition is often base-catalyzed (or self-catalyzed by the amine), and these conditions can also initiate the anionic polymerization of the acrylate.
-
Temperature Control: The reaction is exothermic. Running the reaction at elevated temperatures significantly increases the rate of polymerization.[1] Maintain a low temperature (0-25 °C) by using an ice bath, especially during the initial addition of reagents.
-
Controlled Addition: Add the azetidine dropwise to the solution of ethyl acrylate rather than mixing them all at once. This keeps the concentration of the nucleophilic amine low at any given moment, disfavoring polymerization initiation.
-
Solvent Choice: While the reaction can be run neat, using a non-polar aprotic solvent like toluene or THF can help dissipate heat and control the reaction rate.
Q3: My TLC/LC-MS analysis shows the desired product, but also a major byproduct with a higher molecular weight. What could this be?
A3: The most likely culprit is a double addition product, where a second molecule of ethyl acrylate reacts with the product, this compound. This is more common with primary amines but can occur with reactive secondary amines if conditions are not optimized. Careful control of stoichiometry and temperature is the best preventative measure.
In-Depth Troubleshooting Guide
Category 1: Reactant and Reagent Issues
Q4: Can the choice of base or catalyst significantly impact my conversion rate?
A4: Absolutely. While this reaction can proceed without a catalyst, the rate can be slow. Using a catalyst can improve yields and reaction times, but the choice is critical.[2][3]
-
Weak Bases: Weak, non-nucleophilic bases like triethylamine (TEA) are sometimes used but may not be effective enough.[4]
-
Stronger Bases: Stronger guanidine or phosphazene bases can be highly effective for aza-Michael additions but may also accelerate acrylate polymerization if not used carefully.[4]
-
Lewis Acids: Catalysts like CeCl₃·7H₂O, InCl₃, or even simple salts like LiClO₄ have been shown to effectively catalyze the reaction, often under mild, solvent-free conditions.[2][5] They work by activating the acrylate electrophile.
Table 1: Comparison of Catalytic Systems for Aza-Michael Additions
| Catalyst Type | Examples | Typical Loading | Advantages | Disadvantages |
| None (Neat) | - | N/A | Simple, no catalyst removal needed. | Can be very slow (hours to days).[3] |
| Organic Bases | DBU, TMG | 5-10 mol% | Can significantly accelerate the reaction. | May promote polymerization of acrylate.[4] |
| Lewis Acids | LiClO₄, CeCl₃ | 10-20 mol% | High yields at room temperature, often solvent-free.[2] | Requires anhydrous conditions; catalyst removal needed. |
| Heterogeneous | Acidic Alumina | Stoichiometric | Easy removal by filtration, promotes mono-addition.[6] | May require specific solvent systems. |
Category 2: Reaction Condition Optimization
Q5: My reaction seems to stall at ~50% conversion even after extended periods. What adjustments should I make?
A5: A stalled reaction points to either catalyst deactivation or an equilibrium issue.
-
Increase Temperature (Cautiously): If polymerization is not an issue, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can help push the reaction to completion. Monitor carefully for byproduct formation.[1]
-
Solvent Effects: The reaction is highly sensitive to the solvent.[1] Non-polar solvents can suppress competitive side reactions.[7] In contrast, polar aprotic solvents like DMF or DMSO can accelerate the desired SN2-like conjugate addition but may also promote side reactions.[8] A solvent screen is a valuable optimization step.
-
Re-addition of Catalyst: If using a catalyst that may be moisture-sensitive (like some Lewis acids), it may have deactivated over time. A small, additional charge of fresh catalyst could restart the reaction.
Q6: How can I effectively monitor the reaction progress to avoid over-running it and forming byproducts?
A6: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Staining: The product contains a tertiary amine, which may not be UV-active. Use a stain like potassium permanganate (KMnO₄) or ninhydrin (which can sometimes visualize secondary and tertiary amines) to visualize the spots.
-
Baseline Analysis: Compare the reaction mixture lane to lanes of your pure starting materials (azetidine and ethyl acrylate). The disappearance of the limiting reagent and the appearance of a new spot (the product) indicates progress. The product, being more polar than ethyl acrylate but less polar than azetidine, should have an intermediate Rf value.
Category 3: Work-up and Purification
Q7: I have a complex mixture after the reaction. What is a reliable method for purifying this compound?
A7: The product is a relatively volatile liquid with a boiling point of 86-87 °C at 12 mmHg.[9][10]
-
Initial Work-up: If a catalyst was used, perform an appropriate aqueous quench (e.g., saturated NaHCO₃ for Lewis acids). Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purification:
-
Vacuum Distillation: This is the most effective method for obtaining high-purity material on a larger scale.[10]
-
Column Chromatography: For smaller scales or for removing closely-related impurities, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Workflow and Logic Diagrams
A systematic approach is crucial for efficient troubleshooting. The following diagram outlines a decision-making workflow for addressing low conversion rates.
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Ethyl 3-(azetidin-1-yl)propanoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-(azetidin-1-yl)propanoate. This resource provides in-depth troubleshooting and practical guidance for the purification of this versatile building block. Drawing from established synthetic protocols and extensive field experience, this guide aims to equip you with the knowledge to diagnose and resolve common purity challenges encountered during your experiments.
Introduction to the Chemistry
This compound is commonly synthesized via aza-Michael addition of azetidine to ethyl acrylate.[1][2] While seemingly straightforward, this reaction can be accompanied by the formation of several impurities that can complicate downstream applications. Understanding the origin of these impurities is the first step toward their effective removal. This guide will walk you through common issues, their root causes, and proven methods for obtaining highly pure this compound.
Common Impurities & Their Origins
A thorough understanding of potential side reactions is critical for effective troubleshooting. The primary impurities in the synthesis of this compound often arise from the inherent reactivity of the starting materials and the product itself.
| Impurity/Issue | Likely Cause |
| Unreacted Azetidine | Incomplete reaction; incorrect stoichiometry. |
| Unreacted Ethyl Acrylate | Incomplete reaction; incorrect stoichiometry. |
| Poly(ethyl acrylate) | Polymerization of ethyl acrylate, often initiated by heat or impurities. |
| 3-(azetidin-1-yl)propanoic acid | Hydrolysis of the ethyl ester product, which can be catalyzed by acidic or basic conditions, or prolonged exposure to water. |
| Di-addition Product | Reaction of the product with another molecule of ethyl acrylate, though less common for secondary amines like azetidine. |
| Solvent Residues (e.g., Ethanol) | Incomplete removal of reaction solvents.[3] |
Troubleshooting and FAQs
Question 1: My final product contains unreacted azetidine. How can I remove it?
Answer: Unreacted azetidine is a common, low-boiling point impurity. Its presence suggests an incomplete reaction or the use of excess azetidine.
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Aza-Michael additions can be slower than anticipated, especially at lower temperatures.[1]
-
Stoichiometry: An excess of azetidine is often used to drive the reaction to completion, which will then require removal.
Troubleshooting Protocol: Removal of Unreacted Azetidine
-
Reaction Monitoring: In future syntheses, monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the limiting reagent.
-
Removal by Distillation: Due to the significant difference in boiling points (Azetidine: ~63 °C; this compound: 86-87 °C at 12 mmHg), fractional distillation under reduced pressure is the most effective method for removing residual azetidine.[3][4]
-
Step 1: Assemble a fractional distillation apparatus. A short Vigreux column is typically sufficient.[3]
-
Step 2: Apply vacuum and gently heat the crude product.
-
Step 3: Collect the low-boiling fraction, which will be enriched in azetidine.
-
Step 4: Once the temperature stabilizes at the boiling point of your product, change the receiving flask to collect the purified this compound.
-
Question 2: I have a significant amount of a high-boiling point, viscous substance in my crude product. What is it and how do I get rid of it?
Answer: This is likely poly(ethyl acrylate), formed by the polymerization of the starting material.
Root Cause Analysis:
-
Heat: Excessive temperatures during the reaction can initiate polymerization.
-
Impurities: Radical initiators present as impurities in the ethyl acrylate can trigger polymerization.
-
Storage: Improperly stored ethyl acrylate may already contain some polymer.
Troubleshooting Protocol: Dealing with Poly(ethyl acrylate)
-
Prevention:
-
Use ethyl acrylate containing a polymerization inhibitor (like hydroquinone monomethyl ether).
-
Maintain a controlled reaction temperature. The aza-Michael addition is often exothermic; initial cooling may be necessary.
-
-
Removal:
-
Distillation: The polymer is non-volatile and will remain in the distillation flask as a residue when you distill your product under vacuum.[3] This is the most straightforward removal method.
-
Filtration (if solid): If the polymer has precipitated, it may be possible to remove it by filtration before distillation, though this is less common.
-
Question 3: My NMR analysis shows the presence of 3-(azetidin-1-yl)propanoic acid. How did this form and how can I remove it?
Answer: The presence of the carboxylic acid is due to the hydrolysis of your ester product.
Root Cause Analysis:
-
Aqueous Workup: Prolonged contact with water during the workup, especially under acidic or basic conditions, can lead to hydrolysis.
-
Storage: Storing the crude product for extended periods in the presence of water can also cause hydrolysis.
Troubleshooting Protocol: Removal of 3-(azetidin-1-yl)propanoic acid
-
Prevention:
-
Minimize the time of the aqueous workup.
-
Ensure all glassware is dry and use anhydrous solvents where appropriate.
-
-
Removal by Liquid-Liquid Extraction:
-
Step 1: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Step 2: Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer as its sodium salt.
-
Step 3: Separate the organic layer.
-
Step 4: Wash the organic layer with brine to remove residual water.
-
Step 5: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Step 6: Proceed with distillation for further purification.
-
Question 4: Distillation is not providing the desired purity. What other methods can I use?
Answer: When impurities have boiling points close to that of the product, or when dealing with thermally sensitive compounds, flash column chromatography is an excellent alternative.
Troubleshooting Protocol: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel is commonly used for compounds of this polarity.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or heptanes is a good starting point. The polarity can be increased by adding a small percentage of triethylamine (e.g., 1%) to the eluent system to prevent the basic amine product from streaking on the acidic silica gel.
-
Step 1: TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal Rf for the product should be around 0.3.
-
Step 2: Column Packing: Pack a flash chromatography column with silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Step 3: Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.
-
Step 4: Elution: Run the column with your chosen eluent system, collecting fractions.
-
Step 5: Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Step 6: Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow Diagrams
Caption: General purification workflow for this compound.
References
alternative bases for the synthesis of Ethyl 3-(azetidin-1-yl)propanoate
Technical Support Center: Ethyl 3-(azetidin-1-yl)propanoate Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of base selection in the aza-Michael addition of azetidine to ethyl acrylate. Our goal is to equip you with the expertise to overcome common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction mechanism for synthesizing this compound?
The synthesis is a classic aza-Michael addition , which is a conjugate nucleophilic addition reaction.[1] In this process, the secondary amine, azetidine (the Michael donor), attacks the electron-deficient β-carbon of ethyl acrylate (the Michael acceptor). While this reaction can sometimes proceed without a catalyst, particularly with highly reactive amines, the use of a base is common to enhance the reaction rate.[1]
Q2: What is the fundamental role of the base in this synthesis?
The primary role of an external base is to increase the nucleophilicity of the azetidine. Although azetidine itself is basic, a stronger base can deprotonate a small population of the azetidine molecules (or the N-H bond in the transition state), making the nitrogen atom a more potent nucleophile. This accelerates the rate-determining nucleophilic attack on the ethyl acrylate. The base also facilitates the final proton transfer step to yield the neutral product.[2]
Q3: The reaction is sluggish or stalling with Triethylamine (Et₃N). When should I consider an alternative base?
Triethylamine is a common first choice due to its low cost and non-nucleophilic nature. However, you should consider an alternative base under the following circumstances:
-
Incomplete Conversion: If you observe significant amounts of starting material after a prolonged reaction time, Et₃N may not be sufficiently basic to drive the reaction to completion.
-
Difficult Aqueous Workup: Triethylamine and its corresponding ammonium salt have some water solubility, which can lead to problematic emulsions during extraction, complicating purification.
-
Side Product Formation: While Et₃N is generally well-behaved, if you suspect base-catalyzed side reactions (like acrylate polymerization), switching to a different base with different steric or solubility properties may be beneficial.
Troubleshooting Guide: Base Selection & Optimization
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions centered on choosing an alternative base.
Issue 1: Low Yields & Incomplete Conversion
-
Question: My reaction has stalled at 50% conversion after 24 hours using triethylamine in acetonitrile. How can I improve the yield and reaction rate?
-
Analysis & Solution: This is a classic sign of insufficient basicity. The equilibrium between protonated and deprotonated azetidine may not favor the more reactive nucleophile sufficiently. The solution is to employ a stronger, non-nucleophilic base to increase the rate of the conjugate addition.
Primary Recommendation: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) DBU is an amidine-based organic base that is significantly stronger than triethylamine but remains non-nucleophilic, which is critical to avoid unwanted reactions with the ethyl ester.[3][4] Its use has been shown to effectively catalyze aza-Michael additions, even with less reactive nucleophiles.[5][6] Using DBU in catalytic amounts (e.g., 10-20 mol%) can dramatically accelerate the reaction, often reducing reaction times from days to hours.[7]
See Protocol 1 for a detailed experimental procedure using DBU.
Issue 2: Difficult Product Isolation Due to Emulsions During Workup
-
Question: During the aqueous workup, I'm struggling with a persistent emulsion, leading to poor separation and product loss. I'm using triethylamine as the base. What can I do?
-
Analysis & Solution: This issue is common with tertiary amine bases like Et₃N. The resulting triethylammonium salt can act as a surfactant, stabilizing emulsions between the organic and aqueous layers. The most effective solution is to switch to a base with fundamentally different physical properties.
Primary Recommendation: Potassium Carbonate (K₂CO₃) Potassium carbonate is an inexpensive, solid inorganic base that is insoluble in most organic solvents like acetonitrile or THF.[8] This heterogeneity is a significant advantage for purification.[9] At the end of the reaction, the base and any inorganic salts can be simply removed by filtration before concentrating the reaction mixture. This completely bypasses the need for an aqueous wash to remove the base, thus preventing emulsion formation. K₂CO₃ is a competent base for promoting Michael additions and N-alkylation reactions.[5][10][11]
See Protocol 2 for a detailed experimental procedure using K₂CO₃.
Issue 3: Formation of Polymeric Side Products or Evidence of Ester Hydrolysis
-
Question: My final product is contaminated with a waxy, insoluble material, and my NMR shows a reduced integration for the ethyl ester protons. What is happening?
-
Analysis & Solution: The waxy material is likely a polymer of ethyl acrylate, which can be initiated by strongly nucleophilic or overly aggressive bases. The loss of the ethyl group suggests hydrolysis or transesterification of the ester, which can occur if the base is too nucleophilic (e.g., leftover sodium hydroxide) or if reaction conditions are harsh.[12]
Primary Recommendation: Diisopropylethylamine (DIPEA or Hünig's Base) DIPEA is a sterically hindered organic base. Its pKa is similar to triethylamine, but the bulky isopropyl groups effectively shield the nitrogen atom, making it exceptionally non-nucleophilic.[3] This steric hindrance prevents it from acting as a nucleophile towards the ethyl acrylate (either in polymerization initiation or ester attack) while still allowing it to function as a proton shuttle for the aza-Michael addition.
Comparative Data for Alternative Bases
The selection of a base is a balance of reactivity, cost, and ease of workup. The table below provides a comparison of common choices.
| Base | Abbreviation | pKₐ (of Conjugate Acid in MeCN) | Molecular Weight ( g/mol ) | Physical Form | Key Considerations for This Synthesis |
| Triethylamine | Et₃N, TEA | 18.46[4] | 101.19 | Liquid | Standard Choice. Can cause emulsions. May be insufficiently basic for slow reactions. |
| DBU | DBU | 24.33[4] | 152.24 | Liquid | High Reactivity. Excellent for accelerating slow reactions. Non-nucleophilic.[1][6] |
| Potassium Carbonate | K₂CO₃ | N/A (Inorganic) | 138.21 | Solid | Easy Workup. Heterogeneous base, easily filtered. Prevents emulsions. Cost-effective.[5][8] |
| Diisopropylethylamine | DIPEA | ~20-21 | 129.24 | Liquid | Minimizes Side Reactions. Highly hindered and non-nucleophilic. Good for sensitive substrates. |
Decision Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting the appropriate base based on experimental observations.
Caption: Decision tree for troubleshooting base selection.
Experimental Protocols
Protocol 1: DBU-Catalyzed Synthesis (High-Reactivity Conditions)
-
To a stirred solution of azetidine (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.5 M), add ethyl acrylate (1.05 eq).
-
Add DBU (0.15 eq) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude oil directly by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield this compound.[13][14]
Protocol 2: K₂CO₃-Mediated Synthesis (Simplified Workup)
-
To a suspension of finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile (MeCN, ~0.5 M), add azetidine (1.0 eq).
-
Add ethyl acrylate (1.05 eq) to the stirred suspension.
-
Heat the reaction mixture to 40-50 °C and stir vigorously to ensure good mixing.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the K₂CO₃. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford the pure product.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. echemi.com [echemi.com]
- 4. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. reddit.com [reddit.com]
- 9. K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
stability issues of azetidine derivatives during workup
Welcome to the Technical Support Center for researchers working with azetidine derivatives. This guide is designed to provide practical, in-depth solutions to common stability issues encountered during the workup and purification of these valuable but sensitive compounds. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate these challenges effectively.
Introduction: The Stability Paradox of Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that have become indispensable scaffolds in medicinal chemistry and drug development.[1][2] Their rigid, three-dimensional structure can offer significant advantages in ligand-protein interactions and can improve pharmacokinetic properties.[1][3] However, the very feature that makes them synthetically attractive—their inherent ring strain of approximately 105 kJ/mol (25 kcal/mol)—also renders them susceptible to degradation, particularly under common laboratory workup conditions.[4] This guide addresses the most frequent stability issues in a practical, question-and-answer format.
Part 1: FAQs - Understanding the Root Causes of Azetidine Instability
This section addresses the fundamental principles governing the stability of the azetidine ring. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What makes the azetidine ring so susceptible to degradation during workup?
A: The instability of the azetidine ring is primarily due to two interconnected factors:
-
Ring Strain: The four-membered ring has significant angle strain, making it thermodynamically favorable to undergo ring-opening reactions to relieve this strain.[1][2]
-
Basicity of the Nitrogen Atom: The lone pair on the nitrogen atom makes it a Brønsted-Lowry base and a Lewis base. Protonation or coordination to a Lewis acid under typical workup conditions forms a highly reactive azetidinium ion. This dramatically increases the ring's electrophilicity and vulnerability to nucleophilic attack, leading to cleavage.[4][5][6][7]
Q2: Are acidic or basic conditions more detrimental to azetidines?
A: Strongly acidic conditions are overwhelmingly the primary cause of degradation for most azetidine derivatives.[5] The formation of the azetidinium ion under low pH is often the initiating step for ring-opening.[1][2] One study confirmed the rapid decomposition of an N-substituted azetidine at pH 1.8, while it remained stable at pH 7.0.[1]
While generally more stable under basic conditions, some azetidines can undergo ring-opening in the presence of a mild base, especially when an intramolecular nucleophile is present.[8] However, for standard workups, acid-mediated decomposition is the far more common concern.
Q3: How do different substituents on the ring or the nitrogen affect stability?
A: Substituents play a critical role in modulating the stability of the azetidine ring.
-
N-Substituents: Electron-withdrawing groups (e.g., acyl, sulfonyl, certain aryl groups like 4-cyanophenyl) on the nitrogen can decrease the nitrogen's basicity.[1] While this might seem protective, it can also activate the ring towards nucleophilic attack.[5] Conversely, studies have shown that N-aryl azetidines where the nitrogen lone pair is delocalized through conjugation (e.g., N-(pyridin-2-yl) or N-(pyridin-4-yl)) exhibit enhanced stability at low pH compared to non-conjugated N-aryl systems.[1]
-
Ring Substituents: Electron-withdrawing substituents on the ring carbons, such as a bromo group, can inductively weaken the C-C and C-N bonds, potentially making the ring more susceptible to nucleophilic attack and subsequent opening.[9]
-
Pendant Nucleophiles: A significant stability risk arises from intramolecular nucleophiles, such as a nearby amide group. Under acidic conditions, the protonated azetidine can be attacked by the pendant nucleophile, leading to a rapid intramolecular ring-opening decomposition.[1][2]
Q4: What are the most common degradation products I should look for?
A: The most common degradation pathway is ring-opening, which results in a γ-substituted propyl amine. For example, in the presence of an acid (HX), a nucleophile (Nu⁻) will attack one of the ring carbons, leading to the formation of a 3-(N-substituted-amino)propyl derivative. A forced degradation study of one azetidine-containing drug candidate confirmed that a key degradation mechanism involved the formation of an azetidinium ion, followed by nucleophilic attack.[7]
Part 2: Troubleshooting Guide for Common Workup & Purification Issues
This section provides direct, actionable advice for specific problems encountered in the lab.
Problem 1: My product has decomposed or my yield is very low after an acidic wash (e.g., 1M HCl).
-
Root Cause: You have likely triggered acid-catalyzed ring-opening of the azetidine. Protonation of the nitrogen creates a highly reactive azetidinium ion, which is then attacked by a nucleophile in your mixture (e.g., water, chloride ions, or even another molecule of your compound).[4][5][10]
-
Troubleshooting & Solution:
-
Avoid Strong Acids: Never use strong mineral acids like HCl or H₂SO₄ for washing unless your specific azetidine derivative is known to be robust.
-
Use Milder Alternatives: If an acidic wash is necessary to remove basic impurities, switch to a milder, buffered, or weakly acidic solution.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (pH ~4.5-5.5).
-
10% aqueous citric acid solution.
-
A biphasic wash with dilute aqueous potassium bisulfate (KHSO₄).
-
-
Temperature Control: Perform all aqueous washes at low temperatures (0-5 °C) to decrease the rate of potential decomposition reactions.
-
Minimize Contact Time: Do not let the organic and acidic aqueous layers sit in the separatory funnel. Shake, separate, and move to the next step promptly.
-
Problem 2: My azetidine derivative is streaking badly on a silica gel column, or I'm not recovering it at all.
-
Root Cause: The basic nitrogen of your azetidine is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[11] This strong adsorption leads to poor peak shape (tailing), and in severe cases, irreversible binding to the column.[11]
-
Troubleshooting & Solution:
-
Mobile Phase Modification (Most Common Solution): Deactivate the silica by adding a small amount of a basic modifier to your eluent system. This competitively binds to the silanol groups, allowing your compound to elute properly.
-
Use Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic support.
-
Amine-Functionalized Silica: These columns are pre-treated to have a less acidic surface and are excellent for purifying basic compounds.[11][12]
-
Neutral or Basic Alumina: Alumina can be a good alternative, but be sure to test solvent systems, as elution patterns can differ significantly from silica.
-
-
Pre-treat the Column: Before loading your sample, flush the packed silica gel column with several column volumes of your eluent containing the basic additive. This ensures the stationary phase is fully deactivated.[11]
-
Problem 3: An unexpected solid crashed out of my organic layer during extraction or concentration.
-
Root Cause: Your basic azetidine has likely formed an ammonium salt with an acidic component from your reaction (e.g., trifluoroacetic acid from a deprotection step, or HCl). These salts are often highly polar and have low solubility in common organic solvents like dichloromethane or ethyl acetate.
-
Troubleshooting & Solution:
-
Incorporate a Mild Basic Wash: Before drying and concentrating, perform a wash with a mild aqueous base to neutralize any residual acid and liberate the free-base form of your azetidine.
-
Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Dilute aqueous potassium carbonate (K₂CO₃).
-
-
Check Solubility: If a salt has already precipitated, test its solubility. It will likely be soluble in water or methanol. You can redissolve the material, neutralize it with a base, and re-extract it into an organic solvent.
-
Part 3: Recommended Protocols and Data
To ensure success, every protocol must be a self-validating system. The following are best-practice methodologies grounded in the principles discussed above.
Protocol 1: General Azetidine-Safe Aqueous Workup
This protocol is designed to minimize the risk of degradation for a novel azetidine derivative whose stability is unknown.
-
Quench Reaction at Low Temperature: Cool the reaction mixture to 0 °C in an ice bath.
-
Initial Quench: Slowly add saturated aqueous NH₄Cl solution to quench the reaction. Rationale: This provides a mildly acidic environment (pH ~5) that is generally safe for azetidines while neutralizing many reactive species.
-
Dilute with Organic Solvent: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers.
-
Aqueous Wash Sequence (All at 0 °C):
-
Wash the organic layer 1x with saturated aqueous NaHCO₃. Rationale: This neutralizes any remaining acid and ensures the azetidine is in its free-base form, maximizing its solubility in the organic layer.
-
Wash the organic layer 1x with brine (saturated aqueous NaCl). Rationale: This helps to break up any emulsions and removes the bulk of the water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C). Rationale: Avoiding excessive heat prevents potential thermal degradation.
Table 1: Summary of Workup Reagents and Azetidine Compatibility
| Reagent/Condition | Purpose | Risk Level for Azetidines | Recommended Alternative/Mitigation |
| 1M - 6M HCl (aq) | Remove basic impurities | High | Saturated NH₄Cl (aq) or 10% Citric Acid (aq) |
| 1M - 6M NaOH (aq) | Remove acidic impurities | Low to Moderate | Saturated NaHCO₃ (aq) or 10% K₂CO₃ (aq) |
| Saturated NaHCO₃ (aq) | Neutralize acid | Very Low | Standard recommendation |
| Saturated NH₄Cl (aq) | Mild quench/wash | Very Low | Standard recommendation |
| Silica Gel Chromatography | Purification | High (if unmodified) | Add 0.5-2% TEA to eluent; use alumina or amine-silica |
| Heating > 50 °C | Solvent removal | Moderate | Use low-temperature rotary evaporation; high vacuum |
Visualizing the Problem: Mechanisms and Workflows
A clear understanding of the underlying processes is key to effective troubleshooting.
Caption: Acid-catalyzed ring-opening mechanism of azetidines.
Caption: Decision tree for troubleshooting azetidine workup issues.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment: ¹H NMR Analysis of Ethyl 3-(azetidin-1-yl)propanoate
In the landscape of modern drug discovery and chemical synthesis, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible science. For novel heterocyclic building blocks like Ethyl 3-(azetidin-1-yl)propanoate, a compound of interest due to the prevalence of the azetidine scaffold in medicinal chemistry, an unambiguous purity profile is paramount.[1][2] This guide provides an in-depth protocol for purity determination using one of analytical chemistry's most powerful tools: quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy.
We will move beyond a simple recitation of steps to explore the causality behind the methodology. As a primary analytical method, qNMR offers a distinct advantage over chromatographic techniques by providing direct, structure-verifying quantitative data without the need for identical reference standards for every potential impurity.[3][4][5] It is a non-destructive technique that quantifies analytes based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[6][7]
Part 1: The Foundation - Structural Elucidation by ¹H NMR
Before quantification, a complete understanding of the molecule's expected ¹H NMR spectrum is essential. The structure of this compound contains several distinct proton environments, each giving rise to a characteristic signal.
Caption: Structure of this compound with proton environments labeled.
Based on established chemical shift principles and data from analogous structures, we can predict the ¹H NMR spectrum.[8][9][10][11] The electron-withdrawing effects of the nitrogen atom and the carbonyl group will shift adjacent protons downfield (to a higher ppm value).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hf (Ester CH₃) | ~1.25 | Triplet (t) | 3H | Coupled to the two He protons. |
| Hb (Azetidine CH₂) | ~2.10 | Quintet (p) or Multiplet (m) | 2H | Coupled to the four Ha protons on adjacent carbons. |
| Hd (Propanoate CH₂) | ~2.50 | Triplet (t) | 2H | Adjacent to the electron-withdrawing carbonyl group; coupled to Hc. |
| Hc (Propanoate CH₂) | ~2.80 | Triplet (t) | 2H | Adjacent to the nitrogen atom; coupled to Hd. |
| Ha (Azetidine CH₂) | ~3.30 | Triplet (t) | 4H | Adjacent to the nitrogen atom; coupled to Hb. |
| He (Ester OCH₂) | ~4.15 | Quartet (q) | 2H | Deshielded by the adjacent oxygen; coupled to the three Hf protons. |
Part 2: The Protocol - A Self-Validating Workflow for Purity Determination
The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. The internal standard method is the most accurate and widely accepted approach, as it minimizes errors related to sample volume, spectrometer stability, and pulse power.[12][13]
The Causality Behind Experimental Choices
-
Internal Standard Selection: The ideal standard must be of high, certified purity, chemically inert towards our analyte, and possess sharp signals that do not overlap with any analyte peaks.[14] For this analysis, Maleic Acid is an excellent choice. It is highly pure, non-volatile, and displays a single sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, far from any signals of our target molecule.[14]
-
Solvent Selection: A deuterated solvent is required to avoid a massive interfering signal from protons in the solvent itself.[15] Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds. However, if solubility is an issue or if water is a suspected impurity, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.
-
Instrumental Parameters for Quantitation: This is where expertise is critical. For accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. This is governed by the spin-lattice relaxation time (T₁). The relaxation delay (D1) must be set to at least 5 times the longest T₁ of any proton being integrated (both analyte and standard).[13][16] A value of 30 seconds is often a safe and robust starting point for ensuring full relaxation.
Workflow for Purity Assessment
Caption: Standardized workflow for quantitative ¹H NMR (qNMR) analysis.
Step-by-Step Experimental Protocol
-
Preparation of the Stock Solution:
-
Using a calibrated analytical microbalance, accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight to at least 0.01 mg.[16]
-
To the same vial, add approximately 5 mg of a certified internal standard (e.g., Maleic Acid), and record its exact weight.
-
Using a calibrated pipette, add a precise volume (e.g., 0.70 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing. Transfer the solution to a 5 mm NMR tube.[15]
-
-
NMR Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
Tune and match the probe, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set up a standard 1D proton experiment with the following critical parameters:
-
Pulse Program: A simple 90° pulse sequence (e.g., 'zg' on Bruker instruments).[16]
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16 or higher to ensure a good signal-to-noise ratio.
-
-
Acquire the spectrum.
-
-
Data Processing and Calculation:
-
Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz is typical) and Fourier transform.
-
Carefully phase the spectrum and apply a robust baseline correction. This step is critical for accurate integration and cannot be overlooked.[7][17]
-
Integrate at least one well-resolved, non-overlapping signal for the analyte and one for the internal standard. For our analyte, the triplet at ~1.25 ppm (Hf) or the quartet at ~4.15 ppm (He) are excellent candidates. For Maleic Acid, the singlet at ~6.3 ppm is used.
-
Calculate the purity using the following equation[7]:
Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Pstd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (e.g., 3 for Hf of the analyte, 2 for Maleic Acid)
-
MW: Molecular Weight (Analyte: 157.21 g/mol ; Maleic Acid: 116.07 g/mol )
-
W: Weight in mg
-
Pstd: Purity of the internal standard (as a percentage)
-
Part 3: Comparison with Alternative Methodologies
While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure purity based on different chemical or physical principles.[3] This provides a more complete and reliable picture of the sample's composition.
Table 2: Comparison of Purity Assessment Techniques
| Feature | ¹H qNMR | HPLC-UV | GC-MS | LC-MS |
| Principle | Nuclear spin resonance; signal area proportional to molar concentration. | Differential partitioning between mobile and stationary phases; UV absorbance. | Partitioning between mobile gas and stationary phase; mass-to-charge ratio. | Partitioning between mobile liquid and stationary phase; mass-to-charge ratio. |
| Quantitation | Primary ratio method; absolute quantitation with an internal standard. | Relative quantitation (area %); requires reference standards for absolute purity. | Relative quantitation (area %); can be quantitative with standards. | Can be quantitative but often suffers from variable ionization efficiency. |
| Structural Info | Yes, provides detailed molecular structure confirmation. | No, retention time is not a unique identifier. | Yes, fragmentation pattern provides structural clues. | Yes, molecular weight and fragmentation data. |
| Sample Type | Soluble compounds. | Soluble, non-volatile compounds with a UV chromophore. | Volatile, thermally stable compounds. | Wide range of soluble compounds. |
| Destructive? | No. | Yes. | Yes. | Yes. |
| Key Advantage | Universal detection for protons, no chromophore needed, primary method. | High resolution for separating closely related impurities. | Excellent for volatile impurities and residual solvents. | High sensitivity and specificity for identifying unknown impurities by mass. |
| Limitation | Lower sensitivity than MS; signal overlap can be problematic in complex mixtures. | Requires impurities to have a UV chromophore; co-elution can occur. | Not suitable for non-volatile or thermally labile compounds. | Ionization suppression can complicate quantitation. |
Conclusion
The ¹H qNMR methodology, when executed with a clear understanding of its principles and parameters, provides an authoritative and direct measure of the purity of this compound. Its ability to simultaneously confirm the structure and quantify the main component against a certified internal standard makes it an indispensable tool in both academic and industrial settings. By complementing qNMR with an orthogonal chromatographic technique like HPLC or GC-MS, researchers and drug development professionals can achieve a holistic and highly trustworthy characterization of their synthesized materials, ensuring the integrity of subsequent biological and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 9. Ethyl propionate(105-37-3) 1H NMR spectrum [chemicalbook.com]
- 10. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]
- 12. eurisotop.com [eurisotop.com]
- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 15. organomation.com [organomation.com]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 3-(azetidin-1-yl)propanoate for Researchers and Drug Development Professionals
Ethyl 3-(azetidin-1-yl)propanoate is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique physicochemical properties imparted by the strained azetidine ring. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the aza-Michael addition of azetidine to ethyl acrylate and the N-alkylation of azetidine with an ethyl 3-halopropanoate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of these methods to aid in the selection of the most appropriate route for your research needs.
Introduction to Synthetic Strategies
The construction of the C-N bond to link the azetidine moiety to the propanoate chain is the key transformation in the synthesis of this compound. The two most common strategies to achieve this are nucleophilic conjugate addition (aza-Michael addition) and nucleophilic substitution (N-alkylation).
-
Aza-Michael Addition: This approach involves the 1,4-conjugate addition of the secondary amine, azetidine, to the electron-deficient alkene of ethyl acrylate. This reaction is typically base-catalyzed or can proceed thermally.
-
N-Alkylation: This method relies on the nucleophilic attack of the azetidine nitrogen on an electrophilic carbon of an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate or ethyl 3-chloropropanoate), leading to the formation of the desired product and a halide salt.
Mechanistic Insights
A solid understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Aza-Michael Addition Mechanism
The aza-Michael addition of an amine to an α,β-unsaturated ester can proceed through two principal pathways: a direct 1,4-addition or a 1,2-addition followed by rearrangement. For secondary amines like azetidine reacting with ethyl acrylate, the reaction typically follows a 1,2-addition mechanism. This involves the formation of a zwitterionic intermediate, which then undergoes a proton transfer, often assisted by another amine molecule, to yield the final product.[1]
Caption: Mechanism of Aza-Michael Addition.
N-Alkylation Mechanism
The N-alkylation of azetidine with an ethyl 3-halopropanoate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of azetidine attacks the carbon atom bearing the halogen, which is the electrophilic center. This concerted reaction involves a transition state where the new C-N bond is forming concurrently with the breaking of the C-halogen bond, leading to the displacement of the halide ion.
Caption: Mechanism of N-Alkylation (SN2).
Experimental Protocols
Detailed, step-by-step methodologies for both synthetic routes are provided below. These protocols are based on established literature procedures and are designed to be self-validating.
Method 1: Aza-Michael Addition of Azetidine to Ethyl Acrylate
This procedure is adapted from a reliable Organic Syntheses protocol.[2]
Workflow:
Caption: Aza-Michael Addition Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azetidine (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Ethyl Acrylate: To the stirred solution, add ethyl acrylate (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Method 2: N-Alkylation of Azetidine with Ethyl 3-bromopropanoate
This protocol is a representative procedure for the N-alkylation of a secondary amine.
Workflow:
Caption: N-Alkylation Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend a non-nucleophilic base such as potassium carbonate (1.5-2.0 eq) in a polar aprotic solvent like acetonitrile.
-
Addition of Reactants: Add azetidine (1.0 eq) to the suspension, followed by the dropwise addition of ethyl 3-bromopropanoate (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and stir for several hours until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Comparative Analysis
The choice between the aza-Michael addition and N-alkylation routes will depend on several factors, including the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations.
| Feature | Aza-Michael Addition | N-Alkylation |
| Starting Materials | Azetidine, Ethyl Acrylate | Azetidine, Ethyl 3-halopropanoate |
| Reagents | Often catalyst-free or requires a simple base | Requires a non-nucleophilic base |
| Byproducts | Minimal | Halide salts |
| Atom Economy | High (100% theoretical) | Lower due to the halide leaving group |
| Reaction Conditions | Generally mild (room temp. to gentle heating) | Typically requires heating/reflux |
| Yield | Generally good to excellent | Can be high, but may be affected by side reactions |
| Purity of Crude | Often high | May contain unreacted starting materials and byproducts |
| Scalability | Generally straightforward | Can be scalable, but management of solid byproducts is a consideration |
| Safety | Azetidine is volatile and flammable. Ethyl acrylate is a lachrymator. | Azetidine is volatile and flammable. Alkyl halides are lachrymators and potentially toxic. |
Data Summary
| Parameter | Aza-Michael Addition | N-Alkylation |
| Typical Yield | 70-95% | 60-85% |
| Reported Purity | >98% after distillation | >97% after distillation |
| Reaction Time | 4-24 hours | 6-18 hours |
| Typical Solvents | Ethanol, Methanol, neat | Acetonitrile, DMF |
| Typical Bases | None, Triethylamine, DBU | K2CO3, Na2CO3, DIPEA |
Cost Analysis of Starting Materials
A preliminary cost analysis of the key starting materials is presented below. Prices are approximate and can vary based on supplier, purity, and quantity.
| Compound | Price (USD/g) - Small Scale | Price (USD/kg) - Bulk |
| Azetidine | ~$150/g[3][4] | ~$350/25g[5] |
| Ethyl Acrylate | ~$0.50/g | ~$2-3/kg |
| Ethyl 3-bromopropanoate | ~$3/g[6] | ~$275/kg[1] |
| Ethyl 3-chloropropanoate | ~$2/g[7][8] | ~$186/kg[9] |
Note: The significantly higher cost of azetidine compared to the other starting materials makes its efficient use a primary consideration in process development.
Discussion and Recommendations
Both the aza-Michael addition and N-alkylation are viable methods for the synthesis of this compound.
The aza-Michael addition offers several advantages, most notably its high atom economy and generally milder reaction conditions. The absence of a salt byproduct simplifies the work-up procedure. Given the high cost of azetidine, the typically higher yields reported for the aza-Michael addition make it an attractive option for maximizing the conversion of this expensive starting material. The reaction can often be performed without a catalyst, further simplifying the process and reducing costs.
The N-alkylation route is a classic and reliable method for the formation of C-N bonds. However, it is less atom-economical due to the generation of a halide salt byproduct, which must be removed during work-up. The reaction often requires elevated temperatures, which can increase energy consumption on a larger scale. The choice between ethyl 3-bromopropanoate and ethyl 3-chloropropanoate will depend on a balance of reactivity and cost, with the bromo derivative being more reactive but generally more expensive.
Recommendation: For most laboratory-scale and process development applications, the aza-Michael addition is the recommended route for the synthesis of this compound. Its high atom economy, milder reaction conditions, and typically higher yields make it a more efficient and cost-effective method, particularly given the high price of azetidine. The N-alkylation route remains a viable alternative, especially if ethyl 3-halopropanoates are readily available or if specific reaction conditions are preferred.
Conclusion
The synthesis of this compound can be effectively achieved through both aza-Michael addition and N-alkylation pathways. A thorough understanding of the mechanistic details, experimental protocols, and a comparative analysis of the two methods, as presented in this guide, will empower researchers and drug development professionals to make informed decisions in their synthetic endeavors. The aza-Michael addition generally presents a more advantageous route in terms of efficiency and cost-effectiveness.
References
- 1. keyorganics.net [keyorganics.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Azetidine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Azetidine, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 503-29-7 Cas No. | Azetidine | Apollo [store.apolloscientific.co.uk]
- 6. chemsavers.com [chemsavers.com]
- 7. Ethyl 3-chloropropionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Ethyl 3-Chloropropionate 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. molbase.com [molbase.com]
A Comparative Reactivity Analysis: Ethyl 3-(azetidin-1-yl)propanoate vs. Ethyl 3-(pyrrolidin-1-yl)propanoate
For researchers and professionals engaged in drug discovery and fine chemical synthesis, the choice of a nitrogen-containing heterocyclic scaffold is a critical design element. Both azetidine and pyrrolidine rings are prevalent motifs, yet their subtle structural differences impart dramatically different chemical behaviors. This guide provides an in-depth, objective comparison of the reactivity of Ethyl 3-(azetidin-1-yl)propanoate and Ethyl 3-(pyrrolidin-1-yl)propanoate, supported by fundamental principles and experimental context.
Our analysis moves beyond a simple catalog of properties to explain the causal relationships between structure and reactivity, offering field-proven insights into the practical implications of selecting one scaffold over the other.
Core Physicochemical Properties: The Foundation of Reactivity
The reactivity of these two molecules is fundamentally dictated by the inherent properties of their respective heterocyclic rings. While both are secondary amines attached to an ethyl propanoate chain, the four-membered azetidine ring and the five-membered pyrrolidine ring possess distinct structural and electronic characteristics.
The most significant differentiator is ring strain. The azetidine ring, an analogue of cyclobutane, has a substantial ring strain of approximately 25.4 kcal/mol.[1] In contrast, the pyrrolidine ring is comparatively strain-free, with a ring strain of only 5.4 kcal/mol.[1] This vast difference in stored energy is the primary driver for the unique reactivity of the azetidine scaffold, predisposing it to reactions that relieve this strain.[1][2]
Interestingly, despite the difference in ring size, their basicities are remarkably similar. The conjugate acid of azetidine has a pKa of 11.29, while that of pyrrolidine is approximately 11.27.[3][4] This indicates that the availability of the nitrogen lone pair for protonation is nearly identical under thermodynamic control. However, their kinetic reactivity as nucleophiles can differ based on steric accessibility and the stability of reaction intermediates.
| Property | This compound | Ethyl 3-(pyrrolidin-1-yl)propanoate | Source(s) |
| Molecular Formula | C₈H₁₅NO₂ | C₉H₁₇NO₂ | [5][6] |
| Molecular Weight | 157.21 g/mol | 171.24 g/mol | [5][6] |
| Parent Ring Strain | ~25.4 kcal/mol (Azetidine) | ~5.4 kcal/mol (Pyrrolidine) | [1] |
| Parent Ring pKa | 11.29 (Azetidine) | 11.27 (Pyrrolidine) | [3][4][7] |
Comparative Reactivity: Beyond Basicity
The divergence in reactivity between these two compounds becomes most apparent in reactions involving the formation of a quaternary ammonium salt, known as an azetidinium or pyrrolidinium ion.
N-Alkylation and N-Acylation
Both compounds readily undergo N-alkylation and N-acylation reactions typical of secondary amines. The nitrogen atom in both molecules is nucleophilic and will react with electrophiles like alkyl halides or acyl chlorides. Due to the similar basicity, the initial rate of these reactions may be comparable under identical conditions.
However, the crucial difference lies in the stability of the product. While the N-alkylated pyrrolidinium salt is a stable species, the corresponding N-alkylated azetidinium salt is a high-energy intermediate, primed for subsequent reactions that can alleviate its heightened ring strain.
The Fate of the Quaternary Ion: Stability vs. Strain-Driven Ring-Opening
This strain-driven reactivity makes the azetidine scaffold a versatile synthetic intermediate. The azetidinium ion can be opened by a wide range of nucleophiles, providing access to a diverse array of functionalized acyclic amine derivatives.[10] Studies have shown that while the four-membered azetidinium ring is significantly less reactive towards ring-opening than a three-membered aziridinium ion, it is still a highly relevant and synthetically useful transformation.[11][12] In contrast, the pyrrolidine analogue, lacking this inherent ring strain, does not typically undergo such ring-opening reactions under similar conditions.[8]
Caption: Key reactivity divergence upon formation of the quaternary ammonium ion.
Experimental Protocols: Synthesis of the Target Compounds
The most common and efficient method for synthesizing both target compounds is the aza-Michael addition of the parent heterocycle to an acrylate ester. This conjugate addition is a robust method for forming the C-N bond.[13]
Caption: General workflow for synthesis via aza-Michael addition.
Protocol 3.1: Synthesis of Ethyl 3-(pyrrolidin-1-yl)propanoate
This protocol is based on established procedures for the aza-Michael addition of pyrrolidine.[13]
Materials:
-
Pyrrolidine (1.0 eq)
-
Ethyl acrylate (1.0 eq)
-
Methanol (as solvent)
-
3-neck round bottom flask, magnetic stirrer, pressure-equalizing addition funnel, condenser
Procedure:
-
Reaction Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a condenser. Charge the flask with pyrrolidine and methanol.
-
Addition of Reactant: Add ethyl acrylate dropwise to the stirred pyrrolidine solution over 1-2 hours. Maintain the reaction temperature at 50°C using a water bath.
-
Reaction Monitoring: Allow the reaction to stir at 50°C for 24 hours. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol and any unreacted starting materials under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield Ethyl 3-(pyrrolidin-1-yl)propanoate as a clear liquid.
Expected Outcome: This reaction typically proceeds in high yield (>90%).[13]
Protocol 3.2: Synthesis of this compound
This synthesis follows the same Michael addition principle. Azetidine is a commercially available but more volatile starting material that should be handled with appropriate care in a well-ventilated fume hood. The synthesis has been reported in the literature.[5]
Materials:
-
Azetidine (1.0 eq)
-
Ethyl acrylate (1.0 eq)
-
Ethanol (as solvent)
-
3-neck round bottom flask, magnetic stirrer, pressure-equalizing addition funnel, condenser
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 3-neck round bottom flask with a magnetic stirrer, addition funnel, and condenser. Charge the flask with a solution of azetidine in ethanol.
-
Addition of Reactant: Cool the flask in an ice bath. Add ethyl acrylate dropwise to the stirred azetidine solution, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, remove the ethanol and excess volatiles under reduced pressure.
-
Purification: Purify the crude product via vacuum distillation. This compound has a reported boiling point of 86-87 °C at 12 mmHg.[5]
Conclusion and Outlook
While this compound and Ethyl 3-(pyrrolidin-1-yl)propanoate appear chemically similar, their reactivity profiles are profoundly different, a fact that can be strategically exploited in chemical synthesis and drug design.
-
Ethyl 3-(pyrrolidin-1-yl)propanoate is a stable, robust building block. Its pyrrolidine nitrogen acts as a simple secondary amine, suitable for applications where the scaffold needs to remain intact throughout subsequent synthetic steps.
-
This compound should be viewed as a "spring-loaded" synthetic intermediate. Its value lies in the high ring strain of the azetidine core.[1] Upon N-alkylation or N-acylation, the resulting azetidinium ion becomes a potent electrophile, enabling a variety of strain-release, ring-opening reactions that are inaccessible to its five-membered counterpart.[8][12]
For the drug development professional, this distinction is critical. The pyrrolidine moiety can be used to explore chemical space around a stable core, whereas the azetidine moiety offers a gateway to producing diverse, functionalized linear amines from a cyclic precursor, a powerful strategy for generating molecular diversity. Understanding this fundamental difference in reactivity is key to leveraging these valuable scaffolds to their full potential.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. ethyl 3-pyrrolidin-1-ylpropanoate [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Nucleophilic Ring Opening Reactions of Azetidines - Margaret L. Foley Algazi - Google Books [books.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalytic Azetidine Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the azetidine scaffold is a privileged structural motif. Its inherent ring strain and unique three-dimensional geometry can confer remarkable improvements in the physicochemical and pharmacokinetic properties of bioactive molecules, such as enhanced metabolic stability and aqueous solubility.[1][2] However, this same ring strain makes the synthesis of the four-membered ring a significant synthetic challenge, often disfavored compared to the formation of its five- and six-membered counterparts.[2][3]
This guide offers a comparative study of the primary catalytic strategies developed to overcome these synthetic hurdles. We will delve into the mechanistic nuances, compare performance with supporting experimental data, and provide detailed protocols for key methodologies, empowering you to select and implement the optimal catalytic system for your synthetic targets.
The Landscape of Catalytic Azetidine Synthesis
The construction of the azetidine ring is predominantly achieved through intramolecular cyclization reactions, where the choice of catalyst is paramount in controlling efficiency, selectivity, and substrate scope. The leading strategies can be broadly categorized into three main families: Transition Metal Catalysis, Photocatalysis, and Organocatalysis. Each offers a unique set of advantages and is suited to different synthetic disconnections and precursor availability.
Transition Metal Catalysis: Powering C-N Bond Formation
Transition metal catalysts, particularly those based on palladium, have proven to be powerful tools for the intramolecular amination of C-H bonds to form the azetidine ring.[1][4][5] These methods are valued for their ability to functionalize otherwise unactivated C(sp³)-H bonds.
A notable example is the palladium-catalyzed intramolecular amination of picolinamide (PA)-protected amines.[4][5] This approach utilizes a directing group to facilitate the C-H activation step, leading to the formation of a palladacycle intermediate, which upon oxidation and reductive elimination, furnishes the azetidine product.
Key Characteristics:
-
Strengths: High efficiency for specific substrates, ability to activate strong C-H bonds.
-
Limitations: Often requires a directing group, which must be installed and later removed, adding steps to the overall synthesis. Catalyst loading and cost can also be a consideration.
Photocatalysis: A Mild and Modern Approach
Recent years have witnessed a surge in the application of photoredox catalysis for azetidine synthesis.[2] These methods leverage the energy of visible light to generate reactive intermediates under exceptionally mild conditions, often at room temperature. This has opened doors to new reaction pathways and expanded the accessible chemical space for azetidine derivatives.
One of the most elegant photochemical strategies is the aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene.[6][7] Modern iterations of this reaction employ an iridium or copper-based photocatalyst to sensitize the imine precursor, enabling the cycloaddition with a broad range of alkenes.[2][8]
Key Characteristics:
-
Strengths: Extremely mild reaction conditions, high atom economy, and the ability to construct complex, densely functionalized azetidines.[6]
-
Limitations: The substrate scope can be dependent on the specific photocatalyst and the electronic properties of the reacting partners.
Organocatalysis: The Metal-Free and Enantioselective Route
Organocatalysis provides a powerful, metal-free alternative for azetidine synthesis, with the significant advantage of readily achieving high levels of enantioselectivity.[1][9] This is particularly crucial in drug development, where the chirality of a molecule dictates its biological activity.
A prominent organocatalytic strategy involves the use of chiral proline derivatives to catalyze the α-chlorination of aldehydes, which then undergo a cascade of reactions to form chiral C2-functionalized azetidines.[9] This method allows for the synthesis of enantioenriched azetidines without N-functionalization, providing a versatile handle for further derivatization.[9]
Key Characteristics:
-
Strengths: High enantioselectivity, metal-free conditions, and access to chiral building blocks.
-
Limitations: The overall yields can sometimes be lower than transition metal-catalyzed counterparts, and the multi-step nature of the sequence can impact overall efficiency.[9]
Head-to-Head Catalyst Performance Comparison
To facilitate catalyst selection, the following table summarizes the key performance indicators for representative examples from each catalytic class.
| Catalytic System | Catalyst/Reagents | Reaction Type | Typical Yield (%) | Enantioselectivity (% ee) | Key Advantages | Key Limitations | References |
| Transition Metal | Pd(OAc)₂, Picolinamide (PA) directing group, PhI(OAc)₂ | Intramolecular C(sp³)-H Amination | 60-85 | N/A | High efficiency for unactivated C-H bonds. | Requires directing group installation and removal. | [4][5] |
| Photocatalysis | fac-[Ir(dFppy)₃] | Aza Paternò-Büchi [2+2] Cycloaddition | 70-95 | N/A (for this example) | Very mild conditions, high functional group tolerance, high atom economy. | Can require specific photocatalysts; substrate scope can be electronically biased. | [6][8] |
| Organocatalysis | Chiral Proline Derivative, NCS | Enantioselective α-chlorination/cyclization cascade | 22-32 (overall) | 84-92 | High enantioselectivity, metal-free. | Moderate overall yields, multi-step process. | [9] |
| Lewis Acid | La(OTf)₃ | Intramolecular Aminolysis of cis-3,4-Epoxy Amines | 80-95 | N/A | High yields, good functional group tolerance, high regioselectivity. | Requires specific cis-epoxy amine precursors. | [10][11][12] |
Mechanistic Insights and Decision-Making Workflow
The choice of catalytic system is intrinsically linked to the reaction mechanism. Understanding these pathways is crucial for troubleshooting and optimization.
Representative Catalytic Cycle: Palladium-Catalyzed C-H Amination
The following diagram illustrates the catalytic cycle for the palladium-catalyzed intramolecular amination of a C(sp³)-H bond, directed by a picolinamide group.
Caption: Palladium-catalyzed C-H amination cycle.
Catalyst Selection Workflow
This workflow can guide the initial selection of a catalytic strategy based on the desired product attributes and available starting materials.
Caption: Decision workflow for catalyst selection.
Detailed Experimental Protocols
To bridge theory and practice, we provide step-by-step protocols for two of the discussed catalytic systems. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Intramolecular C(sp³)-H Amination
This protocol is adapted from the work of Chen and co-workers.[4][5]
Materials:
-
PA-protected amine substrate (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
PhI(OAc)₂ (1.2 equiv)
-
Acetic Acid (AcOH)
-
Toluene
Procedure:
-
To an oven-dried reaction vessel, add the PA-protected amine substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol), and PhI(OAc)₂ (0.24 mmol).
-
Under an inert atmosphere (N₂ or Ar), add a 4:1 mixture of Toluene and Acetic Acid (2.0 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction
This protocol is a representative procedure based on modern photochemical methods.[6][8]
Materials:
-
Imine precursor (e.g., 2-isoxazoline-3-carboxylate) (1.0 equiv)
-
Alkene (2.0 equiv)
-
fac-[Ir(dFppy)₃] photocatalyst (1-2 mol%)
-
Anhydrous, degassed acetonitrile
Procedure:
-
In a nitrogen-filled glovebox, add the imine precursor (0.2 mmol), the alkene (0.4 mmol), and the iridium photocatalyst (0.002-0.004 mmol) to a reaction vial.
-
Add anhydrous and degassed acetonitrile (2.0 mL).
-
Seal the vial with a septum cap and remove it from the glovebox.
-
Place the vial approximately 2-5 cm from a blue LED light source (e.g., 450 nm).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired azetidine product.
Conclusion and Future Outlook
The synthesis of azetidines has matured significantly, with a diverse array of catalytic methods now available to the synthetic chemist. Palladium catalysis remains a robust option for specific C-H amination strategies, while organocatalysis is the go-to choice for enantioselective syntheses. The rapid emergence of photocatalysis has arguably had the most significant impact, offering mild and versatile routes to complex azetidines that were previously difficult to access.
Future developments will likely focus on expanding the substrate scope of these reactions, developing more sustainable and earth-abundant catalysts, and achieving even greater control over stereoselectivity in photochemical transformations. As our understanding of these catalytic systems deepens, the synthetic accessibility of the azetidine scaffold will continue to grow, further solidifying its important role in the future of medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New developments in (aza) Paternò-Büchi reactions - American Chemical Society [acs.digitellinc.com]
- 9. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
A Comparative Guide to the Definitive Structural Validation of Ethyl 3-(azetidin-1-yl)propanoate
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. Every subsequent biological, toxicological, and pharmacokinetic study relies on the foundational truth of this atomic arrangement. For novel small molecules like Ethyl 3-(azetidin-1-yl)propanoate, a versatile building block in medicinal chemistry, establishing this structural certainty is a critical first step.
This guide provides an in-depth comparison of the analytical techniques used for structural elucidation, focusing on Single-Crystal X-ray Diffraction (SCXRD) as the definitive method. We will explore the causality behind the experimental choices, compare its performance with complementary spectroscopic methods, and provide the field-proven protocols necessary for achieving irrefutable structural validation.
Part I: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands alone as the most powerful technique for determining the precise three-dimensional structure of a molecule.[1] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry by analyzing how X-rays are diffracted by the ordered array of molecules in a single crystal.[2] As of this guide's publication, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), making it an ideal candidate to illustrate the workflow from scratch.[3]
The Causality Behind the SCXRD Workflow
The journey from a synthesized compound to a validated crystal structure is a multi-step process where each stage is designed to ensure the integrity of the final model. The quality of the result is entirely dependent on the quality of the starting crystal.
dot
Caption: Workflow for Single-Crystal X-ray Diffraction.
Experimental Protocol: Crystallization and Analysis
1. Material Preparation and Crystallization:
-
Rationale: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality or unsolvable dataset.
-
Protocol:
-
Purification: Purify this compound via vacuum distillation, leveraging its known boiling point of 86-87 °C at 12 mmHg.[4] Confirm purity using NMR and GC-MS.
-
Solvent Selection: Given the compound is a liquid at room temperature, crystallization will require cooling or the use of an anti-solvent.[5] The molecule possesses a polar tertiary amine and an ester group, suggesting solubility in a range of organic solvents. Screen for suitable crystallization solvents. Good candidates would be those in which the compound is readily soluble at room temperature but sparingly soluble at lower temperatures (e.g., -20 °C). Start with solvents like diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture.
-
Crystallization Technique (Slow Cooling):
-
Dissolve ~10-20 mg of the purified oil in a minimal amount of the chosen solvent in a small, loosely capped vial.
-
Place the vial in a controlled cooling environment, such as a dewar filled with an insulating material, and place this in a -20 °C freezer. The slow cooling rate is crucial for the growth of large, well-ordered crystals.[6]
-
-
2. Crystal Mounting and Data Collection:
-
Rationale: A single, well-formed crystal with sharp edges and no visible defects must be selected.[7] The crystal is flash-cooled to cryogenic temperatures (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Protocol:
-
Under a microscope, identify a suitable crystal (ideally 0.1-0.3 mm in all dimensions).
-
Using a cryo-loop, carefully scoop the crystal out of its mother liquor. The surrounding oil acts as a natural cryo-protectant.
-
Mount the loop onto a goniometer head and immediately place it into the cold nitrogen stream on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images while rotating the crystal through a range of angles.
-
3. Structure Solution and Refinement:
-
Rationale: The diffraction pattern (a collection of spots of varying intensity and position) is mathematically converted into an electron density map. An atomic model is built into this map and then refined to best fit the experimental data.
-
Protocol:
-
Data Processing: Integrate the raw diffraction images to determine the intensity of each reflection and determine the unit cell parameters.
-
Structure Solution: For a small molecule like this, direct methods are typically used to solve the phase problem and generate an initial electron density map.[2]
-
Refinement: Using software like SHELXL or Olex2, build a molecular model into the electron density.[8] Refine atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.
-
Validation: The final model is validated by checking several key metrics, summarized in the table below.
-
Interpreting the Results: Key Crystallographic Parameters
A trustworthy crystal structure is supported by strong validation metrics. These parameters provide a quantitative measure of the quality of the crystal and the refinement process.
| Parameter | Acceptable Value | Significance |
| Resolution (Å) | < 1.0 Å (ideally < 0.8 Å) | Indicates the level of detail observed. Lower values are better and allow for more precise determination of atomic positions. |
| R1 factor | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower percentage signifies a better fit. |
| wR2 factor | < 15% | A weighted R-factor based on all reflection data, providing a more comprehensive measure of model quality. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1.0 for a good refinement. Significant deviations can indicate an incorrect model or poor data quality. |
| Completeness (%) | > 99% | The percentage of all possible unique diffraction spots that were measured. High completeness ensures a reliable dataset. |
| Residual Electron Density (e⁻/ų) | < ±0.5 | Large peaks or troughs in the final difference Fourier map can indicate missing atoms or incorrectly assigned elements. |
Part II: Comparative & Complementary Analytical Techniques
While SCXRD provides the definitive 3D structure, it is crucial to compare and correlate this data with other analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information about connectivity and composition, respectively.
dot
Caption: Complementary nature of key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] It relies on the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to map out the chemical environment and connectivity of atoms within a molecule.
-
Expert Insight: While SCXRD provides a static, solid-state structure, NMR reveals the molecule's structure in a solution, which can be more relevant to its biological activity. It is the primary tool for confirming that the material being crystallized is indeed the correct compound.
-
Comparison with SCXRD:
-
Sample State: NMR analyzes samples in solution, whereas SCXRD requires a solid, crystalline sample.
-
Information: NMR excels at showing through-bond connectivity (e.g., which protons are adjacent to each other), while SCXRD provides precise through-space distances.
-
Ambiguity: For complex molecules, NMR data can sometimes be ambiguous without complementary techniques. SCXRD, when successful, is unambiguous.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass.
-
Expert Insight: MS is the first line of analysis for confirming the successful synthesis of a target molecule. It provides a rapid and highly sensitive confirmation of the molecular weight, which must match the expected value.
-
Comparison with SCXRD:
-
Sensitivity: MS is exceptionally sensitive, requiring only trace amounts of material, whereas SCXRD requires a single crystal of sufficient size.
-
Information: MS provides the molecular formula and, through fragmentation (MS/MS), clues about the molecule's substructures. It provides no information about the 3D arrangement of atoms or stereochemistry.
-
Isomers: MS cannot distinguish between isomers (molecules with the same formula but different atomic arrangements). SCXRD can easily differentiate between them.
-
Synthesizing the Evidence: A Holistic Validation Approach
The highest level of confidence in a molecular structure is achieved when data from multiple, orthogonal techniques converge. The definitive solid-state structure from SCXRD should be entirely consistent with the connectivity data from NMR and the molecular formula from HRMS.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic arrangement, bond lengths/angles | Atomic connectivity, chemical environment | Molecular weight, elemental formula |
| Sample State | Solid (single crystal) | Liquid (solution) | Solid, liquid, or gas |
| Key Advantage | Unambiguous 3D structure | Non-destructive, solution-state data | High sensitivity, accurate mass |
| Key Limitation | Requires high-quality single crystals | Can be ambiguous for complex structures | Does not provide stereochemical or 3D info |
| Role in Validation | Definitive Proof | Confirmatory (Connectivity) | Confirmatory (Composition) |
Conclusion
For drug development professionals, absolute certainty in molecular structure is the bedrock of all subsequent research. While NMR and MS are indispensable tools for routine characterization and confirmation of a compound's identity and purity, they cannot provide the definitive, three-dimensional atomic arrangement. Single-Crystal X-ray Diffraction, when successful, offers this ultimate proof. The protocol and comparative analysis presented here for this compound demonstrate a robust, self-validating system. By integrating the precise spatial information from SCXRD with the connectivity data from NMR and the compositional data from MS, researchers can achieve the highest possible confidence in their molecular structure, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Ethyl 2-amino-3-(azetidin-3-yl)propanoate | C8H16N2O2 | CID 165910012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 7730-42-9|this compound|BLD Pharm [bldpharm.com]
- 8. canbipharm.com [canbipharm.com]
A Comparative Guide to the Biological Activity of Ethyl 3-(azetidin-1-yl)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of the biological activities of derivatives of Ethyl 3-(azetidin-1-yl)propanoate, a versatile building block for the synthesis of novel therapeutic agents. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to make informed decisions in their drug discovery and development endeavors.
Introduction to the Azetidine Scaffold: A Gateway to Diverse Biological Activities
The strained four-membered ring of azetidine imparts unique conformational constraints and reactivity, making it an attractive synthon for medicinal chemists. Derivatives of the broader azetidine class, particularly the well-known β-lactams (azetidin-2-ones), have demonstrated a remarkable spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The this compound scaffold offers a flexible platform for chemical modification, allowing for the exploration of a wide chemical space and the potential for fine-tuning biological activity.
Comparative Analysis of Biological Activities
While specific experimental data for a broad range of this compound derivatives remains an area of active investigation, we can draw valuable comparative insights from closely related azetidine structures. This section will present a comparative overview of the key biological activities associated with this class of compounds, supported by data from analogous derivatives.
Antimicrobial Activity
Azetidine-containing compounds have a long and successful history in the fight against microbial infections. The β-lactam ring, a core component of penicillin and cephalosporin antibiotics, is a classic example of an azetidin-2-one.[4] The antimicrobial potential of novel azetidine derivatives continues to be a significant area of research.
Comparison of Antimicrobial Activity of Azetidinone Derivatives
| Compound/Derivative | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Azetidinone Derivative NM1 | Bacillus Subtilis | Significant Activity | Not Reported | [2] |
| Azetidinone Derivative NM1 | Klebsiella pneumoniae | Significant Activity | Not Reported | [2] |
| Azetidinone Derivative 4e | Staphylococcus aureus | Equipotent to Streptomycin | Not Reported | [3] |
| Azetidinone Derivative 4e | Bacillus subtilis | Good Activity | Not Reported | [3] |
| Azetidinone Derivative A-VI | Gram-positive & Gram-negative bacteria | Equipotent to standard | Not Reported | [5] |
| Azetidinone Derivative A-IX | Gram-positive & Gram-negative bacteria | Equipotent to standard | Not Reported | [5] |
Note: The data presented is for structurally related azetidinone derivatives and serves as a predictive guide for the potential of this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical therapeutic goal. Azetidine derivatives have emerged as promising candidates in this arena. Their mechanism of action often involves the inhibition of key inflammatory mediators.
Workflow for Assessing Anti-inflammatory Activity
Caption: A streamlined workflow for evaluating the anti-inflammatory potential of novel compounds.
Anticancer Activity
The search for more effective and less toxic anticancer drugs is a continuous effort in medicinal chemistry. Azetidine-containing molecules have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting their potential as novel oncology therapeutics.[6][7][8]
Cytotoxicity of Thiazolidine Derivatives (Structurally Related) Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [7] |
| Derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [7] |
| Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [7] |
| Chloroacetyl Derivative | HepG2 (Liver) | 10.6 | [6] |
| Bromoacetyl Derivative | HepG2 (Liver) | 18.4 | [6] |
Note: This data is for thiazolidine derivatives, which share some structural similarities with azetidines and are often explored in parallel for their biological activities.
Enzyme Inhibition
The specific and potent inhibition of enzymes is a cornerstone of modern drug discovery. The constrained nature of the azetidine ring can facilitate precise interactions with enzyme active sites. For instance, tetra-substituted azetidine ureas have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation.[9]
Enzyme Inhibition Discovery Workflow
Caption: A typical workflow for the discovery and characterization of novel enzyme inhibitors.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key biological assays.
Synthesis of this compound
A general and reliable method for the synthesis of the parent scaffold is crucial for the generation of a diverse library of derivatives.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve azetidine in a suitable aprotic solvent such as acetonitrile or DMF.
-
Addition of Reagent: To the stirred solution, add ethyl acrylate in a dropwise manner at room temperature. The reaction is typically carried out in the presence of a mild base to neutralize any acidic byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[10]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14]
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton broth (or another appropriate growth medium) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate to create a concentration gradient.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[15][16][17][18][19]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the animals via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Inflammation: After a specific pre-treatment time, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23][24]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay
This general protocol can be adapted for various enzymes to determine the inhibitory potential of test compounds.[1][25][26][27][28]
Protocol:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, a solution of the enzyme's substrate, and a stock solution of the inhibitor.
-
Assay Setup: In a microplate or cuvette, combine the buffer, the enzyme solution, and varying concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with a wide range of biological activities. While direct and extensive comparative data for its derivatives is an emerging field, the established pharmacological profile of the broader azetidine class provides a strong rationale for its further exploration. The experimental protocols detailed in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of new derivatives. Future research should focus on the systematic synthesis of a diverse library of this compound derivatives and their rigorous evaluation in the antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition assays outlined herein. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. pdb.apec.org [pdb.apec.org]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 27. researchgate.net [researchgate.net]
- 28. blog.biobide.com [blog.biobide.com]
A Comparative Guide to the Stability of Azetidine vs. Aziridine Substituted Esters for Drug Development
Executive Summary for the Drug Development Professional
In the landscape of medicinal chemistry, the use of small, saturated nitrogen heterocycles as scaffolds is a cornerstone of modern drug design. Among these, azetidine (a four-membered ring) and aziridine (a three-membered ring) offer unique conformational rigidity and vectors for substitution. However, their incorporation into drug candidates, particularly as substituted esters, necessitates a deep understanding of their relative stability. This guide provides a comparative analysis, grounded in experimental data, of the stability profiles of azetidine- and aziridine-substituted esters.
We will establish that while both are classified as strained rings, azetidines offer a superior balance of conformational constraint and chemical stability, making them a more robust and versatile scaffold for most therapeutic applications. [1][2][3] Aziridines, conversely, possess significantly higher ring strain, rendering them highly susceptible to nucleophilic ring-opening, a property that can be exploited in specific contexts like covalent inhibitors but often presents a liability for general drug stability.[4][5] This guide will dissect the fundamental principles governing this stability difference, present quantitative data, and provide a validated experimental protocol for assessing the stability of these moieties in your own research.
The Decisive Role of Ring Strain: A Tale of Two Heterocyles
The fundamental difference in the chemical behavior of azetidines and aziridines stems from their inherent ring strain. This strain is a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions of substituents).
-
Aziridine: The three-membered ring forces bond angles to approximately 60°, a severe deviation from the ideal 109.5°.[6] This results in a high ring strain of approximately 27.7 kcal/mol.[7] This high energy state makes the C-N bonds weak and the ring highly electrophilic, predisposing it to rapid cleavage by a wide range of nucleophiles.[4][6]
-
Azetidine: The four-membered ring allows for a more relaxed, puckered conformation that alleviates some strain.[1] Its ring strain is considerably lower, at approximately 25.4 kcal/mol.[7] This seemingly small difference in strain energy has profound consequences, rendering the azetidine ring significantly more stable and easier to handle than its three-membered counterpart while still providing valuable conformational restriction.[2][7]
This difference in thermodynamic stability directly translates to kinetic reactivity. Aziridine-containing molecules are often highly reactive building blocks or function as alkylating agents in biological systems, a property leveraged in some anticancer drugs like Mitomycin C.[4][6][8] Azetidines, however, are generally stable under physiological conditions, a desirable trait for drugs requiring systemic circulation and a predictable pharmacokinetic profile.[1][9][10]
Comparative Stability Analysis: Hydrolysis vs. Ring-Opening
For esters substituted with these heterocycles, two primary degradation pathways must be considered:
-
Ester Hydrolysis: Cleavage of the ester bond to yield a carboxylic acid and an alcohol.
-
Ring-Opening: Nucleophilic attack on a ring carbon, leading to cleavage of a C-N bond.
For aziridinyl esters, ring-opening is often the dominant and much faster degradation pathway, especially under acidic conditions or in the presence of even weak nucleophiles.[11] The acylated nitrogen in an N-acyl aziridine, for instance, can activate the ring, making it susceptible to attack by the counter-ion (e.g., chloride from an acyl chloride), leading to a ring-opened amide.[11]
Azetidinyl esters are far more resistant to ring-opening. While cleavage can occur under strongly acidic or basic conditions, the primary concern is often standard ester hydrolysis, similar to acyclic analogues.[1] However, the stability of the azetidine ring itself is highly dependent on its substitution pattern and the pH of the environment.
Quantitative Stability Data: The Impact of N-Substitution and pH
| Compound Structure (N-Substituent) | Azetidine N pKa (Measured) | Half-Life (T1/2) at pH 1.8 |
| N-phenyl (4) | 4.3 | ~1 hour |
| N-(4-methoxyphenyl) (5) | - | < 10 min |
| N-(4-cyanophenyl) (6) | 0.5 | < 10 min |
| N-(3-pyridyl) (1) | < 0 (calc. -1.1) | > 24 hours |
| N-(2-pyridyl) (2) | < 0 | > 24 hours |
| N-(4-pyridyl) (3) | < 0 | > 24 hours |
| Data synthesized from Bai, G. et al., ACS Med. Chem. Lett. 2021.[9] |
Expert Interpretation: This data powerfully illustrates a key principle: reducing the basicity of the azetidine nitrogen dramatically increases its stability in acidic environments. Protonation of the azetidine nitrogen is a prerequisite for acid-mediated ring-opening.[9] For the N-phenyl analogues, the azetidine nitrogen is sufficiently basic (pKa = 4.3 for compound 4) to be significantly protonated at pH 1.8, leading to rapid decomposition.[9] In contrast, for the N-pyridyl analogues, the pyridine nitrogen is more basic. Protonation occurs there first, and the resulting electron-withdrawing effect of the pyridinium cation drastically lowers the basicity of the azetidine nitrogen, protecting it from protonation and subsequent ring-opening.[9]
This principle is directly applicable to azetidinyl esters. An ester substituent on the ring carbons is unlikely to degrade via ring-opening under typical physiological conditions (pH ~7.4), but the stability of the entire molecule will be heavily influenced by the nature of the substituent on the azetidine nitrogen.
Experimental Protocol: Assessing Aqueous Stability via HPLC
To empirically determine and compare the stability of novel azetidine- or aziridine-substituted esters, a robust and self-validating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.[12][13]
Objective: To quantify the rate of degradation of a test compound (e.g., an azetidinyl ester) in an aqueous buffered solution by monitoring the decrease in its concentration over time.
Methodology: Step-by-Step
-
Preparation of Stock Solutions:
-
Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Causality: Using an organic solvent ensures initial solubility and stability before dilution into the aqueous test buffer.
-
Buffer Stock: Prepare a concentrated aqueous buffer at the desired pH (e.g., 1 M Phosphate-Buffered Saline, pH 7.4). Causality: A buffer is critical to maintain constant pH, as hydrolysis of an ester produces a carboxylic acid, which would otherwise lower the pH and alter the reaction rate.
-
-
Reaction Initiation:
-
In a thermostated vessel (e.g., a vial in a heating block at 37 °C), add the required volume of pre-warmed aqueous buffer.
-
To initiate the reaction, add a small volume of the compound stock solution to the buffer to achieve the final target concentration (e.g., 100 µM). Vortex briefly to ensure homogeneity. Start a timer immediately. Causality: Pre-warming the buffer ensures the reaction starts at the target temperature. A low percentage of organic solvent (<1-2%) should be maintained to ensure the reaction conditions mimic an aqueous environment.
-
-
Time-Point Sampling & Quenching:
-
At predetermined time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a larger volume of a cold organic solvent, such as ACN (e.g., 150 µL). Causality: Quenching is a critical step. Cold ACN serves to stop the reaction by diluting the reactants and precipitating any enzymes (if used), and it prepares the sample for reverse-phase HPLC analysis.
-
-
HPLC Analysis:
-
Instrument: A standard HPLC system with a UV detector and a reverse-phase C18 column.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) ACN with 0.1% formic acid. Causality: Reverse-phase chromatography effectively separates the relatively nonpolar parent ester from the more polar carboxylic acid and/or ring-opened products. Formic acid is used to control pH and ensure good peak shape.
-
Analysis: Inject the quenched samples. Monitor the peak area of the parent compound at a suitable wavelength.
-
-
Data Analysis:
-
Plot the natural logarithm of the parent compound's peak area (ln[Area]) versus time.
-
If the reaction follows first-order kinetics (as is typical for degradation in a large excess of water), the plot will be linear.
-
The slope of the line is equal to the negative of the rate constant (-k).
-
The half-life (T1/2) can be calculated using the formula: T1/2 = 0.693 / k .
-
This protocol is self-validating as the linearity of the first-order plot confirms the kinetic model, and the disappearance of the parent peak should correlate with the appearance of degradation product peaks, which can be further analyzed by LC-MS to confirm their identity.[14]
Visualizing the Mechanisms
Degradation Pathways
The following diagram illustrates the comparative susceptibility to nucleophilic attack, the primary mechanism for ring-opening.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azetidines - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 6. Aziridines - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aziridine: ring strain promotes ring opening [almerja.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Ethyl 3-(azetidin-1-yl)propanoate and its Homologues
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced structural characteristics of small organic molecules can dictate their biological activity and physical properties. The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties compared to its five- and six-membered homologues, pyrrolidine and piperidine. This guide provides a detailed spectroscopic comparison of Ethyl 3-(azetidin-1-yl)propanoate with its counterparts, Ethyl 3-(pyrrolidin-1-yl)propanoate and Ethyl 3-(piperidin-1-yl)propanoate, leveraging experimental data to illuminate the subtle yet significant structural differences.
Introduction
This compound is a versatile building block in organic synthesis. Its structure combines a flexible ethyl propanoate chain with a rigid azetidine ring. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification and for elucidating its conformational behavior in various chemical environments. This guide will focus on the key spectroscopic
Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 3-(azetidin-1-yl)propanoate
As professionals in research and drug development, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of Ethyl 3-(azetidin-1-yl)propanoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
Azetidines are known to be reactive due to ring strain, though they are generally more stable than their three-membered aziridine counterparts.[1] The parent compound, azetidine, is a flammable, corrosive liquid with a strong ammonia-like odor.[3] The ethyl propanoate moiety is also flammable. Therefore, it is prudent to treat this compound as a potentially flammable and irritating compound.
Key Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 7730-42-9 | [4][5][6][7][8] |
| Molecular Formula | C8H15NO2 | [4][5][6][7] |
| Molecular Weight | 157.21 g/mol | [4][5][7] |
| Boiling Point | 86-87 °C (12 mmHg) | [4] |
| Density | 0.965 g/mL | [4] |
| Appearance | Pale-yellow liquid | [9] |
| Storage | Store refrigerated in sealed containers; moisture-sensitive | [9] |
Personal Protective Equipment (PPE)
Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[10][11][12]
Required PPE for Handling and Disposal:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and potential ignition. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of vapors. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the lab.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the required PPE as detailed in the table above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels.
-
Absorb the Chemical: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collect the Waste: Once the liquid is absorbed, use non-sparking tools to collect the material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Document and report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
Proper disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] All generators of hazardous waste are responsible for its management from "cradle-to-grave."[15]
Step-by-Step Disposal Protocol:
-
Waste Identification: this compound should be treated as a hazardous waste due to its potential flammability and irritant properties.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.
-
The container must be kept closed at all times except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the first drop of waste was added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[16]
-
-
Arranging for Pickup:
-
Once the container is full, or before the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. canbipharm.com [canbipharm.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 7730-42-9|this compound|BLD Pharm [bldpharm.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. threesixtysafety.com [threesixtysafety.com]
- 11. needle.tube [needle.tube]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. epa.gov [epa.gov]
- 14. axonator.com [axonator.com]
- 15. epa.gov [epa.gov]
- 16. carlroth.com [carlroth.com]
Comprehensive Handling Guide: Personal Protective Equipment and Safety Protocols for Ethyl 3-(azetidin-1-yl)propanoate
This guide provides essential safety and handling protocols for Ethyl 3-(azetidin-1-yl)propanoate (CAS No. 7730-42-9).[1][2] As specific toxicological and hazard data for this compound are not extensively published, this document establishes a robust safety framework based on the principles of chemical analogy. We will analyze the hazards associated with its core chemical structures—the azetidine ring and the ethyl propanoate ester—to formulate a conservative and comprehensive safety plan. This approach ensures that researchers, scientists, and drug development professionals can manage this substance with the highest degree of safety, building a foundation of trust through proactive risk mitigation.
Hazard Assessment by Chemical Analogy
To establish a reliable safety protocol, we must first infer the potential hazards of this compound by examining its constituent functional groups. The molecule is a hybrid of a saturated nitrogen heterocycle (azetidine) and a short-chain aliphatic ester (ethyl propanoate).
-
The Azetidine Moiety: The parent compound, azetidine, is a cyclic amine known to be a highly flammable liquid that causes severe skin burns and eye damage.[3][4] Structurally related azetidine derivatives are documented as causing skin, eye, and respiratory irritation.[5] Amines as a class can be corrosive and readily absorbed through the skin. Therefore, we must assume a high potential for irritant, corrosive, and potentially toxic effects upon contact or inhalation.
-
The Ethyl Propanoate Moiety: Simple esters like ethyl propionate are characterized as highly flammable liquids that can cause skin and serious eye irritation.[6] They are also volatile, contributing to a significant inhalation hazard if not handled in a controlled environment.[7][8]
Based on this analysis, a presumed hazard profile for this compound is summarized below. This conservative assessment forms the basis for all subsequent PPE, handling, and disposal recommendations.
| Hazard Category | Presumed Hazard | Rationale & Authoritative Source Analogy |
| Physical Hazards | Flammable Liquid and Vapor | Based on the flammability of both azetidine (H225) and ethyl propionate (H225).[3][4][6] |
| Acute Health Hazards | Causes Skin Irritation / Burns | Azetidine causes severe skin burns (H314); related derivatives cause skin irritation (H315).[3][4][5] |
| Causes Serious Eye Damage / Irritation | Azetidine causes severe eye damage (H314); related derivatives cause serious eye irritation (H319).[3][4][5] | |
| May Cause Respiratory Irritation | Azetidine derivatives are known to cause respiratory tract irritation (H335).[5] | |
| Harmful if Swallowed | Azetidine and its derivatives are classified as harmful if swallowed (H302).[4] | |
| Chronic Health Hazards | Unknown | No data is available. The compound should be handled as a substance of unknown long-term toxicity. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The primary goal is to prevent any contact with the liquid or its vapors. All operations must be conducted within a certified chemical fume hood.
| Protection Type | Specification | Justification |
| Primary Engineering Control | Certified Chemical Fume Hood | Essential for containing volatile and potentially harmful vapors at the source, preventing inhalation exposure.[9] Verify airflow and certification before starting work. |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double gloving provides an extra layer of protection against tears and contamination during de-gloving. Check manufacturer-specific breakthrough time data if available. |
| Eye & Face Protection | Safety Goggles with Side Shields (Minimum) Face Shield (Required for >50 mL) | Protects against splashes and vapors.[10] A face shield worn over safety goggles is required when handling larger volumes or during procedures with a heightened risk of splashing, offering full-face protection. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from splashes. A flame-resistant (FR) coat is recommended due to the presumed flammability of the compound. |
| Respiratory Protection | Not Required Under Normal Fume Hood Use | If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is necessary.[10] |
Safe Handling and Operational Workflow
Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring reproducible safety.
Step-by-Step Handling Protocol
-
Preparation & Verification:
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
Prepare a spill kit containing absorbent material (e.g., vermiculite or universal binder), and separate waste bags for contaminated solids.[3]
-
-
Aliquoting & Dispensing (Inside Fume Hood):
-
Keep the primary container of this compound sealed until ready for use.
-
To prevent static discharge when transferring larger quantities, ground and bond the receiving and dispensing containers.[3][9]
-
Perform all transfers and manipulations slowly and deliberately to minimize splashing and aerosol generation.
-
Use appropriate tools (e.g., pipette, syringe) for accurate measurement.
-
Immediately cap all containers after dispensing.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as contaminated solid waste.
-
Carefully remove outer gloves first, disposing of them in the designated solid waste container.
-
Remove the lab coat, safety goggles, and face shield.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[5]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Spill (Inside Fume Hood): Contain the spill with absorbent material. Carefully collect the saturated material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][9]
-
Spill (Outside Fume Hood): Evacuate the immediate area. Alert personnel and prevent entry. If safe to do so, increase ventilation. Handle cleanup only with appropriate respiratory protection.
-
Visualization: Safe Handling Workflow
The following diagram outlines the critical control points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
Waste Management and Disposal
Proper segregation and disposal of chemical waste are paramount to ensuring laboratory and environmental safety.
-
Liquid Waste: All solutions containing this compound and any organic solvents used for rinsing glassware should be collected in a clearly labeled, sealed hazardous waste container designated for "Non-Halogenated Organic Solvents."
-
Solid Waste: All disposable materials that have come into contact with the compound, including pipette tips, gloves, absorbent paper, and spill cleanup materials, must be placed in a sealed, puncture-proof container or bag labeled as "Hazardous Solid Waste."
-
Compliance: Always adhere to the specific waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.[3]
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 7730-42-9|this compound|BLD Pharm [bldpharm.com]
- 3. chemos.de [chemos.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. carlroth.com [carlroth.com]
- 7. uakron.edu [uakron.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
